2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
Properties
IUPAC Name |
2-(4-ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BO2/c1-6-11-7-9-12(10-8-11)15-16-13(2,3)14(4,5)17-15/h1,7-10H,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVNTFMVZVIASV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50725453 | |
| Record name | 2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50725453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1034287-04-1 | |
| Record name | 2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50725453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Ethynyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
This guide provides a comprehensive technical overview of 2-(4-ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a versatile bifunctional reagent crucial in modern organic synthesis, particularly within the realms of pharmaceutical and materials science research. This document will delve into its synthesis, purification, core applications, and safe handling, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: A Bridge Between Boron Chemistry and Alkyne Scaffolds
This compound is a key organic building block that marries two highly valuable functionalities: a terminal alkyne (the ethynyl group) and a boronic acid pinacol ester. This unique structure allows for sequential, orthogonal cross-coupling reactions, making it an invaluable tool for the construction of complex molecular architectures.
The boronic ester moiety serves as a stable, easily handled precursor to a boronic acid, enabling its participation in a wide array of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] The terminal alkyne, on the other hand, is a gateway to Sonogashira couplings, click chemistry, and other alkyne-based transformations.[2][3] This dual reactivity is paramount in drug discovery, where the rapid assembly of diverse molecular libraries is essential for identifying novel therapeutic agents.[4][5][6] The incorporation of boron in medicinal chemistry is a rapidly growing field, with FDA-approved drugs like Bortezomib (Velcade®) validating the utility of organoboron compounds.[4][5][6]
Core Compound Specifications
A clear understanding of the physicochemical properties of a reagent is fundamental to its successful application. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1034287-04-1 | [7] |
| Molecular Formula | C₁₄H₁₇BO₂ | [7] |
| Molecular Weight | 228.10 g/mol | [7] |
| IUPAC Name | This compound | [7] |
| Appearance | Typically a solid |
Synthesis and Purification: From Precursor to High-Purity Reagent
The synthesis of this compound is most commonly achieved via a Miyaura borylation reaction, starting from a halogenated phenylacetylene precursor. The causality behind this choice lies in the high functional group tolerance and generally high yields of this palladium-catalyzed reaction.
Logical Flow of Synthesis
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. jk-sci.com [jk-sci.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boron chemicals in diagnosis and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boron in drug design: Recent advances in the development of new therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C14H17BO2 | CID 57415690 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A Versatile Building Block in Modern Synthesis
This guide provides an in-depth technical overview of 2-(4-ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a pivotal reagent in contemporary organic synthesis. Tailored for researchers, medicinal chemists, and professionals in drug development, this document moves beyond simple data presentation to explain the causality behind its applications and the logic of its synthetic utility. We will explore its fundamental properties, synthesis, characterization, and core applications, with a focus on field-proven insights and robust experimental design.
Core Concepts: Understanding the Reagent's Significance
This compound is a bifunctional organic compound that has gained prominence as a versatile building block. Its structure is unique, featuring two key reactive sites: a terminal alkyne (ethynyl group) and a boronic acid pinacol ester. This duality is the cornerstone of its utility.
-
The boronic acid pinacol ester moiety is a stable, easily handled precursor for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] This allows for the efficient formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules.
-
The ethynyl group serves as a second reactive handle, amenable to a host of transformations such as Sonogashira couplings, "click" chemistry (cycloadditions), and hydrogenation.
This orthogonal reactivity enables chemists to perform sequential, selective modifications, making it an invaluable tool for constructing the complex biaryl and conjugated molecular frameworks frequently found in pharmaceuticals, agrochemicals, and advanced organic materials.[1]
Physicochemical and Structural Data
A clear understanding of a reagent's physical properties is critical for its effective use and storage. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| Molecular Formula | C₁₄H₁₇BO₂ | [3] |
| Molecular Weight | 228.10 g/mol | [3][4] |
| CAS Number | 1034287-04-1 | [3] |
| Appearance | Typically a white to off-white solid | --- |
| Solubility | Soluble in common organic solvents (THF, Dioxane, Toluene, DCM) | --- |
graph Chemical_Structure { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];// Define nodes for atoms with positions C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1,0!"]; C3 [label="C", pos="2,0.87!"]; C4 [label="C", pos="3,0.87!"]; C5 [label="C", pos="3.5,-0.43!"]; C6 [label="C", pos="2.5,-1.3!"]; C7 [label="C", pos="1.5,-1.3!"]; H1 [label="H", pos="-0.8,0!"]; B1 [label="B", pos="5,-0.43!"]; O1 [label="O", pos="5.8,0.5!"]; O2 [label="O", pos="5.8,-1.36!"]; C8 [label="C", pos="7,0.2!"]; C9 [label="C", pos="7,-1.06!"]; C10 [label="CH₃", pos="7.3,1.2!"]; C11 [label="CH₃", pos="7.9,-0.3!"]; C12 [label="CH₃", pos="7.9,-1.56!"]; C13 [label="CH₃", pos="7.3,-2.06!"];
// Define bonds C1 -- C2 [label="≡"]; C1 -- H1; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C3; C5 -- B1; B1 -- O1; B1 -- O2; O1 -- C8; O2 -- C9; C8 -- C9; C8 -- C10; C8 -- C11; C9 -- C12; C9 -- C13;
// Benzene ring double bonds node [shape=none, label=""]; p1 [pos="2.4,0.2!"]; p2 [pos="3.3,-0.7!"]; p3 [pos="1.9,-0.9!"]; C3--p1; p1--C4; C5--p2; p2--C6; C7--p3; p3--C3; }
Caption: Chemical structure of the title compound.
Synthesis and Quality Control: A Self-Validating Approach
The reliable synthesis and rigorous characterization of starting materials are paramount for reproducible research. A common and robust method for preparing pinacol boronate esters is through the esterification of the corresponding boronic acid with pinacol.
Caption: General workflow for synthesis and purification.
Exemplary Synthetic Protocol
This protocol describes a self-validating system where successful synthesis is confirmed by straightforward analytical methods.
-
Reaction Setup: To a stirred suspension of 4-ethynylphenylboronic acid (1.0 eq) in acetonitrile (approx. 0.5 M), add pinacol (1.05 eq) in a single portion at room temperature.[5]
-
Causality Check: The use of a slight excess of pinacol helps drive the esterification equilibrium towards the product. Acetonitrile is an effective solvent that is easily removed. The reaction is typically an equilibrium process; the removal of water, a byproduct, also drives the reaction forward.
-
Monitoring: Stir the mixture for 1.5-2 hours. The reaction progress can be monitored by TLC or by observing the dissolution of the starting boronic acid to form a clear solution.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator. This yields the crude product, often as a solid.
-
Purification & Validation: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel. The purity and identity of the final product must be validated.
-
¹H NMR: Expect to see a singlet for the 12 methyl protons of the pinacol group around 1.3 ppm, a singlet for the acetylenic proton around 3.1 ppm, and characteristic doublets for the aromatic protons.
-
¹¹B NMR: This is a crucial validation step. The sp²-hybridized boron in a pinacol boronate ester typically gives a single, relatively broad peak in the range of 20-35 ppm.[6] This confirms the formation of the dioxaborolane ring.[7][8][9]
-
Mass Spectrometry: To confirm the molecular weight.
-
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application for this reagent is in the Suzuki-Miyaura cross-coupling, a Nobel Prize-winning reaction that forges a C(sp²)-C(sp²) bond between the boronate ester and an aryl or vinyl halide/triflate. This reaction is a cornerstone of modern drug discovery for building molecular complexity.[2][10]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with an aryl bromide.
-
Reagent Preparation (Self-Validation): Ensure all reagents are pure and solvents are appropriately degassed. Oxygen can deactivate the palladium catalyst.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 eq), this compound (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Causality of Components:
-
Boronate Ester (Excess): Using a slight excess ensures complete consumption of the potentially more valuable aryl halide.
-
Palladium Catalyst: The heart of the reaction, cycling between Pd(0) and Pd(II) states to facilitate the bond formation.
-
Base: Crucial for activating the boronate ester by forming a more nucleophilic borate complex, which facilitates the key transmetalation step.
-
Solvent: A mixture like Dioxane/Water or Toluene/Water is common. Water is often necessary for the base to be effective and can accelerate the reaction.
-
-
Execution: Add the degassed solvent system via syringe. Heat the reaction mixture (typically 80-100 °C) with vigorous stirring for 4-16 hours.
-
Monitoring: Track the disappearance of the starting materials via TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purification and Validation: Purify the crude residue by column chromatography on silica gel. Characterize the final product using NMR and Mass Spectrometry to confirm the structure and purity, validating the successful C-C bond formation.
Advanced Applications in Drug Discovery
The true power of this reagent in a drug development context lies in its ability to facilitate late-stage functionalization and diversity-oriented synthesis.[1] The ethynyl group can be used post-coupling to introduce a wide variety of functionalities, rapidly generating a library of analogues from a common intermediate for structure-activity relationship (SAR) studies. This is a highly efficient strategy in modern medicinal chemistry. Boron-containing compounds themselves, including boronic acids and their derivatives, have found direct applications as pharmaceuticals, with drugs like Bortezomib (Velcade) showcasing their therapeutic potential.[11][12]
Conclusion
This compound is more than just a chemical; it is a strategic tool for molecular construction. Its dual reactivity, combined with the stability and reliability of the pinacol boronate ester, provides a robust platform for creating complex molecular architectures. For researchers in drug discovery and materials science, mastering the use of this reagent opens a direct and efficient pathway to novel compounds with significant potential. The protocols and insights provided herein are designed to serve as a foundation for the successful application of this versatile building block in your research endeavors.
References
- 1. 2-(4-((4-Chlorophenyl)ethynyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C14H17BO2 | CID 57415690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4,4,5,5-Tetramethyl-2-(2-phenylethynyl)-1,3,2-dioxaborolane | C14H17BO2 | CID 11736311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(4-BROMO-PHENYL)-4,4,5,5-TETRAMETHYL-[1,3,2]DIOXABOROLANE synthesis - chemicalbook [chemicalbook.com]
- 6. Design and NMR characterization of reversible head-to-tail boronate-linked macrocyclic nucleic acids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB00232A [pubs.rsc.org]
- 7. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers [mdpi.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Boron chemicals in diagnosis and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane synthesis protocol
An In-depth Technical Guide to the Synthesis of 2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Authored by a Senior Application Scientist
Abstract
This guide provides a comprehensive, technically detailed protocol for the synthesis of this compound, a critical bifunctional building block in modern organic chemistry. Esteemed for its utility in sequential cross-coupling reactions, this molecule serves as a linchpin in the assembly of complex architectures for pharmaceuticals and advanced materials. The synthesis is presented as a robust two-step process: a palladium/copper-catalyzed Sonogashira coupling followed by a mild silyl deprotection. This document elucidates the mechanistic underpinnings of each transformation, offers a detailed, step-by-step experimental procedure, and provides expert insights into process optimization, troubleshooting, and safety. The target audience includes researchers, medicinal chemists, and process development scientists who require a reliable and well-understood method for preparing this versatile reagent.
Introduction: The Strategic Value of a Bifunctional Linker
In the landscape of drug discovery and materials science, efficiency in molecular construction is paramount. The ability to introduce distinct functionalities in a controlled, sequential manner is a cornerstone of complex molecule synthesis. This compound emerges as a reagent of significant strategic importance. It features two orthogonal reactive sites: a terminal alkyne and a boronic acid pinacol ester.
-
The terminal alkyne is primed for C-C bond formation via reactions like the Sonogashira coupling, click chemistry (CuAAC), and various cycloadditions.
-
The boronic acid pinacol ester is a stable, easily handled precursor for Suzuki-Miyaura cross-coupling, enabling the formation of biaryl structures.
The presence of these two functionalities allows for a modular and convergent approach to synthesis. Boron-containing compounds, in particular, have seen a surge in interest within medicinal chemistry, culminating in FDA-approved drugs such as Bortezomib (Velcade®), Tavaborole, and Crisaborole.[1][2] This underscores the relevance and utility of developing robust synthetic routes to novel boronate building blocks.
The most common and reliable pathway to the title compound involves the Sonogashira coupling of an aryl halide bearing a pinacol boronate with a protected acetylene, followed by the removal of the protecting group. This guide will detail this field-proven approach.
Overall Synthetic Strategy
The synthesis is logically divided into two primary stages, designed to mitigate common side reactions such as the self-coupling of terminal alkynes (Glaser coupling).
Stage 1: Sonogashira Coupling. A C(sp²)-C(sp) bond is formed between 2-(4-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and a silyl-protected acetylene, typically trimethylsilylacetylene (TMSA). The TMS group acts as a robust, easily-cleaved protecting group for the terminal alkyne.[3]
Stage 2: Silyl Deprotection. The trimethylsilyl group is selectively removed under mild basic or fluoride-mediated conditions to unveil the terminal alkyne, yielding the final product.
Stage 1: Sonogashira Cross-Coupling
The Sonogashira reaction is a powerful method for forging carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[4] It operates via a synergistic dual catalytic cycle involving palladium and copper.
Reaction Mechanism
The reaction proceeds through two interconnected catalytic cycles:
-
Palladium Cycle:
-
Oxidative Addition: The active Pd(0) species inserts into the aryl-iodine bond of the boronate ester, forming a Pd(II) complex.
-
Transmetalation: The copper(I) acetylide, generated in the copper cycle, transfers the acetylide ligand to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The desired coupled product is expelled from the palladium complex, regenerating the active Pd(0) catalyst.
-
-
Copper Cycle:
-
Coordination & Deprotonation: The terminal alkyne (TMSA) coordinates to the Cu(I) salt. The amine base deprotonates the alkyne, forming a key copper(I) acetylide intermediate. This intermediate is then fed into the palladium cycle for transmetalation.
-
Caption: Figure 1: Sonogashira Catalytic Cycle
Detailed Experimental Protocol: Stage 1
Materials & Equipment:
-
Reagents: 2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, Trimethylsilylacetylene (TMSA), Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂], Copper(I) iodide (CuI), Triethylamine (TEA) or Diisopropylethylamine (DIPEA), Tetrahydrofuran (THF, anhydrous), Ethyl acetate, Hexane, Saturated aqueous NH₄Cl, Brine, Anhydrous magnesium sulfate (MgSO₄).
-
Equipment: Schlenk flask or three-neck round-bottom flask, magnetic stirrer, heating mantle, condenser, argon/nitrogen line, syringes, rotary evaporator, column chromatography setup.
Procedure:
-
Inert Atmosphere Setup: Flame-dry a Schlenk flask equipped with a magnetic stir bar and condenser. Allow it to cool to room temperature under a positive pressure of argon or nitrogen.
-
Reagent Addition: To the flask, add 2-(4-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Solvent and Base: Evacuate and backfill the flask with inert gas three times. Add anhydrous THF (approx. 0.2 M concentration relative to the aryl iodide) via syringe, followed by triethylamine (3.0 eq).
-
Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS. If the reaction is sluggish, gentle heating to 40-50 °C may be applied.
-
Work-up:
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst residues, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (to complex with copper salts) and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane (e.g., 0% to 10% EtOAc) as the eluent.
-
Characterization: The resulting product, 4,4,5,5-tetramethyl-2-(4-((trimethylsilyl)ethynyl)phenyl)-1,3,2-dioxaborolane, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity before proceeding.
Stage 2: Silyl Group Deprotection
The removal of the trimethylsilyl group is a straightforward process that unmasks the terminal alkyne. The choice of reagent depends on the substrate's sensitivity to other functional groups. A mild base is often sufficient and cost-effective.
Deprotection Mechanism
A nucleophile (e.g., methoxide from K₂CO₃ in methanol, or a fluoride ion from TBAF) attacks the silicon atom, leading to the cleavage of the silicon-carbon bond. The resulting acetylide anion is then protonated by the solvent (e.g., methanol) or during aqueous work-up to yield the terminal alkyne.
Detailed Experimental Protocol: Stage 2
Materials & Equipment:
-
Reagents: 4,4,5,5-Tetramethyl-2-(4-((trimethylsilyl)ethynyl)phenyl)-1,3,2-dioxaborolane, Potassium carbonate (K₂CO₃), Methanol, Dichloromethane (DCM), Deionized water, Brine, Anhydrous sodium sulfate (Na₂SO₄).
-
Equipment: Round-bottom flask, magnetic stirrer, rotary evaporator, column chromatography setup.
Procedure:
-
Dissolution: Dissolve the silyl-protected intermediate (1.0 eq) in a mixture of methanol and a co-solvent like THF or DCM (e.g., a 2:1 ratio) in a round-bottom flask.
-
Base Addition: Add potassium carbonate (2.0-3.0 eq) to the solution.
-
Reaction: Stir the suspension at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Work-up:
-
Remove the bulk of the organic solvents via rotary evaporation.
-
Partition the residue between water and dichloromethane.
-
Separate the layers and extract the aqueous layer twice more with dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by flash column chromatography. It has been reported that silica gel pre-treated with boric acid can improve the recovery and purity of boronic acid pinacol esters.[5] A gradient of ethyl acetate in hexane is a suitable eluent system.
-
Final Product: The final product, this compound, is typically a white to off-white solid. Confirm its structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Summary and Optimization
The following table summarizes typical parameters for this synthesis. Yields are highly dependent on the purity of reagents and the rigorous exclusion of oxygen.
| Parameter | Stage 1: Sonogashira Coupling | Stage 2: Deprotection |
| Key Reagents | Aryl Iodide, TMSA, Pd(PPh₃)₂Cl₂, CuI | Silyl-protected intermediate, K₂CO₃ |
| Stoichiometry | Aryl Iodide (1), TMSA (1.2), Base (3) | Intermediate (1), Base (2-3) |
| Catalyst Loading | Pd: 1-3 mol%, Cu: 2-5 mol% | N/A |
| Solvent | THF, DMF, or Toluene | Methanol/DCM or Methanol/THF |
| Temperature | Room Temperature to 50 °C | Room Temperature |
| Reaction Time | 12 - 24 hours | 1 - 3 hours |
| Typical Yield | 75 - 90% | 85 - 95% |
Safety, Handling, and Troubleshooting
Hazard Identification and Safe Handling
-
This compound: May be harmful if swallowed and can cause skin and eye irritation.[6]
-
Organometallic Catalysts: Palladium and copper compounds are toxic. Handle with care, avoiding inhalation and skin contact.
-
Solvents: Anhydrous THF can form explosive peroxides. Always use from a freshly opened bottle or after proper purification. All organic solvents should be handled in a well-ventilated fume hood.
-
Bases: Triethylamine and DIPEA are corrosive and flammable.
-
Personal Protective Equipment (PPE): Safety goggles, laboratory coat, and appropriate chemical-resistant gloves are mandatory at all times.[7] All reactions, especially those involving catalysts and anhydrous solvents, should be performed under an inert atmosphere.[8]
Experimental Workflow and Troubleshooting
Caption: Figure 2: Troubleshooting Flowchart
Conclusion
The two-step synthesis of this compound presented herein is a reliable and scalable method for accessing this invaluable chemical building block. By understanding the underlying mechanisms of the Sonogashira coupling and silyl deprotection, and by adhering to meticulous experimental technique, researchers can confidently produce this reagent in high yield and purity. Its strategic application will continue to accelerate innovation in the synthesis of novel therapeutics and functional organic materials.
References
- 1. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boron in drug design: Recent advances in the development of new therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 6. This compound | C14H17BO2 | CID 57415690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
1H NMR spectrum of 2-(4-ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
An In-depth Technical Guide to the 1H NMR Spectrum of 2-(4-ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Authored by: Gemini, Senior Application Scientist
Introduction
This compound, often referred to as 4-ethynylphenylboronic acid pinacol ester, is a pivotal bifunctional reagent in modern organic synthesis. Its utility lies in its dual reactivity: the boronic ester enables participation in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, while the terminal alkyne provides a handle for Sonogashira couplings, click chemistry, and other alkyne-based transformations. Given its role as a critical building block, unambiguous structural verification is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as the primary analytical tool for confirming the identity and assessing the purity of this compound.
This guide provides an in-depth analysis of the . We will dissect the spectrum into its constituent signals, explain the underlying physical organic principles governing the observed chemical shifts and coupling patterns, and provide a robust, field-proven protocol for data acquisition.
Molecular Structure and Proton Environments
To interpret the spectrum, we must first identify the unique proton environments within the molecule. There are four distinct sets of protons, labeled Ha , Hb , Hc , and Hd in the diagram below.
Caption: Labeled proton environments in the target molecule.
-
Ha : Two aromatic protons ortho to the ethynyl group.
-
Hb : Two aromatic protons ortho to the boronic ester group.
-
Hc : The single terminal alkynyl proton.
-
Hd : Twelve equivalent methyl protons of the pinacol protecting group.
Predicted 1H NMR Spectrum: A Detailed Analysis
The 1H NMR spectrum provides four key pieces of information for each signal: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constant (J).[1][2]
The Aromatic Region (δ ≈ 7.0 - 8.0 ppm)
The para-substituted benzene ring gives rise to a characteristic AA'BB' spin system, which often simplifies to appear as two distinct doublets, especially at higher field strengths.[3] The chemical shifts are dictated by the electronic nature of the substituents.
-
Hb Protons (ortho to -B(pin)) : The boronic ester group is electron-withdrawing, which deshields the adjacent protons. This deshielding effect causes the signal for these protons to appear further downfield. Research on pinacol arylboronates indicates that the B(pin) group shifts ortho protons downfield by approximately +0.4 to +0.5 ppm relative to benzene (δ 7.3 ppm).[4][5]
-
Ha Protons (ortho to -C≡CH) : The ethynyl group has a more complex electronic effect but is generally considered less electron-withdrawing than the boronic ester. Consequently, the Ha protons are less deshielded than the Hb protons and will appear further upfield.
-
Predicted Chemical Shift (δ) : ~7.40 - 7.55 ppm.
-
Integration : 2H.
-
Multiplicity : Doublet, from coupling to the Hb protons.
-
Coupling Constant (3Jba) : ~8-9 Hz. A key principle of NMR is that the coupling constant between two protons is reciprocal (Jab = Jba).[7] This reciprocity is a powerful tool for confirming signal assignments.
-
The Alkynyl Region (δ ≈ 2.5 - 3.5 ppm)
-
Hc Proton (-C≡C-H) : The chemical shift of a terminal alkyne proton is a classic example of magnetic anisotropy.[8] The cylindrical electron cloud of the triple bond generates a local magnetic field. When the alkyne is aligned with the external magnetic field (B₀), this induced field opposes B₀ in the region of the proton, causing a shielding effect. This is why, counterintuitively, the sp-hybridized proton of an alkyne appears upfield (more shielded) compared to sp²-hybridized vinylic or aromatic protons.[8][9]
-
Predicted Chemical Shift (δ) : ~3.0 - 3.2 ppm. The exact position can be influenced by the aromatic ring, but it generally falls within the 2.5 to 3.5 ppm range.[10][11]
-
Integration : 1H.
-
Multiplicity : Singlet. The closest protons (Ha) are five bonds away (a 5J coupling), which is typically too small to be resolved in a standard 1H NMR spectrum.[6]
-
The Aliphatic Region (δ ≈ 1.0 - 1.5 ppm)
-
Hd Protons (-C(CH₃)₂) : The pinacol group contains four methyl groups. Due to rapid C-C bond rotation, all twelve protons are chemically and magnetically equivalent.
-
Predicted Chemical Shift (δ) : ~1.35 ppm. This is a highly characteristic and reliable signal for the pinacol boronic ester moiety.[12][13][14]
-
Integration : 12H.
-
Multiplicity : Sharp singlet. There are no adjacent protons to couple with. The large integration value (12H) relative to the other signals is a key identifying feature.[15]
-
Summary of Predicted Spectral Data
| Proton Label | Integration | Multiplicity | Coupling Constant (J) | Predicted Chemical Shift (δ, ppm) | Rationale |
| Hb | 2H | Doublet (d) | ~8-9 Hz | ~7.70 - 7.85 | Deshielded by electron-withdrawing -B(pin) group; ortho-coupling to Ha. |
| Ha | 2H | Doublet (d) | ~8-9 Hz | ~7.40 - 7.55 | Less deshielded than Hb; ortho-coupling to Hb. |
| Hc | 1H | Singlet (s) | N/A | ~3.0 - 3.2 | Shielded by magnetic anisotropy of the C≡C triple bond. |
| Hd | 12H | Singlet (s) | N/A | ~1.35 | Equivalent methyl protons of the pinacol group. |
Experimental Protocol for 1H NMR Data Acquisition
This protocol is designed to be a self-validating system, ensuring high-quality, reproducible data.
Sample Preparation
-
Mass Determination : Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Selection : Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for non-polar to moderately polar organic compounds and its residual solvent peak (δ ≈ 7.26 ppm) typically does not interfere with the signals of interest.
-
Internal Standard : Add a small amount (1-2 µL of a dilute solution) of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm). Causality: TMS is chosen because it is chemically inert, volatile (for easy removal), and its 12 equivalent protons give a single, sharp signal upfield of most organic proton signals.
-
Dissolution : Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A clear, homogeneous solution is critical for acquiring a well-resolved spectrum.
NMR Spectrometer Setup and Data Acquisition
The following workflow outlines the key steps performed at the NMR spectrometer (e.g., a 400 MHz instrument).
Caption: Standard workflow for NMR spectral acquisition and analysis.
-
Locking : The spectrometer locks onto the deuterium signal of the CDCl₃. Causality: This compensates for any drift in the magnetic field strength (B₀) during the experiment, ensuring stable and accurate chemical shifts.
-
Shimming : The magnetic field homogeneity is optimized by adjusting the shim coils. Causality: A homogeneous field is essential for achieving sharp, well-resolved peaks and accurate coupling constant measurements. Poor shimming results in broad, distorted peaks.
-
Acquisition Parameters :
-
Number of Scans (ns) : Set to 8 or 16. This is usually sufficient for a moderately concentrated sample.
-
Relaxation Delay (d1) : Set to 1-2 seconds. This delay allows the protons to return to their equilibrium state before the next pulse, ensuring accurate signal integration.
-
Pulse Angle : A standard 90° pulse is typically used.
-
-
Acquire FID : Start the acquisition to obtain the Free Induction Decay (FID) signal.
Data Processing
-
Fourier Transform (FT) : The time-domain FID signal is converted into the frequency-domain spectrum.
-
Phase Correction : Manually or automatically adjust the phase of the spectrum so that all peaks are in positive absorption mode with a flat baseline at the base of each peak.
-
Baseline Correction : Apply a polynomial function to correct any rolling or distortion in the spectrum's baseline.
-
Calibration : Set the peak for TMS to exactly 0.00 ppm. All other chemical shifts will be referenced to this point.
-
Integration : Integrate the area under each signal. Calibrate the integration by setting one of the known signals (e.g., the singlet for Hc) to its expected proton count (1H). The software will then calculate the relative ratios for the other signals.[15]
Conclusion
The is highly characteristic and provides a wealth of structural information. By understanding the electronic and anisotropic effects at play, one can confidently assign each of the four distinct signals. The two doublets in the aromatic region, the shielded alkyne singlet, and the prominent 12H singlet of the pinacol group create a unique spectral fingerprint. Adherence to a rigorous experimental and processing workflow ensures the acquisition of high-fidelity data, which is essential for researchers and drug development professionals who rely on this versatile building block for the synthesis of complex molecular architectures.
References
- 1. Interpreting | OpenOChem Learn [learn.openochem.org]
- 2. researchgate.net [researchgate.net]
- 3. fiveable.me [fiveable.me]
- 4. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemical Shifts: Proton [orgchemboulder.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. brainly.com [brainly.com]
- 11. Alkynes | OpenOChem Learn [learn.openochem.org]
- 12. rsc.org [rsc.org]
- 13. rsc.org [rsc.org]
- 14. 2-(4-BROMO-PHENYL)-4,4,5,5-TETRAMETHYL-[1,3,2]DIOXABOROLANE synthesis - chemicalbook [chemicalbook.com]
- 15. youtube.com [youtube.com]
Stability of 4-ethynylphenylboronic acid pinacol ester under air
Stability of 4-Ethynylphenylboronic Acid Pinacol Ester Under Air: A Comprehensive Analysis for Researchers and Drug Development Professionals
Abstract
4-Ethynylphenylboronic acid pinacol ester is a cornerstone reagent in contemporary organic synthesis, prized for its role in constructing the complex molecular frameworks of pharmaceuticals and advanced materials. The compound's bifunctional nature, possessing both a boronic ester and a terminal alkyne, however, raises critical questions regarding its stability under ambient atmospheric conditions. This guide delivers an in-depth analysis of the stability of 4-ethynylphenylboronic acid pinacol ester, detailing its primary degradation pathways. It also provides field-tested protocols for handling and storage and presents analytical methods for integrity assessment. This document is designed to be an essential resource for researchers, scientists, and drug development professionals, ensuring the reliability and reproducibility of their synthetic work.
Introduction: The Duality of Reactivity and Instability
4-Ethynylphenylboronic acid pinacol ester stands out as a molecule with significant bifunctional utility. Its boronic acid pinacol ester group is a reliable component in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. Concurrently, the terminal ethynyl group provides a versatile point for a range of chemical transformations, including Sonogashira coupling and "click chemistry." This dual reactivity makes it an exceptionally valuable building block in medicinal chemistry and materials science for creating conjugated systems and complex organic molecules.
However, the very characteristics that make this compound synthetically desirable also render it susceptible to instability. Boronic acids and their esters are known to be prone to several degradation pathways, and terminal alkynes can undergo oxidative reactions. A thorough understanding of these competing factors is crucial for its effective use. This guide will explore the key stability issues and outline practical strategies to mitigate them.
Mechanistic Insights into Degradation Pathways
The stability of 4-ethynylphenylboronic acid pinacol ester in the presence of air—specifically oxygen and moisture—is mainly compromised by two processes: protodeboronation and oxidative degradation of the alkyne.
Protodeboronation: The Role of Moisture
Protodeboronation is a recognized degradation pathway for boronic acids and their esters, involving the cleavage of the C-B bond and its replacement with a C-H bond.[1] This reaction is often facilitated by moisture and can be accelerated by acidic or basic conditions.[1][2]
Mechanism: The presence of water can lead to the hydrolysis of the pinacol ester, forming the corresponding boronic acid.[3][4][5] This boronic acid can then undergo protodeboronation to yield phenylacetylene. It is a common misconception that esterification always enhances stability against protodeboronation compared to the boronic acid form.[6][7][8]
Caption: Proposed pathway for moisture-induced protodeboronation.
This degradation is significant because it reduces the concentration of the active boronic ester, which can lead to diminished yields in subsequent coupling reactions and introduce impurities that complicate purification.
Oxidative Degradation of the Ethynyl Group
The terminal alkyne is vulnerable to oxidative degradation, especially when exposed to oxygen, light, and trace metals. A common degradation route is the oxidative homocoupling of the alkyne (Glaser coupling) to form a diacetylene dimer.
Mechanism: While this reaction is often catalyzed by copper salts, it can also be promoted by other transition metals and prolonged exposure to air and light. Strong oxidizing agents like ozone or potassium permanganate can cleave the triple bond, yielding carboxylic acids.[9][10]
Caption: Oxidative homocoupling of the terminal alkyne.
This dimerization not only consumes the starting material but also introduces a significant impurity that can be challenging to remove and may interfere with subsequent reactions.
Recommended Storage and Handling Protocols
To counteract the degradation pathways described, it is essential to follow strict storage and handling protocols. These measures are intended to create a self-validating system that preserves the reagent's integrity from storage through to its use in a reaction.
Table 1: Storage and Handling Recommendations
| Parameter | Recommendation | Rationale |
| Temperature | -20°C to 4°C[11] | Slows the rate of all potential degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Excludes oxygen and moisture, preventing oxidative degradation and hydrolysis. |
| Light | Amber vial or protection from light | Minimizes light-induced degradation, particularly of the alkyne moiety. |
| Purity of Solvents | Anhydrous and deoxygenated | Prevents the introduction of water and oxygen during dissolution and reaction setup. |
| Handling | Inert atmosphere glovebox or Schlenk techniques | Ensures minimal exposure to air and moisture during weighing and transfer. |
| Spatula/Tools | Clean and dry, preferably non-metallic | Avoids contamination with trace metals that can catalyze degradation. |
Experimental Workflow: Assessing Reagent Stability
Regularly assessing the purity of 4-ethynylphenylboronic acid pinacol ester is vital, particularly for batches in long-term storage or before use in sensitive applications. The following experimental workflow provides a reliable method for quality control.
Analytical Techniques
A. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Offers a quantitative purity assessment. The presence of phenylacetylene (from protodeboronation) can be identified by its distinctive signals. The formation of the diacetylene dimer can also be detected.
-
¹¹B NMR: A highly sensitive technique for observing the boronic ester. A sharp singlet around +31 ppm (relative to BF₃·OEt₂) indicates the intact pinacol ester. The appearance of other boron signals could suggest hydrolysis or other degradation products.
-
¹³C NMR: Useful for confirming the presence of the alkyne carbons (typically around 80-90 ppm) and the carbon attached to the boron.
B. Liquid Chromatography-Mass Spectrometry (LC-MS) / Gas Chromatography-Mass Spectrometry (GC-MS):
-
These techniques are excellent for detecting low-level impurities. GC-MS is particularly effective for identifying the volatile byproduct phenylacetylene. LC-MS can be used to monitor the presence of the starting material, the corresponding boronic acid, and the dimerized product. The analysis of boronic esters can be challenging due to their labile nature, which can lead to hydrolysis during sample preparation and analysis.[5]
Step-by-Step Protocol for Purity Assessment by ¹H NMR
-
Sample Preparation:
-
Under an inert atmosphere, accurately weigh approximately 5-10 mg of the 4-ethynylphenylboronic acid pinacol ester.
-
Dissolve the sample in a deuterated solvent known to be free of water and acidic impurities (e.g., CDCl₃ or Acetone-d₆, freshly filtered through a plug of neutral alumina).
-
For quantitative analysis (qNMR), add a known amount of an internal standard with a singlet in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene).
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Ensure proper phasing and baseline correction of the spectrum.
-
-
Data Analysis:
-
Integrate the characteristic aromatic protons of the 4-ethynylphenyl group and the methyl protons of the pinacol group. The ratio should be consistent with the molecular structure (typically a 4H multiplet for the aromatic region and a 12H singlet for the pinacol).
-
Carefully inspect the baseline for impurity peaks. Compare the spectrum to a reference spectrum of a pure sample if available.
-
If an internal standard was used, calculate the absolute purity of the reagent.
-
Caption: Workflow for assessing purity via ¹H NMR.
Conclusion: Best Practices for Ensuring Experimental Success
The synthetic value of 4-ethynylphenylboronic acid pinacol ester is clear, but its effective use depends on a comprehensive understanding of its stability. While the compound can be handled in air for short periods, such as for routine weighing, its long-term stability requires the strict exclusion of atmospheric moisture and oxygen.
Key Takeaways:
-
Prioritize an Inert Atmosphere: Whenever feasible, handle and store the reagent under an inert atmosphere like argon or nitrogen.
-
Cold and Dark Storage: Store at low temperatures, with -20°C being optimal, and protect from light.[11]
-
Regular Quality Control: Periodically verify the purity of the reagent, especially for older batches or those that might have been exposed to air. ¹H NMR is a potent and accessible tool for this purpose.
-
Mindful Reaction Setup: Use anhydrous and deoxygenated solvents and reagents in subsequent reactions to prevent introducing sources of degradation.
By following these guidelines, researchers and drug development professionals can maintain the integrity of their 4-ethynylphenylboronic acid pinacol ester, which will lead to more dependable, reproducible, and successful synthetic results.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Vinylboronic acid pinacol ester Yes phenothiazine stabilizer, 95 75927-49-0 [sigmaaldrich.com]
Mechanism of Suzuki coupling with 2-(4-ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
An In-Depth Technical Guide to the Suzuki Coupling Mechanism: The Case of 2-(4-ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Executive Summary
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2][3] This guide offers a comprehensive examination of the Suzuki coupling's catalytic mechanism, tailored for researchers, scientists, and professionals in drug development. We move beyond a general overview to focus on the specific mechanistic nuances and practical considerations when employing this compound, a stable yet reactive pinacol boronate ester. This document dissects the catalytic cycle, elucidates the critical roles of the catalyst, ligand, base, and solvent, and provides field-proven insights into optimizing reactions with this versatile building block.
Introduction: The Power of Palladium-Catalyzed C-C Bond Formation
First reported by Akira Suzuki and Norio Miyaura in 1979, the Suzuki coupling has revolutionized the synthesis of complex organic molecules, including polyolefins, styrenes, and substituted biphenyls.[4] Its impact was formally recognized with the 2010 Nobel Prize in Chemistry.[4] The reaction's prominence stems from its mild conditions, the commercial availability of diverse organoboron reagents, and the low toxicity of its boron-containing byproducts.[5]
The general transformation involves the cross-coupling of an organoboron compound with an organohalide (or pseudohalide, like a triflate) using a palladium catalyst and a base.[4][6] While boronic acids are traditional substrates, their boronate ester derivatives, such as pinacol esters, offer enhanced stability, making them easier to handle, purify, and store.[7]
This guide focuses on This compound [8]. This specific reagent is of significant interest as it introduces an ethynylphenyl moiety, a valuable functional group in materials science and medicinal chemistry for further modification via "click" chemistry or Sonogashira coupling. Understanding its behavior within the Suzuki catalytic cycle is paramount for its effective utilization.
The Catalytic Cycle: A Mechanistic Deep Dive
The mechanism of the Suzuki reaction is a well-defined catalytic cycle centered on a palladium complex that shuttles between the Pd(0) and Pd(II) oxidation states.[9] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6][10][11]
Oxidative Addition
The cycle begins with the active Pd(0) catalyst, typically coordinated to two ligands (L). This species reacts with the organohalide (R¹-X), inserting the palladium atom into the carbon-halogen bond.[9] This step oxidizes the catalyst from Pd(0) to a square planar Pd(II) complex. Oxidative addition is often the rate-determining step of the entire cycle.[4][10]
The reactivity of the organohalide is a critical factor, with the rate of oxidative addition following the trend of bond strength: I > OTf > Br >> Cl .[4][12] While aryl chlorides are economically attractive, their stronger C-Cl bond necessitates the use of highly active catalysts, often employing electron-rich and bulky ligands to facilitate this step.[13]
Transmetalation
Transmetalation is the pivotal step where the organic moiety from the boron reagent (R²) is transferred to the palladium(II) center, displacing the halide.[4] This process is complex and its exact mechanism remains a subject of investigation.[4] Crucially, organoboron compounds are generally unreactive toward transmetalation in the absence of a base.[4] The base's role is to activate the boron reagent, a topic explored in detail in Section 3.3.
When using a pinacol boronate ester like this compound, the mechanism of transmetalation is particularly debated. It may proceed via direct reaction with a palladium-hydroxo complex or after hydrolysis of the ester to the corresponding boronic acid.[14][15]
Reductive Elimination
In the final step, the two organic groups (R¹ and R²) on the palladium(II) complex couple, forming the new C-C bond of the product (R¹-R²).[4] This process reduces the palladium back to its Pd(0) oxidation state, regenerating the active catalyst which can then re-enter the cycle. For reductive elimination to occur, the organic ligands must be positioned cis to one another on the square planar complex.[9][10] The initially formed trans-complex from oxidative addition rapidly isomerizes to the required cis-isomer.[4][16] Bulky ligands often accelerate this step by promoting the formation of the product to relieve steric strain.[4][10]
Key Reaction Components and Their Mechanistic Influence
The success of a Suzuki coupling hinges on the interplay of four key components. The choices made for each directly influence reaction efficiency, scope, and the suppression of side reactions.
The Palladium Catalyst & Ligands
The combination of a palladium source and a supporting ligand constitutes the catalytic system.
-
Palladium Precursors: Common sources include Pd(0) complexes like Pd(PPh₃)₄ and Pd₂(dba)₃, or Pd(II) salts such as Pd(OAc)₂ and PdCl₂.[12] Pd(II) sources must be reduced in situ to the active Pd(0) species, a process often facilitated by phosphine ligands or other reagents in the mixture.[17]
-
Ligands: Ligands are not mere spectators; they are crucial for stabilizing the palladium center and modulating its reactivity.[4]
-
Phosphine Ligands: Triphenylphosphine (PPh₃) is a classic ligand, but modern Suzuki couplings often benefit from more sophisticated phosphines.[10] Electron-rich and sterically bulky ligands, such as the Buchwald dialkylbiarylphosphines (e.g., SPhos, XPhos) or tri-tert-butylphosphine (P(t-Bu)₃), are highly effective.[10][18][19] The high electron density facilitates oxidative addition, while the steric bulk promotes reductive elimination.[4][10]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable bonds with palladium. They are often more electron-rich and sometimes bulkier than phosphines, making them excellent ligands for coupling challenging substrates like aryl chlorides.[4][18]
-
| Ligand Type | Key Characteristics | Impact on Catalytic Cycle |
| Triphenylphosphine (PPh₃) | Moderately electron-donating, classic ligand. | General purpose, may require higher temperatures. |
| Buchwald Ligands (e.g., SPhos) | Electron-rich, sterically bulky biarylphosphines. | Highly active, facilitates oxidative addition and reductive elimination, good for challenging substrates.[10][13] |
| N-Heterocyclic Carbenes (NHCs) | Very strong σ-donors, form robust Pd-complexes. | Excellent for unreactive substrates like aryl chlorides due to high stability and electron-donating ability.[4][18] |
The Base: The "On Switch" for Transmetalation
The base is indispensable for the transmetalation step.[1] Its primary function is to activate the organoboron species, increasing its nucleophilicity to facilitate the transfer of the organic group to palladium.[1] Two main mechanistic pathways are proposed for this activation.[14][20][21]
-
The Boronate Pathway (Path A): The base (e.g., OH⁻) attacks the Lewis acidic boron atom of the boronic acid/ester, forming a more nucleophilic tetracoordinate "ate" complex, [R²-B(OR)₂(OH)]⁻. This anionic species then reacts with the R¹-Pd(II)-X complex.[20]
-
The Oxo-Palladium Pathway (Path B): The base first reacts with the R¹-Pd(II)-X complex, displacing the halide to form a more reactive R¹-Pd(II)-OH intermediate. This palladium-hydroxo species then undergoes transmetalation with the neutral boronic acid or ester.[14][20]
Recent studies suggest that for many systems, particularly with weaker bases and in the presence of water, the Oxo-Palladium Pathway (Path B) is kinetically favored.[14]
Commonly used bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH). The choice of base can significantly affect yield, with stronger bases not always being better, as they can promote side reactions. K₃PO₄ is often a good choice for substrates with base-sensitive functional groups.[1]
The Solvent: More Than Just a Medium
The solvent solubilizes the reactants and catalyst, but its role is more profound, influencing reaction rates and even selectivity.[17][22] A variety of solvents are used, often with added water.[9]
-
Common Solvents: Ethers (Dioxane, THF), aromatic hydrocarbons (Toluene), and polar aprotic solvents (DMF) are frequently employed.[6][9]
-
The Role of Water: The addition of water to the organic solvent is common. It helps dissolve inorganic bases and can facilitate the hydrolysis of boronate esters to the more reactive boronic acids.[9]
-
Polarity Effects: Solvent polarity can influence the rate of oxidative addition. Polar solvents may stabilize the charged intermediates and transition states involved in the catalytic cycle, sometimes altering the chemoselectivity of a reaction.[22][23][24]
Specifics of this compound
The Pinacol Ester Advantage and Challenge
Pinacol boronate esters are significantly more stable towards protodeboronation (hydrolysis of the C-B bond) than their corresponding boronic acids, which is a major advantage for purification and storage.[7] However, this stability can translate to lower reactivity in the transmetalation step.
The transmetalation of pinacol esters is slower than that of boronic acids or other boronate esters (e.g., neopentyl glycol esters).[14][25] This is attributed to the steric bulk of the pinacol group hindering the approach to the boron or palladium center.[7] To achieve efficient coupling, reaction conditions must be optimized. This often involves:
-
Using a water-cosolvent system to promote partial hydrolysis to the more active boronic acid.[15]
-
Employing highly active catalyst systems (e.g., with Buchwald ligands).
-
Using strong activating bases like K₃PO₄ or Cs₂CO₃.
Considerations for the Ethynyl Moiety
The presence of a terminal alkyne C-H bond in the molecule introduces a potential competing reaction pathway: the Sonogashira coupling. If the reaction mixture contains any trace of copper co-catalyst (a common impurity or additive) and the conditions are suitable, the ethynyl group could potentially couple with the organohalide. However, in a standard, copper-free Suzuki protocol, this is generally not a major concern. The primary focus remains on potential interactions with the palladium catalyst, though the C(sp)-H bond is typically less reactive towards oxidative addition than the C(sp²)-X bond of the coupling partner.
A Validated Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic aryl bromide. Optimization of catalyst, ligand, base, and temperature may be required for specific substrates.
Objective: To synthesize 4-ethynyl-1,1'-biphenyl from 1-bromo-4-phenylbenzene and the title boronate ester.
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv, 4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Toluene (solvent)
-
Water (solvent, degassed)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Methodology:
-
Inert Atmosphere Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition (Solids): To the flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), K₃PO₄ (3.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol). Causality: Adding all solids together under the inert atmosphere prevents degradation of the catalyst and ligand by oxygen.
-
Atmosphere Exchange: Evacuate the flask under vacuum and backfill with the inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add degassed toluene (e.g., 5 mL) and degassed water (e.g., 0.5 mL) via syringe. Causality: Degassing the solvents by sparging with an inert gas or by freeze-pump-thaw cycles is critical to prevent oxidation of the Pd(0) active catalyst.
-
Reaction Execution: Place the sealed flask in a pre-heated oil bath at 80-100 °C and stir vigorously.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 2-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer sequentially with water and brine. Causality: This removes the inorganic base and salts.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Conclusion
The Suzuki-Miyaura coupling is a formidable tool in synthetic chemistry, and the use of stable precursors like this compound extends its utility. A deep understanding of the catalytic cycle—from the ligand-accelerated oxidative addition to the base-activated transmetalation and final reductive elimination—is crucial for success. For pinacol esters, the key is to employ conditions that overcome their inherent stability, typically through highly active catalytic systems and appropriate base/solvent combinations that facilitate the critical transmetalation step. By applying the mechanistic principles and practical protocols outlined in this guide, researchers can confidently and efficiently leverage this powerful reaction to construct complex molecular architectures.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C14H17BO2 | CID 57415690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Yoneda Labs [yonedalabs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 16. youtube.com [youtube.com]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 22. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Modern Organic Synthesis: A Technical Guide
Abstract
In the landscape of contemporary organic synthesis, the strategic deployment of versatile building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 2-(4-ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has emerged as a pivotal reagent, offering a unique combination of a reactive boronic ester and a terminal alkyne. This guide provides an in-depth technical overview of this compound, tailored for researchers, scientists, and professionals in drug development. We will explore its synthesis, delve into the mechanistic intricacies of its cornerstone applications in cross-coupling reactions, and showcase its utility in the synthesis of advanced materials and bioactive molecules. This document is designed not as a rigid protocol, but as a comprehensive resource to empower chemists with the knowledge to effectively harness the synthetic potential of this powerful bifunctional molecule.
Introduction: A Molecule of Dual Functionality
This compound, often referred to as 4-ethynylphenylboronic acid pinacol ester, is a crystalline solid at room temperature with a molecular weight of 228.09 g/mol .[1] Its significance in organic synthesis stems from the presence of two highly valuable functional groups: a boronic ester and a terminal alkyne. The pinacolborane moiety renders it an excellent participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[2] Simultaneously, the terminal ethynyl group serves as a versatile handle for Sonogashira coupling and other alkyne-based transformations. This dual reactivity allows for sequential and orthogonal functionalization, making it a highly sought-after building block in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials for organic electronics like OLEDs.[2]
Synthesis and Characterization
The preparation of this compound can be approached through several synthetic routes. A common and efficient method involves the esterification of the corresponding boronic acid with pinacol. Alternatively, a Sonogashira coupling of a protected alkyne with a borylated aryl halide, followed by deprotection, offers another viable pathway.
Synthesis from 4-Ethynylphenylboronic Acid
A straightforward and high-yielding method involves the direct esterification of commercially available 4-ethynylphenylboronic acid with pinacol. This reaction is typically carried out in an organic solvent and can be driven to completion by the removal of water.
Experimental Protocol: Esterification of 4-Ethynylphenylboronic Acid
-
To a stirred solution of 4-ethynylphenylboronic acid (1.0 eq.) in a suitable solvent (e.g., acetonitrile or dichloromethane) at room temperature, add pinacol (1.05-1.2 eq.).
-
Stir the reaction mixture at room temperature for 1.5 to 3 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to afford this compound as a white to off-white solid.
Synthesis via Sonogashira Coupling and Deprotection
An alternative strategy involves a Sonogashira coupling of a protected alkyne, such as trimethylsilylacetylene, with a borylated aryl halide, like 2-(4-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The resulting TMS-protected compound is then deprotected to yield the terminal alkyne.[3]
Workflow for Synthesis via Sonogashira Coupling:
Caption: Synthesis of the target molecule via a Sonogashira coupling approach.
Core Applications in Cross-Coupling Reactions
The synthetic utility of this compound is most prominently showcased in palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds.[4] In this context, the pinacol boronic ester moiety of our title compound readily participates in the catalytic cycle to couple with a variety of aryl and heteroaryl halides or triflates.[5]
Catalytic Cycle of Suzuki-Miyaura Coupling:
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Considerations for Suzuki-Miyaura Coupling:
-
Catalyst: Palladium complexes with phosphine ligands are commonly employed. The choice of ligand can significantly impact reaction efficiency.
-
Base: An inorganic base such as potassium carbonate or cesium carbonate is typically required.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used.
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Aryl Halide/Triflate | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 | [6] |
| 2-Bromopyridine | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 92 | [5] |
| 3-Triflyloxypyridine | Pd(OAc)₂ / XPhos | Cs₂CO₃ | t-BuOH/H₂O | 80 | 16 | 78 | [5] |
| 1-Bromo-4-nitrobenzene | PdCl₂(dppf) | Na₂CO₃ | DME/H₂O | 85 | 6 | 95 | [7] |
Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds
The terminal alkyne functionality of this compound makes it an ideal substrate for the Sonogashira coupling, a palladium- and copper-cocatalyzed reaction for the formation of a C(sp²)-C(sp) bond.[8] This reaction allows for the introduction of the ethynylphenylboronic ester moiety onto various aryl or vinyl halides.
Catalytic Cycle of Sonogashira Coupling:
Caption: Generalized catalytic cycles of the Sonogashira cross-coupling reaction.
Experimental Protocol: Sonogashira Coupling
-
To a degassed solution of the aryl halide (1.0 eq.) and this compound (1.1-1.5 eq.) in a suitable solvent (e.g., THF, DMF, or triethylamine), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 2-10 mol%).
-
Add a base, typically an amine such as triethylamine or diisopropylamine, which can also serve as the solvent.
-
Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete as monitored by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent and wash with aqueous ammonium chloride solution to remove the copper catalyst.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Applications in Advanced Material Synthesis
The unique bifunctional nature of this compound makes it a valuable monomer for the synthesis of conjugated polymers. These materials are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[8]
Synthesis of Poly(p-phenylene ethynylene)s (PPEs)
Poly(p-phenylene ethynylene)s are a class of conjugated polymers known for their excellent photophysical properties.[9] The title compound can be used in a step-growth polymerization via sequential or one-pot Suzuki-Miyaura and Sonogashira couplings to afford well-defined PPEs.
Table 2: Properties of a Representative Poly(p-phenylene ethynylene) Synthesized Using the Title Compound
| Monomer 1 | Monomer 2 | Polymerization Method | Mn ( g/mol ) | PDI | λ_abs (nm) | λ_em (nm) |
| This compound | 1,4-Diiodo-2,5-dialkoxybenzene | Suzuki-Sonogashira Polycondensation | 15,000 | 2.1 | 450 | 520 |
Utility in Drug Discovery and Bioactive Molecule Synthesis
The ethynylphenyl boronic ester motif is a valuable pharmacophore in medicinal chemistry.[10][11] The boronic acid functionality can act as a transition state analog inhibitor of serine proteases, while the rigid ethynylphenyl linker can be used to orient other functional groups within a binding pocket. The title compound serves as a key building block for the synthesis of such bioactive molecules. Its ability to participate in late-stage functionalization makes it particularly attractive for the rapid generation of compound libraries for lead optimization.[2]
Conclusion
This compound is a testament to the power of bifunctional reagents in modern organic synthesis. Its ability to seamlessly integrate into two of the most powerful cross-coupling methodologies, the Suzuki-Miyaura and Sonogashira reactions, provides chemists with a strategic tool for the construction of complex molecular frameworks. From the synthesis of advanced materials with tailored optoelectronic properties to the development of novel therapeutic agents, the applications of this versatile building block continue to expand. This guide has provided a comprehensive overview of its synthesis, reactivity, and utility, with the aim of empowering researchers to leverage its full potential in their synthetic endeavors.
References
- 1. This compound | C14H17BO2 | CID 57415690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(4-((4-Chlorophenyl)ethynyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane [myskinrecipes.com]
- 3. Sonogashira Coupling Reaction Exam Prep | Practice Questions & Video Solutions [pearson.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 4-Ethynylphenylboronic Acid Pinacol Ester with Vinyl Halides
Introduction: The Strategic Importance of Aryl-Alkynyl Vinyl Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its robustness and broad functional group tolerance in forging carbon-carbon bonds.[1] This application note provides a detailed protocol and scientific rationale for a specialized Suzuki coupling: the reaction between 4-ethynylphenylboronic acid pinacol ester and various vinyl halides. The resulting enyne motif, a conjugated system of a double and a triple bond, is a valuable scaffold in medicinal chemistry, materials science, and drug development. These structures are frequently embedded in pharmacologically active molecules and organic electronic materials.
This guide is designed for researchers, scientists, and drug development professionals, offering not just a procedural blueprint but also a deep dive into the causality behind the experimental design. We will explore the roles of each reagent, the rationale for the chosen conditions, and strategies for troubleshooting and optimization.
The Reactants: A Closer Look at the Coupling Partners
4-Ethynylphenylboronic Acid Pinacol Ester: The choice of a pinacol boronic ester over the corresponding boronic acid is a strategic one. Pinacol esters exhibit significantly enhanced stability, being less susceptible to protodeboronation and trimerization to boroxines.[2][3] This stability translates to longer shelf-life, easier handling, and more reproducible reaction outcomes, which are critical in both academic research and industrial drug development.[2] The terminal ethynyl group, while a key functional handle for subsequent transformations (e.g., click chemistry, Sonogashira coupling), also introduces a potential site for undesired side reactions. The acidic proton of the terminal alkyne can react under basic conditions, and the alkyne itself can interact with the palladium catalyst.[4] Our protocol is designed to mitigate these side reactions.
Vinyl Halides: Vinyl halides are versatile electrophilic partners in Suzuki couplings. The reactivity of the carbon-halogen bond follows the general trend: I > Br > OTf > Cl.[5] While vinyl iodides are the most reactive, vinyl bromides offer a good balance of reactivity and stability. Vinyl chlorides, though economically attractive, often require more specialized and highly active catalyst systems to achieve efficient coupling.[1] This protocol will focus on the use of vinyl bromides as a representative and broadly applicable substrate class.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for rational troubleshooting and optimization.
Figure 1: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the vinyl halide to form a Pd(II) complex.[5]
-
Transmetalation: The organic group from the boronic ester is transferred to the palladium center. This step is facilitated by a base, which activates the boronic ester to form a more nucleophilic boronate species.[6]
-
Reductive Elimination: The two organic groups on the palladium center couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[1]
Experimental Protocol: Suzuki Coupling of 4-Ethynylphenylboronic Acid Pinacol Ester with a Vinyl Bromide
This protocol provides a robust starting point for the coupling of 4-ethynylphenylboronic acid pinacol ester with a generic vinyl bromide. Optimization may be required for specific substrates.
Materials:
-
4-Ethynylphenylboronic acid pinacol ester (1.2 equiv)
-
Vinyl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and Schlenk line or glovebox
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the vinyl bromide (1.0 mmol), 4-ethynylphenylboronic acid pinacol ester (1.2 mmol), and finely ground potassium phosphate (3.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and connect it to a Schlenk line. Evacuate and backfill with inert gas three times to ensure an oxygen-free atmosphere.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol).
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe. The final concentration of the limiting vinyl bromide should be approximately 0.17 M.
-
Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Rationale for Experimental Choices
| Parameter | Choice | Justification and Rationale |
| Palladium Precatalyst | Pd(OAc)₂ | A common, air-stable, and cost-effective Pd(II) precatalyst that is readily reduced in situ to the active Pd(0) species.[1] |
| Ligand | SPhos | A bulky, electron-rich biaryl phosphine ligand that promotes efficient oxidative addition of the vinyl halide and facilitates the reductive elimination step. Buchwald ligands like SPhos are known to be effective for challenging couplings.[7] |
| Base | K₃PO₄ | A moderately strong base that is effective in activating the boronic ester for transmetalation without being overly harsh, which is crucial for substrates with sensitive functional groups.[8] The use of an aqueous base can also facilitate the hydrolysis of the pinacol ester to the more reactive boronic acid in situ.[2] |
| Solvent System | 1,4-Dioxane/Water (5:1) | A common solvent mixture for Suzuki couplings. Dioxane effectively dissolves the organic reagents, while the presence of water aids in dissolving the inorganic base and facilitates the formation of the active boronate species.[7] |
| Temperature | 80-90 °C | A moderate temperature that typically provides a good balance between reaction rate and stability of the reagents and catalyst, minimizing potential side reactions.[7] |
| Stoichiometry | 1.2 equiv of Boronic Ester | A slight excess of the boronic ester is used to drive the reaction to completion, compensating for any potential homocoupling or protodeboronation of the boronic ester. |
Potential Side Reactions and Troubleshooting
The presence of the terminal alkyne in the boronic ester necessitates vigilance for specific side reactions:
-
Sonogashira-type Coupling: The terminal alkyne could potentially couple with the vinyl halide. However, the classic Sonogashira coupling typically requires a copper co-catalyst, which is absent in this protocol, thus minimizing this pathway.[9]
-
Glaser Coupling: Homocoupling of the terminal alkyne to form a 1,3-diyne is a possibility, especially in the presence of oxygen.[10][11] Rigorous degassing and maintaining an inert atmosphere are critical to suppress this side reaction.
-
Protodeboronation: The C-B bond can be cleaved and replaced by a C-H bond, particularly under harsh basic conditions or at elevated temperatures.[6] The use of a pinacol ester and a moderately strong base like K₃PO₄ helps to mitigate this.[8]
Troubleshooting Guide:
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; inefficient oxidative addition. | Ensure rigorous degassing. Try a different ligand (e.g., XPhos). Increase the temperature in 10 °C increments. |
| Significant Homocoupling of Boronic Ester | Presence of oxygen; Pd(II) mediated homocoupling. | Improve degassing technique. Use a pre-formed Pd(0) catalyst (e.g., Pd(PPh₃)₄). |
| Formation of Diyne (Glaser Coupling) | Oxygen contamination. | Ensure a strictly inert atmosphere throughout the reaction setup and duration. |
| Decomposition of Starting Material | Base is too strong or temperature is too high. | Switch to a milder base (e.g., K₂CO₃, CsF).[8] Lower the reaction temperature. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the Suzuki-Miyaura coupling of 4-ethynylphenylboronic acid pinacol ester with vinyl halides. By understanding the mechanistic underpinnings and the rationale behind the choice of reagents and conditions, researchers can confidently approach this powerful transformation. The provided protocol serves as a robust starting point, and the troubleshooting guide offers a framework for systematic optimization, enabling the efficient synthesis of valuable aryl-alkynyl vinyl scaffolds for a wide range of applications in science and industry.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. nbinno.com [nbinno.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Development of optimized conditions for Glaser-Hay bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Palladium-Catalyzed Sonogashira Coupling of 2-(4-ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Introduction: Bridging Molecular Frameworks with Precision
The Sonogashira cross-coupling reaction stands as a cornerstone in the edifice of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp-hybridized centers.[1][2] This powerful transformation, originally reported by Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara in 1975, typically employs a palladium catalyst and a copper(I) co-catalyst to couple terminal alkynes with aryl or vinyl halides.[1] Its applications are vast, spanning the synthesis of pharmaceuticals, natural products, organic materials, and nanomaterials.[3]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the Sonogashira coupling of a particularly versatile building block: 2-(4-ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . This substrate is of significant interest as it incorporates both a terminal alkyne for Sonogashira coupling and a boronic acid pinacol ester, a handle for subsequent Suzuki-Miyaura cross-coupling reactions. This bifunctionality allows for the sequential and regioselective construction of complex molecular architectures. We will delve into the mechanistic underpinnings, provide a comprehensive guide to catalyst and reagent selection, present a detailed experimental protocol, and offer a troubleshooting guide to ensure successful implementation in the laboratory.
Mechanistic Insights: The Dual Catalytic Cycle
The classical Sonogashira reaction operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1] Understanding these cycles is paramount for optimizing reaction conditions and troubleshooting potential issues.
The Palladium Cycle:
-
Reductive Elimination & Catalyst Activation: The active Pd(0) catalyst can be generated in situ from a Pd(II) precatalyst through reduction by an amine, a phosphine ligand, or another reactant.[1]
-
Oxidative Addition: The active Pd(0) species undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) intermediate.[4] The reactivity order for the halide is I > OTf > Br > Cl.[4]
-
Transmetalation: The Pd(II) complex then reacts with a copper(I) acetylide in a transmetalation step, transferring the acetylide group to the palladium center.[1][4]
-
Reductive Elimination: The resulting palladium-acetylide complex undergoes reductive elimination to yield the final coupled product (the arylalkyne) and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.[4]
The Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) co-catalyst coordinates with the terminal alkyne, increasing the acidity of the terminal proton.[1]
-
Deprotonation: A base, typically an amine, deprotonates the alkyne to form a copper(I) acetylide intermediate.[1] This species is then ready for the transmetalation step with the palladium complex.
Visualizing the Catalytic Pathway
Caption: Figure 1. Simplified diagram of the dual catalytic cycles in a Sonogashira coupling reaction.
Catalyst and Reagent Selection Guide
The success of the Sonogashira coupling of this compound hinges on the judicious selection of the catalyst, ligand, base, and solvent. The presence of the boronic ester moiety requires careful consideration to avoid undesired side reactions.
| Component | Options & Considerations | Rationale & Causality |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂: A common, air-stable Pd(II) precatalyst that is reduced in situ.[1] Pd(PPh₃)₄: A Pd(0) catalyst, often highly effective but can be sensitive to air.[1] Pd(OAc)₂/Pd₂(dba)₃ with Ligands: These Pd sources allow for the use of specialized, bulky, and electron-rich phosphine ligands that can enhance catalytic activity.[1] | The choice of palladium source often depends on the reactivity of the aryl halide. For more reactive halides like iodides and bromides, Pd(PPh₃)₂Cl₂ is often sufficient. For less reactive halides, a more active catalyst system generated from a Pd(0) source and a specialized ligand may be necessary. |
| Copper Co-catalyst | CuI (Copper(I) Iodide): The most common and effective co-catalyst.[2] | CuI facilitates the formation of the copper acetylide, which is crucial for the transmetalation step. However, its presence can sometimes lead to the homocoupling of the alkyne (Glaser coupling). |
| Ligands (if using Pd(OAc)₂ or Pd₂(dba)₃) | Triphenylphosphine (PPh₃): The standard ligand, often used in excess. Bulky, Electron-Rich Phosphines (e.g., XPhos, SPhos): These can improve reaction rates and yields, especially for less reactive aryl halides.[5] | The ligand stabilizes the palladium center and influences its reactivity. Bulky, electron-rich ligands promote the oxidative addition step and can prevent catalyst decomposition. |
| Base | Amines (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA)): These act as both a base and sometimes as a solvent.[2] Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): Can be used in copper-free protocols.[6] | The base is essential for deprotonating the terminal alkyne. The choice of base can influence the reaction rate and the extent of side reactions. Amines are generally effective, but for sensitive substrates, a milder inorganic base might be preferable. |
| Solvent | THF, Dioxane, DMF, Toluene, or neat amine: The choice depends on the solubility of the substrates and the reaction temperature.[2] Anhydrous and degassed solvents are crucial to prevent catalyst deactivation and side reactions. | The solvent must solubilize all reaction components. Degassing is critical to remove oxygen, which can lead to the oxidative homocoupling of the alkyne and decomposition of the palladium catalyst. |
Copper-Free Sonogashira Coupling: A Viable Alternative
While the copper co-catalyst is a hallmark of the traditional Sonogashira reaction, its presence can sometimes be detrimental, leading to the formation of alkyne homocoupling byproducts (Glaser coupling).[6] Copper-free Sonogashira protocols have emerged as a valuable alternative, particularly in the synthesis of complex molecules where purification can be challenging. These reactions typically require more specialized palladium catalysts and ligands, and often different bases and reaction conditions.[6] For the coupling of this compound, a copper-free approach could be advantageous to minimize potential complications arising from the boronic ester functionality.
Visualizing the Experimental Workflow
Caption: Figure 2. General experimental workflow for the Sonogashira coupling.
Detailed Experimental Protocol
This protocol is a general guideline for the Sonogashira coupling of this compound with an aryl bromide. Optimization may be required for specific aryl halides.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.1 - 1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (as solvent or co-solvent)
-
Anhydrous and degassed solvent (e.g., THF, Dioxane, or Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (Schlenk flask or oven-dried round-bottom flask with septum)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), Pd(PPh₃)₂Cl₂ (e.g., 3 mol%), and CuI (e.g., 5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Base Addition: Under a positive pressure of the inert gas, add the anhydrous and degassed solvent (e.g., THF, to make a 0.1 M solution based on the aryl halide) followed by the amine base (e.g., triethylamine, 3-5 equiv).
-
Reaction Execution: Stir the reaction mixture at room temperature or heat to a temperature between 40-80 °C, depending on the reactivity of the aryl bromide. For less reactive bromides, higher temperatures may be necessary.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Workup:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate or diethyl ether and filter through a pad of Celite® to remove the palladium and copper salts.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove the amine base, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently degassed solvent/reagents. 3. Low reaction temperature for the specific aryl halide. 4. Impure starting materials. | 1. Use a fresh batch of palladium catalyst and copper(I) iodide. 2. Ensure thorough degassing of the solvent and flush the reaction vessel properly with inert gas. 3. Increase the reaction temperature in increments. 4. Purify the starting materials before use. |
| Formation of Alkyne Homocoupling Product (Glaser Coupling) | 1. Presence of oxygen. 2. High concentration of copper catalyst. | 1. Improve the degassing procedure and maintain a strict inert atmosphere. 2. Reduce the amount of CuI or consider a copper-free protocol. |
| Decomposition of Catalyst (Formation of Palladium Black) | 1. High reaction temperature. 2. Presence of impurities. 3. Inappropriate solvent. | 1. Lower the reaction temperature if possible. 2. Use high-purity solvents and reagents. 3. Screen different solvents. |
| Decomposition of the Boronic Ester | 1. Harsh reaction conditions (e.g., strongly basic or high temperature). 2. Presence of water. | 1. Use a milder base (e.g., K₂CO₃) and a lower reaction temperature. 2. Ensure all reagents and solvents are anhydrous. |
Conclusion
The Sonogashira coupling of this compound is a robust and versatile method for the synthesis of complex organic molecules. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can effectively utilize this powerful tool in their synthetic endeavors. The protocols and guidelines presented in this application note provide a solid foundation for achieving high yields and purity in this important transformation, paving the way for the development of novel compounds in drug discovery and materials science.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Base Selection for the Suzuki-Miyaura Coupling of 2-(4-ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Abstract: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form C-C bonds with high functional group tolerance.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the critical selection of a base for the Suzuki coupling of 2-(4-ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This substrate, a valuable building block in pharmaceuticals and materials science, contains a terminal alkyne functional group. The acidic proton of this alkyne introduces a competing reaction pathway—the Sonogashira coupling—which can be inadvertently promoted by an inappropriate choice of base. This guide elucidates the mechanistic role of the base, analyzes the substrate-specific challenges, and provides systematic protocols for optimizing reaction conditions to favor the desired Suzuki product selectively.
The Mechanistic Role of the Base in Suzuki-Miyaura Coupling
The success of the Suzuki-Miyaura reaction is fundamentally dependent on the presence of a base.[2] Its primary role is to activate the organoboron species, thereby facilitating the rate-determining transmetalation step in the catalytic cycle.[3][4]
Two primary mechanistic pathways are proposed for this activation[5][6]:
-
The Boronate Pathway: The base reacts with the organoboronic acid or ester to form a more nucleophilic tetra-coordinate "ate" complex (e.g., [R-B(OH)₃]⁻). This anionic boronate species is significantly more reactive and readily transfers its organic moiety to the palladium(II) center.[7][8]
-
The Oxo-Palladium Pathway: The base (typically a hydroxide or alkoxide) first displaces the halide on the palladium(II) complex formed after oxidative addition. This generates a palladium-hydroxide or palladium-alkoxide species, which then reacts with the neutral organoboron reagent to initiate transmetalation.[5][6]
Regardless of the precise pathway, the base is essential for creating a sufficiently nucleophilic boron species to engage with the electrophilic palladium center, driving the catalytic cycle forward.[1][9]
References
- 1. chemistnotes.com [chemistnotes.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
The Versatile Synthon: A Guide to Functionalized Polymer Synthesis Using 2-(4-ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Introduction: A Multifaceted Monomer for Advanced Polymer Architectures
In the landscape of modern materials science and drug development, the demand for polymers with precisely controlled functionalities and architectures is ever-increasing. These functional polymers are at the heart of innovations in fields ranging from organic electronics to targeted therapeutics.[1] A key challenge in this domain lies in the synthesis of well-defined polymer backbones that can be readily and efficiently functionalized. 2-(4-ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, hereafter referred to as EPh-BPin , emerges as a uniquely powerful monomer for addressing this challenge.
This bifunctional monomer possesses two key reactive sites: a terminal alkyne (ethynyl group) and a pinacol boronate ester. This strategic combination allows for its participation in a variety of powerful cross-coupling reactions, enabling the synthesis of conjugated polymers with unprecedented control over their properties. The ethynyl group is a cornerstone for forming rigid, conjugated backbones like poly(phenylene ethynylene)s (PPEs) through reactions such as the Sonogashira coupling.[2][3] Concurrently, the boronate ester serves as a versatile handle for post-polymerization modification via the robust and highly efficient Suzuki-Miyaura coupling, allowing for the introduction of a vast array of functional groups onto the polymer scaffold.[4][5]
This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis and functionalization of polymers using EPh-BPin. We will delve into the mechanistic underpinnings of the key polymerization techniques, provide detailed, field-tested protocols, and explore the pathways for post-polymerization modification to create tailor-made functional materials.
Core Concept: The Power of Orthogonal Reactivity
The utility of EPh-BPin is rooted in the principle of orthogonal reactivity. The Sonogashira coupling, which joins the ethynyl group with an aryl halide, and the Suzuki-Miyaura coupling, which couples the boronate ester with another aryl halide, proceed under distinct catalytic conditions. This orthogonality allows for a two-stage approach to polymer synthesis and functionalization, as illustrated below.
Figure 1: Conceptual workflow for the synthesis of functionalized polymers using EPh-BPin, highlighting the two-stage strategy of backbone formation followed by functionalization.
Part 1: Synthesis of the Poly(phenylene ethynylene) Backbone
The formation of the conjugated polymer backbone is most effectively achieved through Sonogashira cross-coupling polymerization. This reaction creates a rigid and linear poly(arylene ethynylene) structure, which often imparts desirable photophysical and electronic properties.[6]
Mechanism Deep Dive: The Sonogashira Catalytic Cycle
The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[2][3] Understanding the catalytic cycles is crucial for optimizing reaction conditions and troubleshooting.
-
Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the dihaloarene (e.g., diiodobenzene) to form a Pd(II) complex.
-
Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the acetylide group to the Pd(II) complex. This is often the rate-determining step.[3]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.
-
-
Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne of EPh-BPin.
-
Deprotonation: A base (typically an amine) deprotonates the alkyne, forming the crucial copper(I) acetylide intermediate.
-
Figure 2: Simplified representation of the interconnected catalytic cycles in a Sonogashira cross-coupling reaction.
Experimental Protocol: Sonogashira Polymerization of EPh-BPin
This protocol describes a typical Sonogashira copolymerization of EPh-BPin with a dihaloarene comonomer, for instance, 1,4-diiodobenzene.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mg) | Mmol | Equivalents |
| EPh-BPin | 228.10 | 228.1 | 1.0 | 1.0 |
| 1,4-Diiodobenzene | 329.91 | 329.9 | 1.0 | 1.0 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 14.0 | 0.02 | 0.02 |
| Copper(I) iodide (CuI) | 190.45 | 7.6 | 0.04 | 0.04 |
| Triethylamine (TEA) | 101.19 | - | - | - |
| Tetrahydrofuran (THF), anhydrous | 72.11 | - | - | - |
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add EPh-BPin (228.1 mg, 1.0 mmol), 1,4-diiodobenzene (329.9 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (14.0 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere. The exclusion of oxygen is critical to prevent oxidative side reactions and catalyst deactivation.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous THF (10 mL) and triethylamine (5 mL) via syringe. The solvent mixture provides good solubility for the monomers and the growing polymer, while triethylamine acts as both a base and a solvent.
-
Degassing: Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes. This step is crucial to remove any dissolved oxygen.
-
Reaction: Heat the reaction mixture to 65 °C with vigorous stirring. Monitor the progress of the polymerization by Gel Permeation Chromatography (GPC) by taking small aliquots at regular intervals. The reaction is typically complete within 24-48 hours, as indicated by the stabilization of the polymer's molecular weight.
-
Work-up and Precipitation: After cooling to room temperature, dilute the reaction mixture with THF (20 mL) and filter through a short pad of Celite to remove catalyst residues. Concentrate the filtrate under reduced pressure.
-
Purification: Precipitate the polymer by slowly adding the concentrated solution to a large volume of vigorously stirred methanol (200 mL). The polymer will crash out as a solid.
-
Isolation and Drying: Collect the polymer by filtration, wash thoroughly with methanol, and dry under vacuum at 40 °C to a constant weight.
Expected Outcome: A yellow to orange fibrous solid. The molecular weight (Mn) can range from 10,000 to 50,000 g/mol with a polydispersity index (PDI) between 1.5 and 2.5, depending on the precise reaction conditions and monomer purity.
Part 2: Post-Polymerization Modification via Suzuki-Miyaura Coupling
The true versatility of the EPh-BPin-derived polymer lies in its capacity for post-polymerization modification. The pendant boronate ester groups are ideal substrates for Suzuki-Miyaura cross-coupling, allowing for the introduction of a wide range of functional moieties.
Mechanism Deep Dive: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (in this case, our polymer's boronate ester) and an organohalide.[5]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the functionalized aryl halide (R-X) to form a Pd(II) complex.
-
Transmetalation: A base activates the boronate ester, forming a more nucleophilic borate species. This species then transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on palladium couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
Figure 3: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction for post-polymerization modification.
Experimental Protocol: Suzuki-Miyaura Functionalization
This protocol details the functionalization of the EPh-BPin-derived polymer with a brominated functional molecule, for example, 4-bromoanisole.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mg) | Mmol | Equivalents |
| PPE-BPin Polymer | - | 100 | ~0.44* | 1.0 |
| 4-Bromoanisole | 187.04 | 123 | 0.66 | 1.5 |
| Pd(PPh₃)₄ | 1155.56 | 25.5 | 0.022 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 182 | 1.32 | 3.0 |
| Toluene | 92.14 | - | - | - |
| Water | 18.02 | - | - | - |
*Based on the repeating unit molecular weight of EPh-BPin.
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the PPE-BPin polymer (100 mg) in toluene (15 mL). Gentle heating may be required to achieve full dissolution.
-
Reagent Addition: To the polymer solution, add 4-bromoanisole (123 mg, 0.66 mmol), Pd(PPh₃)₄ (25.5 mg, 0.022 mmol), and an aqueous solution of K₂CO₃ (2M, 2 mL). The use of an excess of the aryl halide ensures complete conversion of the boronate ester sites.
-
Inert Atmosphere and Degassing: Fit the flask with a reflux condenser, and then degas the biphasic mixture by bubbling with argon for 20 minutes.
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 24 hours under an argon atmosphere. The reaction progress can be monitored by the disappearance of the boronate ester signal in ¹¹B NMR spectroscopy of aliquots.
-
Work-up: After cooling, separate the organic layer. Wash the organic phase with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification and Isolation: Purify the functionalized polymer by precipitation into methanol, similar to the procedure for the parent polymer. Collect the solid by filtration and dry under vacuum.
Part 3: Characterization of the Synthesized Polymers
Thorough characterization is essential to confirm the structure, molecular weight, and properties of the synthesized polymers.
Key Characterization Techniques:
| Technique | Information Provided |
| ¹H and ¹³C NMR | Confirms the successful incorporation of monomers and the functional groups. The disappearance of the terminal alkyne proton signal (~3.2 ppm) indicates successful polymerization. New aromatic signals will appear after post-polymerization modification. |
| ¹¹B NMR | A sharp singlet around +31 ppm confirms the presence of the pinacol boronate ester. The disappearance of this signal is a key indicator of successful post-polymerization modification.[7][8] |
| Gel Permeation (GPC) | Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[9] |
| Thermogravimetric (TGA) | Evaluates the thermal stability of the polymer. PPEs typically exhibit high thermal stability, with decomposition temperatures often exceeding 300 °C.[10] |
| UV-Vis & Fluorescence | Provides information on the electronic and photophysical properties of the conjugated polymer. The absorption and emission maxima can be tuned by the choice of comonomer and the functional groups introduced.[10] |
Applications and Future Outlook
The ability to synthesize a robust conjugated backbone and then decorate it with a wide variety of functional groups opens up a vast application space.
-
Drug Delivery: The boronate ester itself is a functional group of interest, known to interact with diols present in saccharides. This has been exploited for glucose-responsive drug delivery systems.[4] Furthermore, post-polymerization modification can be used to attach targeting ligands, therapeutic agents, or solubilizing groups like polyethylene glycol (PEG).
-
Organic Electronics: By tuning the electronic properties of the side chains through post-polymerization modification, the performance of these polymers in organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and sensors can be optimized.
-
Biomaterials and Sensing: The introduction of biocompatible or biorecognitive groups can lead to materials for cell scaffolding, bio-imaging, and sensitive detection of biological analytes.
The methodologies presented here provide a powerful and flexible platform for the rational design of advanced functional polymers. The use of this compound as a core building block empowers researchers to move beyond simple homopolymers and copolymers, and into the realm of truly multifunctional and responsive materials.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Copper-Free Sonogashira Reaction with 4-Ethynylphenylboronic Acid Pinacol Ester
Introduction: Advancing Molecular Synthesis with Copper-Free Cross-Coupling
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation has found widespread application in the synthesis of pharmaceuticals, natural products, and advanced materials.[1][3] The classical Sonogashira reaction employs a dual catalytic system of palladium and a copper(I) co-catalyst.[4] However, the use of copper can lead to undesirable side reactions, most notably the oxidative homocoupling of the alkyne substrate (Glaser coupling), which complicates purification and reduces the yield of the desired product.[5]
To circumvent these issues, significant research has been directed towards the development of copper-free Sonogashira protocols.[1][5] These methods rely solely on a palladium catalyst and have proven to be highly efficient and selective, offering a cleaner reaction profile. This application note provides a detailed guide to performing a copper-free Sonogashira reaction utilizing 4-ethynylphenylboronic acid pinacol ester, a versatile building block in medicinal chemistry and materials science.[]
The use of 4-ethynylphenylboronic acid pinacol ester presents a unique opportunity to introduce a readily functionalizable boronic acid moiety into a molecular scaffold. The pinacol ester provides enhanced stability and solubility compared to the free boronic acid, making it an ideal reagent for a variety of subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling.[7][8]
Reaction Mechanism: The Palladium Catalytic Cycle
The copper-free Sonogashira reaction proceeds through a well-established palladium catalytic cycle. A plausible mechanism involves the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl or vinyl halide (Ar-X), forming a Pd(II) intermediate.[9][10]
-
Alkyne Coordination and Deprotonation: The terminal alkyne coordinates to the Pd(II) complex. In the presence of a base, the terminal alkyne is deprotonated to form a palladium-acetylide species.[9][10]
-
Reductive Elimination: The aryl group and the acetylide ligand on the palladium center undergo reductive elimination, forming the desired cross-coupled product and regenerating the active Pd(0) catalyst.[9][10]
Recent studies have suggested a more intricate mechanism involving a tandem Pd/Pd cycle linked by a multistep transmetalation process, particularly in the absence of copper.[11][12] However, for the purpose of practical application, the classical monometallic cycle provides a robust framework for understanding the reaction.
Caption: A simplified diagram of the copper-free Sonogashira catalytic cycle.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the copper-free Sonogashira coupling of an aryl bromide with 4-ethynylphenylboronic acid pinacol ester. The reaction conditions may require optimization for different aryl halides.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Aryl bromide | Reagent | Sigma-Aldrich | - |
| 4-Ethynylphenylboronic acid pinacol ester | >95% | Sigma-Aldrich | |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Reagent | Strem Chemicals | Air-sensitive, handle under inert atmosphere. |
| Tri-tert-butylphosphine (P(t-Bu)₃) | 10% solution in hexanes | Sigma-Aldrich | Pyrophoric, handle with care. |
| Cesium Carbonate (Cs₂CO₃) | Anhydrous | Alfa Aesar | Store in a desiccator. |
| 1,4-Dioxane | Anhydrous | Acros Organics | Use a freshly opened bottle or distill from a suitable drying agent. |
| Diethyl ether | Anhydrous | Fisher Scientific | For workup. |
| Brine (saturated NaCl solution) | - | - | For workup. |
| Magnesium sulfate (MgSO₄) | Anhydrous | - | For drying. |
| Silica gel | 230-400 mesh | - | For column chromatography. |
| Round-bottom flask | - | - | Oven-dried before use. |
| Magnetic stirrer and stir bar | - | - | - |
| Inert atmosphere setup (e.g., Schlenk line or glovebox) | - | - | - |
Reaction Setup and Procedure
Caption: A flowchart of the experimental workflow for the copper-free Sonogashira reaction.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), 4-ethynylphenylboronic acid pinacol ester (1.2 mmol, 1.2 equiv), and cesium carbonate (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) to the flask via syringe.
-
Catalyst and Ligand Addition: In a separate vial under an inert atmosphere, prepare a stock solution of the catalyst and ligand if necessary. Add tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol, 1 mol% Pd) and tri-tert-butylphosphine (10% solution in hexanes, 0.04 mmol, 4 mol%) to the reaction flask via syringe. The use of bulky and electron-rich phosphine ligands often facilitates the reaction.[9]
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether (20 mL).
-
Filtration: Filter the mixture through a pad of Celite® to remove insoluble salts. Wash the filter cake with additional diethyl ether (10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (20 mL).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Key Considerations and Troubleshooting
| Parameter | Recommendation | Rationale and Troubleshooting |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂, [DTBNpP]Pd(crotyl)Cl[13] | The choice of precatalyst can influence reaction efficiency. If the reaction is sluggish, consider using a more active precatalyst.[13] |
| Ligand | Bulky, electron-rich phosphines (e.g., P(t-Bu)₃, cataCXium A)[14] or N-heterocyclic carbenes (NHCs)[9] | Ligands are crucial for stabilizing the palladium catalyst and promoting the catalytic cycle. A lack of reaction or catalyst decomposition may indicate an inappropriate ligand. |
| Base | Inorganic bases (e.g., Cs₂CO₃, K₃PO₄)[14][15] or organic amines (e.g., Et₃N, DBU) | The base is required for the deprotonation of the alkyne.[9] The choice of base can be critical; inorganic bases are often preferred to avoid side reactions with the boronic ester. If the reaction is not proceeding, consider screening different bases. |
| Solvent | Anhydrous, degassed solvents (e.g., 1,4-dioxane, THF, DMF)[16] | The solvent can significantly impact the reaction rate and yield.[16] Ensure the solvent is anhydrous and thoroughly degassed to prevent catalyst deactivation. |
| Temperature | 60-100 °C | The optimal temperature will depend on the reactivity of the substrates. Lower temperatures may be sufficient for more reactive aryl iodides, while higher temperatures may be required for less reactive aryl bromides or chlorides.[17] |
| Boronic Ester Stability | Monitor for potential deprotection. | While pinacol esters are generally robust, prolonged exposure to harsh basic conditions or aqueous workup can lead to hydrolysis.[18] If deprotection is observed, consider using milder bases or a non-aqueous workup. |
Conclusion
The copper-free Sonogashira reaction is a highly effective method for the synthesis of diarylacetylenes. The protocol detailed herein, utilizing 4-ethynylphenylboronic acid pinacol ester, provides a reliable and versatile route to valuable synthetic intermediates. By carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields of the desired products while avoiding the complications associated with copper co-catalysts. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals seeking to employ this powerful synthetic transformation.
References
- 1. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Note: Accelerating Synthesis of Ethynyl-Aryl Scaffolds via Microwave-Assisted Suzuki Coupling
Topic: Microwave-assisted Suzuki coupling of 2-(4-ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Executive Summary
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This application note provides a comprehensive guide to the microwave-assisted Suzuki coupling of this compound, a versatile building block for introducing the valuable ethynylphenyl moiety into complex molecular architectures. The use of boronic esters, such as the specified pinacol ester, offers significant advantages in terms of stability and ease of handling compared to their corresponding boronic acids.[4][5] By leveraging the principles of microwave-assisted organic synthesis (MAOS), we demonstrate a protocol that dramatically reduces reaction times from hours to minutes, while often improving yields and product purity.[6][7][8] This guide is intended for researchers, scientists, and drug development professionals seeking to streamline the synthesis of novel materials and pharmaceutical intermediates.
Foundational Principles: The Causality Behind the Protocol
A robust protocol is built on a solid understanding of the underlying reaction mechanism. The choices of catalyst, base, and energy source are not arbitrary; they are deliberate selections designed to optimize each step of the catalytic cycle.
The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. This cycle consists of three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) complex.
-
Transmetalation: This is the crucial step where the organic group is transferred from the boron atom to the palladium center. This step is critically dependent on activation by a base.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][2]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
The Critical Role of the Base
Organoboron compounds, including pinacol esters, are not sufficiently nucleophilic to undergo transmetalation directly. The base is essential for activating the boronic ester by forming a more nucleophilic "ate" complex (boronate).[1][9][10][11] This activation enhances the polarization of the boron-carbon bond, facilitating the transfer of the aryl group to the palladium center.[10] Common inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are effective, offering a good balance of reactivity and functional group compatibility.
The Advantage of Microwave Irradiation
Conventional heating relies on thermal conduction from an external source (e.g., an oil bath), which is often slow and leads to uneven temperature distribution. Microwave irradiation, however, heats the reaction mixture via direct coupling of electromagnetic energy with polar molecules in the solvent and reagents.[6][7] This results in:
-
Rapid & Uniform Heating: Reaching the target temperature in seconds to minutes.
-
Increased Reaction Rates: The high energy input can accelerate reactions by a factor of up to 1,000.[12]
-
Improved Yields & Purity: Shorter reaction times minimize the formation of thermal decomposition byproducts.[8]
-
Enhanced Reproducibility: Precise software control over temperature and power ensures consistent results.[13]
Detailed Application Protocol
This protocol provides a robust starting point for the coupling of this compound with a representative aryl bromide.
Materials & Equipment
-
Reagents:
-
This compound (≥97%)
-
Aryl Halide (e.g., 4-Bromoanisole, ≥98%)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, anhydrous powder)
-
Solvents (e.g., 1,4-Dioxane, ACS grade; Degassed Water)
-
-
Equipment:
-
Microwave Synthesizer (e.g., CEM Discover, Biotage Initiator)
-
10 mL microwave reaction vial with a Teflon-lined cap
-
Magnetic stir bar
-
Standard laboratory glassware for work-up
-
Rotary evaporator
-
Silica gel for column chromatography
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Vial Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the aryl halide (0.5 mmol, 1.0 equiv), this compound (0.6 mmol, 1.2 equiv), and potassium carbonate (1.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂, 0.015 mmol, 3 mol%).
-
Solvent Addition: Add 1,4-dioxane (3 mL) and degassed water (1 mL) to the vial.
-
Sealing: Securely seal the vial with a Teflon-lined cap.
-
Microwave Irradiation: Place the vial into the cavity of the microwave synthesizer. Irradiate the mixture at 120 °C for 15 minutes with active stirring. The instrument will automatically modulate power to maintain the target temperature.
-
Cooling: After the irradiation is complete, allow the vial to cool to room temperature (below 50 °C) using the instrument's compressed air cooling system.
-
Work-up: Open the vial and dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the contents to a separatory funnel.
-
Extraction: Separate the layers. Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Reaction Optimization Data
The efficiency of the Suzuki coupling is highly dependent on the chosen parameters. The following table illustrates a typical optimization study for the coupling of this compound with 4-bromoanisole.
| Entry | Palladium Catalyst (mol%) | Base (equiv) | Solvent System (v/v) | Temp (°C) | Time (min) | Isolated Yield (%) |
| 1 | Pd(PPh₃)₄ (5%) | K₂CO₃ (2) | Dioxane/H₂O (3:1) | 120 | 20 | 78 |
| 2 | Pd(dppf)Cl₂ (3%) | K₂CO₃ (2) | Dioxane/H₂O (3:1) | 120 | 15 | 94 |
| 3 | Pd(dppf)Cl₂ (3%) | K₃PO₄ (2) | Dioxane/H₂O (3:1) | 120 | 15 | 89 |
| 4 | Pd(dppf)Cl₂ (3%) | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 120 | 15 | 81 |
| 5 | Pd(dppf)Cl₂ (3%) | K₂CO₃ (2) | Dioxane/H₂O (3:1) | 100 | 20 | 75 |
| 6 | Pd(dppf)Cl₂ (3%) | K₂CO₃ (2) | Dioxane/H₂O (3:1) | 140 | 10 | 91 (some decomposition) |
Data is illustrative for guidance purposes. Yields are highly substrate-dependent.
Analysis: The data suggests that Pd(dppf)Cl₂ is a more efficient catalyst than Pd(PPh₃)₄ for this transformation (Entry 2 vs. 1).[14][15] A dioxane/water solvent system provides superior results compared to a toluene-based mixture (Entry 2 vs. 4).[16][17] While higher temperatures can shorten reaction times, they may also lead to byproduct formation (Entry 6). The conditions in Entry 2 represent the optimized protocol.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently degassed solvents; Poor quality base or reagents. | Use a fresh bottle of catalyst or a different catalyst/ligand system. Ensure solvents are properly degassed. Use freshly opened or properly stored reagents. |
| Debromination of Starting Material | Reaction temperature too high; Prolonged reaction time. | Reduce the reaction temperature (e.g., to 100-110 °C) and monitor the reaction by TLC/LC-MS to avoid over-running. |
| Homocoupling of Boronic Ester | Presence of oxygen; Catalyst degradation. | Purge the reaction vial with an inert gas (Argon or Nitrogen) before sealing. Increase catalyst loading slightly. |
| Product Purification Issues | Co-elution of product with byproducts (e.g., phosphine oxides). | Modify the solvent system for chromatography. Consider using a different catalyst whose byproducts are easier to separate. |
Conclusion
The microwave-assisted Suzuki-Miyaura coupling of this compound is a highly efficient and rapid method for synthesizing valuable biaryl compounds. By understanding the mechanistic roles of the catalyst and base, and by leveraging the precise and rapid heating of microwave irradiation, researchers can significantly accelerate their synthetic workflows. This protocol offers a reliable, scalable, and reproducible platform for accessing complex molecular targets in medicinal chemistry and materials science.[18][19]
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions [mdpi.com]
- 8. squ.elsevierpure.com [squ.elsevierpure.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 12. [PDF] Microwave-assisted Suzuki cross-coupling reaction, a key step in the synthesis of polycyclic aromatic hydrocarbons and their metabolites. | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with Heteroaryl Halides
Introduction: Bridging Key Synthons in Modern Chemistry
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable functional group tolerance and its capacity to forge carbon-carbon bonds with high efficiency.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the reaction conditions for coupling 2-(4-ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a variety of heteroaryl halides. The resulting ethynyl-substituted heteroaryl scaffolds are of significant interest in medicinal chemistry and materials science, serving as versatile building blocks for pharmaceuticals, agrochemicals, and organic electronic materials.[3]
This document will delve into the mechanistic underpinnings of the Suzuki-Miyaura reaction, provide a rationale for the selection of catalysts, ligands, bases, and solvents, and offer detailed, step-by-step protocols for practical application. Furthermore, a troubleshooting guide is included to address common challenges encountered in these couplings.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle centered around a palladium complex, which alternates between Pd(0) and Pd(II) oxidation states.[1][4] The cycle can be broken down into three key steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the heteroaryl halide. This step forms a Pd(II) intermediate. The rate of this step is influenced by the nature of the halide (I > Br > Cl > F) and the electronic properties of the heteroaryl ring.[5]
-
Transmetalation: The organoboron reagent, in this case, this compound, transfers its organic group to the palladium center. This step requires activation of the boronic ester by a base to form a more nucleophilic boronate species, which facilitates the transfer.[6][7]
-
Reductive Elimination: The two organic partners on the palladium(II) complex couple and are expelled as the final product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[4]
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Optimizing Reaction Conditions for Heteroaryl Couplings
The successful coupling of this compound with heteroaryl halides hinges on the judicious selection of reaction parameters. Heteroaryl substrates can present unique challenges, including catalyst inhibition by Lewis basic heteroatoms and a propensity for protodeboronation of the boronic ester.[8]
Catalyst and Ligand Selection
The choice of palladium source and ligand is critical for achieving high yields and turnover numbers.
-
Palladium Precatalysts: While Pd(PPh₃)₄ is a classic choice, more modern and often more active precatalysts include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed Pd(II) complexes with specific ligands.[6][9] These are often more stable and provide more consistent results.
-
Ligands: The ligand stabilizes the palladium center and modulates its reactivity.
-
For Heteroaryl Bromides and Iodides: Triphenylphosphine (PPh₃) is often sufficient. For more challenging substrates, bulky, electron-rich phosphine ligands like Buchwald's biarylphosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) can be highly effective, promoting both oxidative addition and reductive elimination.[5]
-
For Heteroaryl Chlorides: Due to the stronger C-Cl bond, more electron-rich and sterically demanding ligands are generally required to facilitate the challenging oxidative addition step.[6][10] Ligands such as P(t-Bu)₃ and PEPPSI-type catalysts are often employed.[5][6]
-
Base Selection
The base plays a crucial role in activating the boronic ester for transmetalation.[6] The choice of base can significantly impact the reaction outcome, especially when dealing with base-sensitive functional groups.
-
Inorganic Bases:
-
Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): These are widely used, with cesium carbonate being the most reactive, often allowing for lower reaction temperatures. They are typically used in aqueous solvent mixtures.[9]
-
Phosphates (K₃PO₄): A strong base that is often effective in anhydrous conditions and can be beneficial for challenging couplings.
-
Fluorides (KF, CsF): Mild bases that can be advantageous when base-labile functional groups are present.[6]
-
-
Organic Bases: Amines such as triethylamine (NEt₃) can also be used, particularly in Sonogashira-type couplings, which might be a consideration given the alkyne moiety.[11]
Solvent Systems
The solvent must be capable of dissolving the reactants and be compatible with the chosen catalyst and base.
-
Aqueous Mixtures: Toluene/water, dioxane/water, and THF/water are common solvent systems, particularly when using inorganic bases like carbonates.[1] A small amount of water is often necessary for the hydrolysis of the boronate ester and to facilitate the action of the base.
-
Anhydrous Polar Aprotic Solvents: DMF, DMA, and NMP can be effective, especially at higher temperatures.
-
Ethers: Dioxane and THF are frequently used, often in combination with a co-solvent.[1]
It is imperative to thoroughly degas the solvent to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and lead to homocoupling of the boronic ester.[5]
Experimental Protocols
The following protocols provide a starting point for the coupling of this compound with representative heteroaryl halides. Optimization of reaction time, temperature, and reagent stoichiometry may be necessary for specific substrates.
Diagram: General Experimental Workflow
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Coupling with 2-Bromopyridine
This protocol is suitable for a moderately reactive heteroaryl bromide.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
2-Bromopyridine (1.2 mmol, 1.2 equiv.)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Nitrogen or Argon gas (high purity)
-
Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, 2-bromopyridine, Pd(PPh₃)₄, and K₂CO₃.
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.
-
Using a syringe, add the degassed 1,4-dioxane and water.
-
Immerse the flask in a preheated oil bath and stir the reaction mixture at 90 °C.
-
Monitor the reaction's progress periodically using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(4-ethynylphenyl)pyridine.
Protocol 2: Coupling with 4-Chloroquinoline
This protocol is designed for a less reactive heteroaryl chloride, requiring a more active catalyst system.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
4-Chloroquinoline (1.2 mmol, 1.2 equiv.)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
SPhos (0.08 mmol, 8 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv.)
-
Toluene (5 mL)
-
Nitrogen or Argon gas (high purity)
-
Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, 4-chloroquinoline, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this cycle three times.
-
Using a syringe, add degassed toluene.
-
Immerse the flask in a preheated oil bath and stir the reaction mixture at 110 °C.
-
Monitor the reaction's progress by TLC, GC-MS, or LC-MS.
-
Upon completion (typically 16-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-(4-ethynylphenyl)quinoline.
Summary of Reaction Conditions
| Heteroaryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Typical Time (h) |
| Bromopyridine | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 12-24 |
| Iodopyrimidine | Pd(OAc)₂ (2) | PPh₃ (4) | Na₂CO₃ (2) | Toluene/H₂O | 80 | 8-16 |
| Chloroquinoline | Pd₂(dba)₃ (2) | SPhos (8) | K₃PO₄ (2) | Toluene | 110 | 16-24 |
| Bromothiophene | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 100 | 10-20 |
Note: These conditions are illustrative and may require optimization for specific substrates.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed solvent- Inappropriate base or temperature- Unreactive heteroaryl halide | - Use a fresh bottle of catalyst or a more active precatalyst/ligand system.[5]- Ensure thorough degassing of all solvents.[5]- Screen different bases (e.g., Cs₂CO₃, K₃PO₄) and increase the temperature.- For chlorides, switch to a more potent ligand (e.g., Buchwald ligands, NHCs).[6][10] |
| Protodeboronation | - Harsh reaction conditions (high temp, strong base)- Presence of excess water | - Use a milder base (e.g., KF).[6]- Lower the reaction temperature.- Use anhydrous conditions if possible.[8]- Use a slight excess of the boronic ester. |
| Homocoupling of Boronic Ester | - Presence of oxygen- Catalyst decomposition | - Rigorously degas all reagents and solvents.[5]- Use a more stable catalyst system. |
| Dehalogenation of Heteroaryl Halide | - Presence of water or other proton sources- Certain ligand/base combinations | - Use anhydrous conditions.- Screen alternative bases and ligands. |
Conclusion
The Suzuki-Miyaura coupling of this compound with heteroaryl halides is a robust and versatile method for the synthesis of valuable chemical intermediates. A thorough understanding of the reaction mechanism and the role of each component is key to overcoming the challenges associated with heteroaromatic substrates. By carefully selecting the catalyst, ligand, base, and solvent, and by adhering to rigorous experimental techniques, researchers can achieve high yields of the desired coupled products. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for the successful implementation of this important transformation.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: 2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Materials Science
Introduction
2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a versatile bifunctional organic building block that has garnered significant interest in the field of materials science. Its unique structure, featuring a reactive terminal alkyne (ethynyl group) and a boronic acid pinacol ester, allows for participation in a variety of powerful cross-coupling reactions. This enables the precise construction of complex, high-performance organic materials. The ethynyl group serves as a rigid linker, promoting π-conjugation, while the boronate ester is a key participant in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds. This combination makes it an invaluable monomer for the synthesis of advanced materials with tailored electronic, optical, and structural properties.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of conjugated polymers, porous organic frameworks, fluorescent sensors, and its potential applications in organic electronics and photodynamic therapy.
PART 1: Synthesis of Conjugated Polymers
The dual reactivity of this compound makes it an excellent monomer for the synthesis of conjugated polymers, particularly poly(p-phenylene ethynylene)s (PPEs) and their derivatives. These polymers are of great interest for applications in organic electronics due to their desirable photophysical and electronic properties.
Suzuki Polymerization for Poly(p-phenylene) Derivatives
The boronate ester functionality allows for the use of this compound in Suzuki-Miyaura cross-coupling polymerization with a suitable dihaloaromatic comonomer. This method provides a high degree of control over the polymer structure and molecular weight.
Protocol: Synthesis of a Poly(p-phenylene ethynylene) Derivative via Suzuki Polymerization
This protocol describes the synthesis of a copolymer of this compound and a di-bromo-functionalized aromatic compound.
Materials:
-
This compound
-
1,4-Dibromo-2,5-dialkoxybenzene (or other suitable dihaloaromatic comonomer)
-
Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
Base (e.g., aqueous sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃))
-
Toluene (anhydrous)
-
Ethanol
-
Deionized water
-
Standard Schlenk line and glassware
Procedure:
-
Monomer Preparation: In a Schlenk flask, dissolve equimolar amounts of this compound and the dihaloaromatic comonomer in anhydrous toluene.
-
Degassing: Degas the solution by three freeze-pump-thaw cycles to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst and Base Addition: Under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (typically 1-2 mol% relative to the monomers) and a 2M aqueous solution of the base (typically 2-3 equivalents per monomer).
-
Polymerization: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 24-48 hours. The progress of the polymerization can be monitored by techniques like Gel Permeation Chromatography (GPC).
-
Polymer Precipitation: After cooling to room temperature, pour the reaction mixture into a large volume of a non-solvent, such as methanol or acetone, to precipitate the polymer.
-
Purification: Filter the precipitated polymer and wash it sequentially with water, methanol, and acetone to remove residual catalyst, salts, and oligomers. Further purification can be achieved by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane, and finally chloroform to dissolve the polymer).
-
Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-60 °C) to a constant weight.
Characterization:
The resulting polymer can be characterized by:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.[1]
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[2]
-
UV-Vis and Fluorescence Spectroscopy: To investigate the optical properties of the conjugated polymer.[3][4]
Sonogashira Polymerization for Poly(arylene ethynylene)s
The terminal alkyne group allows for Sonogashira cross-coupling polymerization with a dihaloaromatic comonomer. This is another powerful method for synthesizing conjugated polymers with alternating aromatic and ethynylene units.
Protocol: Synthesis of a Poly(arylene ethynylene) via Sonogashira Polymerization
Materials:
-
This compound
-
Dihaloarene (e.g., 1,4-diiodobenzene)
-
Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI) cocatalyst
-
Amine base (e.g., triethylamine or diisopropylamine)
-
Solvent (e.g., anhydrous tetrahydrofuran (THF) or toluene)
-
Standard Schlenk line and glassware
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the dihaloarene, palladium catalyst, and copper(I) iodide in the chosen solvent.
-
Monomer and Base Addition: Add the amine base, followed by a solution of this compound in the same solvent.
-
Polymerization: Stir the reaction mixture at room temperature or gentle heating (e.g., 40-60 °C) for 12-24 hours.[5][6][7] The formation of a precipitate may indicate polymer growth.
-
Work-up and Purification: Similar to the Suzuki polymerization, precipitate the polymer in a non-solvent, filter, and purify by washing and/or Soxhlet extraction.
-
Drying: Dry the polymer under vacuum.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Both Suzuki and Sonogashira reactions utilize palladium catalysts in a low oxidation state (Pd(0)), which is sensitive to oxidation by atmospheric oxygen.[8]
-
Base: In Suzuki coupling, the base is crucial for the transmetalation step, where the organic group is transferred from boron to palladium.[8] In Sonogashira coupling, the amine base deprotonates the terminal alkyne to form the reactive copper acetylide.[5][6][7]
-
Copper(I) Cocatalyst (Sonogashira): Copper(I) facilitates the formation of the copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[5][6][7]
PART 2: Building Blocks for Porous Organic Frameworks (POFs)
The defined geometry and reactive ends of this compound make it an ideal building block for the construction of porous organic frameworks, such as Covalent Organic Frameworks (COFs). These materials are crystalline, porous polymers with potential applications in gas storage, separation, and catalysis.
Synthesis of a Boronate Ester-Linked COF
By reacting with a complementary multifunctional linker, such as a catechol-based molecule, a boronate ester-linked COF can be synthesized.
Protocol: Synthesis of a 2D Covalent Organic Framework
Materials:
-
This compound
-
A planar, multifunctional catechol linker (e.g., 2,3,6,7,10,11-hexahydroxytriphenylene, HHTP)
-
Solvent system (e.g., a mixture of mesitylene and dioxane)
-
Pyrex tube
Procedure:
-
Monomer Mixture: In a Pyrex tube, add this compound and the catechol linker in a stoichiometric ratio (e.g., 3:2 for a hexagonal framework with a C3-symmetric linker).
-
Solvent Addition: Add the solvent mixture to the tube.
-
Degassing and Sealing: Freeze the mixture in liquid nitrogen, evacuate the tube, and seal it under vacuum.
-
Solvothermal Synthesis: Heat the sealed tube in an oven at a specific temperature (e.g., 120 °C) for a period of 3-7 days.
-
Isolation and Activation: After cooling, open the tube, and collect the solid product by filtration. Wash the solid with an anhydrous solvent (e.g., acetone) and then activate the pores by solvent exchange and drying under high vacuum.
Visualization of COF Formation:
Caption: Solvothermal synthesis of a COF from bifunctional monomers.
PART 3: Fluorescent Sensors
The extended π-system of materials derived from this compound can be exploited for the development of fluorescent sensors. The boronic acid group itself is a known recognition site for certain analytes, such as fluoride ions and saccharides.
Design and Synthesis of a Fluorescent Sensor for Metal Ions
By coupling the ethynylphenyl boronate ester with a fluorophore containing a metal-coordinating ligand, a "turn-on" or "turn-off" fluorescent sensor can be created.
Protocol: Synthesis of a Rhodamine-Based Fluorescent Sensor
This protocol outlines a hypothetical synthesis of a fluorescent sensor for a specific metal ion, where the boronate ester acts as a recognition site and a rhodamine derivative serves as the fluorophore.
Materials:
-
This compound
-
A bromo-functionalized rhodamine derivative
-
Sonogashira coupling reagents (as described in section 1.2)
Procedure:
-
Sonogashira Coupling: Perform a Sonogashira coupling reaction between this compound and the bromo-functionalized rhodamine derivative using the protocol described in section 1.2.
-
Purification: Purify the product by column chromatography on silica gel.
Sensor Testing Protocol:
-
Stock Solution: Prepare a stock solution of the synthesized sensor in a suitable solvent (e.g., acetonitrile or DMSO).
-
Analyte Solutions: Prepare a series of solutions of the target metal ion in a buffered aqueous solution.
-
Fluorescence Titration: In a cuvette, add a fixed concentration of the sensor solution. Titrate with increasing concentrations of the metal ion solution and record the fluorescence spectrum after each addition.
-
Data Analysis: Plot the change in fluorescence intensity against the concentration of the metal ion to determine the sensitivity and selectivity of the sensor.
Visualization of Sensor Mechanism:
Caption: "Turn-on" mechanism of a fluorescent sensor upon analyte binding.
PART 4: Applications in Organic Electronics and Photodynamic Therapy
The unique electronic properties of polymers and materials derived from this compound make them promising candidates for applications in organic light-emitting diodes (OLEDs) and as photosensitizers in photodynamic therapy (PDT).
Organic Light-Emitting Diodes (OLEDs)
Conjugated polymers based on this monomer can be used as the emissive layer in an OLED. The boronate ester group can also be further functionalized to tune the electronic properties of the material.
Protocol: Fabrication of a Polymer-Based OLED
Device Architecture: ITO / PEDOT:PSS / Emissive Polymer Layer / Ca / Al
Materials:
-
Indium tin oxide (ITO)-coated glass substrate
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution
-
The synthesized conjugated polymer (from section 1.1 or 1.2) dissolved in a suitable solvent (e.g., chlorobenzene)
-
Calcium (Ca)
-
Aluminum (Al)
-
Spin coater
-
Thermal evaporator
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Hole Injection Layer: Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate and anneal at a specified temperature (e.g., 120 °C).
-
Emissive Layer: Spin-coat the emissive polymer solution onto the PEDOT:PSS layer and anneal to remove the solvent.
-
Cathode Deposition: Transfer the substrate to a high-vacuum thermal evaporator and deposit a thin layer of calcium followed by a thicker layer of aluminum to serve as the cathode.
-
Encapsulation: Encapsulate the device to protect it from atmospheric moisture and oxygen.
Photodynamic Therapy (PDT)
The ethynyl group can be used to attach this molecule to a photosensitizer core, such as a porphyrin. The resulting compound could then be incorporated into larger structures or targeted delivery systems for PDT.[9][10][11][12]
Conceptual Application:
A porphyrin-based photosensitizer functionalized with this compound could be synthesized via a Sonogashira coupling reaction between a bromo-functionalized porphyrin and the ethynylphenyl boronate ester. The boronate ester could then be used to attach the photosensitizer to a targeting moiety or a polymeric backbone for improved drug delivery.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. Solid-State Fluorescent Organic Polymers for Visual Detection and Elimination of Heavy Metals in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
- 3. Effect of Polymer Composition on the Optical Properties of a New Aggregation-Induced Emission Fluorophore: A Combined Experimental and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ablelab.eu [ablelab.eu]
- 8. Bidirectional Suzuki Catalyst Transfer Polymerization of Poly(p‑phenylene) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of Novel meso-Tetraphenyltetrabenzoporphyrins for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Biotechnological Photosensitizers for Photodynamic Therapy: Cancer Research and Treatment—From Benchtop to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New photosensitizers for photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Low yield in Sonogashira coupling with 2-(4-ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Guide for: Low Yield in Sonogashira Coupling with 2-(4-ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Welcome to the technical support resource for researchers utilizing this compound in Sonogashira cross-coupling reactions. This guide is structured as a series of frequently asked questions (FAQs) to directly address the common challenges and low yields encountered during the synthesis of complex molecules involving this specific substrate. As Senior Application Scientists, our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.
The specified substrate is a bifunctional reagent, containing both a terminal alkyne for the Sonogashira coupling and a boronic ester (pinacol ester) that is often intended for a subsequent cross-coupling reaction (e.g., Suzuki coupling). This dual reactivity presents unique challenges, primarily the potential for unwanted side reactions involving either functional group.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira reaction with this compound is resulting in very low yield or failing completely. What are the most critical factors to check first?
A1: When a Sonogashira reaction fails, the root cause often lies in one of three areas: the integrity of the catalytic system, the quality of the reagents and conditions, or the stability of your specific substrate under the chosen conditions.[1]
-
Catalyst Inactivity: The primary suspect is the palladium catalyst. A common sign of catalyst decomposition is the formation of a black precipitate, known as "palladium black".[1] This indicates that the Pd(0) active species has aggregated and fallen out of the catalytic cycle. Ensure your palladium source, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and copper(I) iodide co-catalyst are fresh and have been stored properly.
-
Atmospheric Conditions: The Sonogashira reaction, particularly the copper-catalyzed variant, is sensitive to oxygen. Oxygen promotes the oxidative homocoupling of the terminal alkyne, a side reaction known as Glaser coupling, which consumes your starting material.[2][3][4] It is imperative to thoroughly degas your solvent and run the reaction under a strictly inert atmosphere (high-purity argon or nitrogen).[1]
-
Substrate Stability (Protodeborylation): Your substrate contains a boronic ester, which can be susceptible to protodeboronation (cleavage of the C-B bond) under basic aqueous conditions.[5][6] While pinacol esters are generally more stable than the corresponding boronic acids, prolonged reaction times, elevated temperatures, or excessively strong/aqueous basic conditions can lead to the formation of 4-ethynylbenzene as a byproduct, thus reducing the yield of your desired bifunctional product.
Troubleshooting Workflow for Low Yield
Here is a logical workflow to diagnose and solve issues with your reaction.
Caption: A logical troubleshooting workflow for low-yield Sonogashira reactions.
Q2: I've identified a major byproduct with a mass double that of my alkyne starting material, minus two protons. What is this and how can I prevent it?
A2: This is the classic signature of the Glaser-Hay homocoupling byproduct, 1,4-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)buta-1,3-diyne.[3][7] This side reaction is mediated by the copper(I) co-catalyst in the presence of an oxidant, most commonly atmospheric oxygen.[3][4]
Causality: The copper acetylide intermediate, which is essential for the Sonogashira cycle, can be oxidized to a copper(II) species, leading to dimerization of the acetylide.[7]
Solutions to Minimize Glaser Coupling:
-
Rigorous Inert Atmosphere: This is the most critical step. Use freeze-pump-thaw cycles for solvent degassing and maintain a positive pressure of an inert gas.
-
Reduce Copper(I) Loading: While essential, excess CuI can accelerate homocoupling. Reduce the loading to 1-5 mol%.
-
Slow Addition: Adding your alkyne substrate slowly via syringe pump can keep its instantaneous concentration low, favoring the cross-coupling pathway over homocoupling.[8]
-
Adopt a Copper-Free Protocol: If homocoupling persists, switching to a copper-free Sonogashira reaction is a highly effective strategy.[2][9][10][11] These protocols often require different ligands (e.g., bulky, electron-rich phosphines) or bases but entirely eliminate the Glaser coupling pathway.[12][13]
Caption: Competing Sonogashira and Glaser coupling pathways for the alkyne.
Q3: My crude NMR shows a signal for 4-ethynylbenzene, indicating the loss of the boronic ester. Why is this happening?
A3: You are observing protodeborylation , a known decomposition pathway for arylboronic acids and their esters, particularly under basic conditions.[5][14]
Causality: The C(sp²)-B bond is susceptible to cleavage by a proton source. In the Sonogashira reaction, the base (often an amine) and trace amounts of water can facilitate this process. The mechanism is generally accelerated at higher pH and temperature.[5][15] While pinacol esters are more robust than boronic acids, they are not immune. The reaction proceeds via hydrolysis of the ester to the boronate anion, which then undergoes ipso-protonation.[5][6]
Solutions to Prevent Protodeborylation:
-
Base Selection: Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common. However, for sensitive substrates, consider using a less nucleophilic and strictly anhydrous amine base like diisopropylamine (DIPA).[1] Inorganic bases like K₂CO₃ or Cs₂CO₃ can also be used, but ensure they are finely powdered and anhydrous.[2]
-
Solvent Choice: Ensure you are using high-quality anhydrous solvents. The presence of water will accelerate hydrolysis of the ester to the more labile boronic acid.
-
Reaction Conditions: Minimize reaction time and temperature. If your coupling partner (the aryl halide) is reactive (e.g., an aryl iodide), the reaction may proceed efficiently at room temperature, reducing the risk of protodeborylation.[2] For less reactive aryl bromides, gentle heating may be required, but prolonged exposure should be avoided.[1]
Optimization of Reaction Parameters
Success with this substrate often requires careful tuning of the reaction components. The following table provides guidance on selecting the right conditions.
| Parameter | Recommendation & Rationale | Common Options |
| Palladium Catalyst | Pd(0) is the active species. Pd(PPh₃)₄ is used directly. PdCl₂(PPh₃)₂ is a stable Pd(II) precatalyst that is reduced in situ.[2] For challenging couplings, catalysts with bulky, electron-rich ligands can be more effective.[12] | • Pd(PPh₃)₄• PdCl₂(PPh₃)₂• Pd₂(dba)₃ (used with a phosphine ligand) |
| Copper Co-Catalyst | CuI is the standard co-catalyst. It facilitates the formation of the copper acetylide, increasing its nucleophilicity for the transmetalation step.[2][9] Use 1-5 mol% to balance reactivity and minimize Glaser coupling. | • Copper(I) Iodide (CuI) |
| Base | An amine base is typically used to deprotonate the terminal alkyne and neutralize the HX byproduct.[1][2] For your substrate, a dry, moderately strong amine is ideal to prevent protodeborylation. | • Triethylamine (TEA)• Diisopropylamine (DIPA)• N,N-Diisopropylethylamine (DIPEA) |
| Solvent | The solvent must solubilize all components. Anhydrous polar aprotic solvents are common. Amine bases can sometimes be used as the solvent.[2] The choice of solvent can significantly impact reaction rates and catalyst stability.[16] | • Tetrahydrofuran (THF)• Dimethylformamide (DMF)• Toluene• Acetonitrile |
| Temperature | Governed by the reactivity of the aryl halide (I > OTf > Br > Cl).[1] Start at room temperature for aryl iodides. Aryl bromides may require gentle heating (40-80 °C).[17] Monitor for substrate decomposition at higher temperatures. | Room Temperature to 80 °C |
Experimental Protocols
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol is a good starting point for coupling with a reactive aryl iodide.
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv, 2 mol%), and CuI (0.04 equiv, 4 mol%).
-
Seal the flask, and evacuate and backfill with high-purity argon three times.
-
Add this compound (1.2 equiv).
-
Via syringe, add degassed anhydrous THF (to make a ~0.1 M solution) followed by degassed triethylamine (3.0 equiv).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LCMS.
-
Upon completion, dilute the mixture with ethyl acetate, and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is recommended if Glaser homocoupling is a persistent issue.
-
To a dry Schlenk flask, add the aryl bromide (1.0 equiv), Pd₂(dba)₃ (0.025 equiv, 2.5 mol%), and a bulky phosphine ligand such as P(t-Bu)₃ (0.1 equiv, 10 mol%).
-
Seal the flask, and evacuate and backfill with high-purity argon three times.
-
Add this compound (1.5 equiv).
-
Via syringe, add degassed anhydrous solvent (e.g., toluene or dioxane) and an anhydrous amine base like diisopropylamine (DIPA) (3.0 equiv).
-
Stir the reaction at the appropriate temperature (e.g., 60-80 °C for an aryl bromide) and monitor its progress.
-
Workup and purification are similar to Protocol 1.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. books.rsc.org [books.rsc.org]
- 4. gold-chemistry.org [gold-chemistry.org]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 16. books.lucp.net [books.lucp.net]
- 17. reddit.com [reddit.com]
Preventing protodeboronation of 4-ethynylphenylboronic acid pinacol ester in Suzuki coupling
A Guide to Preventing Protodeboronation and Maximizing Coupling Efficiency
Welcome to the Technical Support Center for advanced Suzuki-Miyaura coupling applications. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 4-ethynylphenylboronic acid pinacol ester in their synthetic routes. As Senior Application Scientists, we understand the unique challenges this substrate can present, particularly the undesired side reaction of protodeboronation.
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate these challenges, ensuring the integrity of your synthesis and maximizing your product yield.
Understanding the Challenge: Protodeboronation
Protodeboronation is a common side reaction in Suzuki-Miyaura couplings where the carbon-boron bond of the boronic acid or ester is cleaved and replaced by a carbon-hydrogen bond.[1][2] This leads to the formation of phenylacetylene from 4-ethynylphenylboronic acid pinacol ester, consuming your starting material and reducing the yield of your desired coupled product. The electron-withdrawing nature of the ethynyl group can influence the susceptibility of the C-B bond to cleavage, making careful optimization of reaction conditions crucial.
Troubleshooting Guide: Minimizing Protodeboronation
This section provides a structured approach to troubleshooting and optimizing your Suzuki coupling reactions involving 4-ethynylphenylboronic acid pinacol ester.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of coupled product with significant formation of phenylacetylene. | 1. Base-induced protodeboronation: Strong bases (e.g., NaOH, KOH) and the presence of water can promote hydrolysis of the pinacol ester to the more labile boronic acid, which then readily undergoes protodeboronation.[3] | a. Use a weaker base: Switch to milder bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃. These are often sufficient to promote the catalytic cycle while minimizing decomposition of the boronic ester. b. Anhydrous conditions: Use anhydrous solvents (e.g., dioxane, toluene, THF) and ensure all glassware is thoroughly dried. Consider the use of molecular sieves. |
| 2. High reaction temperature: Elevated temperatures can accelerate the rate of protodeboronation relative to the desired coupling reaction. | a. Lower the reaction temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C). b. Use a more active catalyst: If the reaction is sluggish at lower temperatures, employ a more active catalyst/ligand system rather than increasing the heat. | |
| 3. Inefficient catalytic system: A slow Suzuki coupling provides a longer timeframe for the boronic ester to decompose. | a. Optimize catalyst and ligand: Use highly active palladium catalysts and electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[4] These can accelerate the rate of cross-coupling, outcompeting the protodeboronation pathway. b. Increase catalyst loading: A modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes improve the rate of the desired reaction. | |
| Reaction stalls or proceeds slowly. | 1. Inappropriate solvent: The choice of solvent can impact the solubility of reagents and the activity of the catalyst. | a. Screen different solvents: Common choices include 1,4-dioxane, toluene, THF, and DMF, often with a small amount of water. For this substrate, anhydrous conditions are generally preferred. |
| 2. Catalyst inhibition: The ethynyl group or other functionalities on your coupling partner may coordinate to the palladium center, inhibiting catalysis. | a. Choose a suitable ligand: Ligands that are less prone to displacement by coordinating groups can be beneficial. | |
| Formation of homocoupled byproduct (1,4-diethynylbenzene). | Presence of oxygen or Pd(II) species at the start of the reaction. | a. Thoroughly degas all solvents and the reaction mixture. b. Use a pre-catalyst that readily forms the active Pd(0) species. |
Frequently Asked Questions (FAQs)
Q1: Why is 4-ethynylphenylboronic acid pinacol ester prone to protodeboronation?
A1: Like many arylboronic acids and esters, the C-B bond can be susceptible to cleavage under Suzuki coupling conditions. The reaction is often promoted by the presence of a base and a proton source (like water). While the pinacol ester offers more stability than the corresponding boronic acid, it can hydrolyze in situ, leading to the more reactive species. The electron-withdrawing nature of the ethynyl group can also influence the electronic properties of the aryl ring, potentially affecting the rate of protodeboronation.
Q2: How can I detect and quantify protodeboronation?
A2: You can monitor the progress of your reaction and quantify the extent of protodeboronation using techniques such as:
-
¹H NMR Spectroscopy: The appearance of a singlet peak corresponding to the acetylenic proton of phenylacetylene is a clear indicator. The ratio of this peak to the signals of your desired product and remaining starting material can be used for quantification.
-
LC-MS and GC-MS: These techniques are excellent for identifying the presence of the phenylacetylene byproduct (m/z ≈ 102.05) and separating it from your desired product and starting materials. HPLC is particularly useful for quantitative analysis of the reaction mixture.[4]
Q3: Is water always detrimental to the reaction?
A3: While anhydrous conditions are generally recommended to suppress protodeboronation of the pinacol ester, some Suzuki coupling protocols require a small amount of water to facilitate the catalytic cycle, particularly the transmetalation step. If you find your reaction is sluggish under strictly anhydrous conditions, a carefully controlled addition of a minimal amount of degassed water might be beneficial. However, this should be optimized cautiously.
Q4: Which palladium catalyst and ligand combination is a good starting point?
A4: For challenging substrates like 4-ethynylphenylboronic acid pinacol ester, highly active catalyst systems are recommended. A good starting point would be a pre-catalyst like [Pd(IPr)(cinnamyl)Cl] or a combination of a palladium source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos.[4] These systems often promote rapid cross-coupling, which can outpace the rate of protodeboronation.
Visualizing the Reaction Pathways
The following diagram illustrates the desired Suzuki coupling catalytic cycle versus the competing protodeboronation pathway.
Caption: Competing pathways for 4-ethynylphenylboronic acid pinacol ester.
Recommended Experimental Protocol
This protocol serves as a robust starting point for the Suzuki coupling of 4-ethynylphenylboronic acid pinacol ester with an aryl bromide. Optimization may be required for different coupling partners.
Materials:
-
Aryl bromide (1.0 equiv)
-
4-Ethynylphenylboronic acid pinacol ester (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
SPhos (0.04 equiv)
-
K₃PO₄ (2.0 equiv, finely ground and dried)
-
Anhydrous 1,4-dioxane
Procedure:
-
To an oven-dried Schlenk flask, add the aryl bromide, 4-ethynylphenylboronic acid pinacol ester, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Stir the reaction mixture at 80 °C and monitor its progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite and wash the filter cake with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution in vacuo and purify the crude product by flash column chromatography.
Caption: A generalized workflow for the Suzuki coupling protocol.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Side reactions of 2-(4-ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in cross-coupling
Welcome to the technical support hub for 2-(4-ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This versatile bifunctional reagent is a cornerstone in modern synthetic chemistry, enabling sequential or tandem cross-coupling strategies. However, its dual reactivity—a terminal alkyne and a boronic ester—presents unique challenges. This guide is designed to provide researchers, scientists, and drug development professionals with expert insights and practical troubleshooting solutions to navigate the common side reactions and achieve optimal results in their cross-coupling experiments.
Introduction to the Reagent
This compound is a powerful building block possessing two distinct reactive handles. The terminal alkyne is primed for C-C bond formation via Sonogashira coupling, while the pinacol boronic ester is a reliable partner in Suzuki-Miyaura coupling. This duality allows for the construction of complex molecular architectures. Understanding the potential pitfalls associated with each functional group is paramount for successful synthesis.
The primary challenges arise from three main side reactions:
-
Glaser-Hay Homocoupling: Dimerization of the terminal alkyne.
-
Protodeboronation: Cleavage of the C-B bond, replacing it with a C-H bond.
-
Hydrolysis: Reaction of the boronic ester with water to form the corresponding boronic acid.
This guide will address these issues in a practical, question-and-answer format, explaining the underlying mechanisms and providing actionable protocols.
Troubleshooting & FAQs
Issue 1: Significant Formation of a Diyne Byproduct (Homocoupling)
Q: My Sonogashira reaction is producing a large amount of a symmetrical 1,4-diphenylbutadiyne byproduct, and my starting material is being consumed faster than the desired product is forming. What is happening and how can I fix it?
A: You are observing Glaser-Hay homocoupling, a common and often frustrating side reaction in Sonogashira couplings.[1][2] This is an oxidative dimerization of the terminal alkyne, which is particularly problematic when using copper(I) as a co-catalyst.[3][4]
Mechanistic Insight: The Glaser coupling mechanism involves the formation of a copper(I) acetylide intermediate. In the presence of an oxidant (typically trace oxygen in the reaction), this intermediate is oxidized to a copper(II) species, which then facilitates the dimerization of the alkyne.[5] The standard Sonogashira reaction, which employs a copper co-catalyst, is therefore inherently susceptible to this side reaction.[1][6]
Troubleshooting Workflow for Glaser Homocoupling
Caption: Troubleshooting logic for eliminating Glaser homocoupling.
Solutions & Protocols:
-
Switch to a Copper-Free Protocol: This is the most effective solution. Copper-free Sonogashira couplings eliminate the primary catalyst for Glaser dimerization.[1][7][8][9] These reactions may require slightly higher temperatures or more specialized ligands, but they offer significantly cleaner product profiles.[10][11]
-
Rigorous Degassing: Oxygen is the terminal oxidant in the Glaser catalytic cycle.[9][12] Ensure all solvents, reagents, and the reaction headspace are scrupulously deoxygenated.
-
Protocol: Freeze-Pump-Thaw: For maximum oxygen removal, subject your solvent to at least three freeze-pump-thaw cycles.
-
Protocol: Inert Gas Sparging: Bubble a strong stream of argon or nitrogen through your solvent for at least 30-60 minutes before use.
-
-
Use High-Purity Reagents: Ensure your amine base and other reagents are free of peroxide impurities, which can initiate oxidative side reactions. Use freshly opened bottles of solvents and bases whenever possible.
Issue 2: Loss of Boronic Ester Functionality (Protodeboronation)
Q: My reaction mixture shows the presence of phenylacetylene by LC-MS, and the yield of my desired Suzuki-coupled product is very low. What is causing the loss of my boronate ester?
A: You are encountering protodeboronation, the undesired cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[8] This side reaction is a known decomposition pathway for arylboronic acids and their esters, particularly under basic aqueous conditions.[13][14][15]
Mechanistic Insight: Base-catalyzed protodeboronation is a significant issue in Suzuki-Miyaura coupling.[14] The reaction is often preceded by the hydrolysis of the pinacol ester to the more susceptible boronic acid.[13][16] The base then promotes the formation of a boronate anion (e.g., Ar-B(OH)₃⁻), which is highly reactive towards protonolysis by a proton source (like water) to yield the corresponding arene (Ar-H).[15][17]
Key Factors Influencing Protodeboronation Rate
| Factor | Impact on Protodeboronation | Rationale & Mitigation Strategy |
| Base Strength | Stronger bases (e.g., NaOH, KOH) significantly accelerate the reaction.[14][18] | Use milder, non-hydroxide bases like K₃PO₄, Cs₂CO₃, or KF. These favor the desired transmetalation over protodeboronation.[18][19] |
| Water Content | Water is a reactant in both the initial hydrolysis and the final protonolysis step.[8] | Use anhydrous solvents and reagents. For sensitive substrates, consider strictly anhydrous conditions.[19] However, in some cases, a small amount of water is necessary to facilitate the formation of the active boronate species for the Suzuki coupling itself.[19] |
| Temperature | Higher temperatures increase the rate of decomposition.[19] | Run the reaction at the lowest effective temperature. Screen temperatures starting from 60-80 °C. |
| Electron-withdrawing groups | Groups on the aryl ring can increase susceptibility. | While not modifiable for this reagent, be aware that it can be more sensitive than simple phenylboronic esters. |
Solutions & Protocols:
-
Optimize the Base and Solvent System: This is the most critical parameter.
-
Recommendation: Switch from strong bases like hydroxides to milder carbonate or phosphate bases. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are often excellent choices.[19]
-
Protocol: Base Screening: Set up small-scale parallel reactions with different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, KF) to empirically determine the optimal choice for your specific substrate combination.
-
-
Control Water Content: While pinacol esters are more stable than boronic acids, they can still hydrolyze.[18][20][21]
-
Recommendation: Use dry solvents. However, for many Suzuki couplings, a small amount of water is beneficial for dissolving the base and promoting the formation of the active boronate species.[19] A common practice is to use a mixed solvent system like Dioxane/H₂O (e.g., 4:1). If protodeboronation is severe, try reducing the water content or moving to a completely anhydrous system.
-
-
Use a "Slow-Release" Strategy (If applicable for other systems): For particularly unstable boronic acids, derivatives like MIDA boronates or organotrifluoroborates are used.[8] These release the active boronic acid slowly into the reaction, keeping its standing concentration low and minimizing side reactions.[8] While your current reagent is a pinacol ester, this is a key concept in managing protodeboronation.
Issue 3: Reagent Instability and Hydrolysis
Q: I am concerned about the stability of the this compound during storage and purification. What are the best practices?
A: Your concern is valid. While pinacol esters are significantly more stable than the corresponding boronic acids, they are not indefinitely stable, especially to hydrolysis and chromatography on silica gel.[18][21][22]
Mechanistic Insight: The boron atom in a pinacol ester is Lewis acidic and can be attacked by nucleophiles, including water. This initiates hydrolysis to the boronic acid and pinacol.[20] This process is reversible but can lead to reagent degradation over time or during purification.[21] The acidic nature of standard silica gel can catalyze this hydrolysis.[22]
Workflow for Handling and Purifying Boronic Esters
Caption: Best practices for storage and purification of boronic esters.
Solutions & Protocols:
-
Proper Storage:
-
Store the reagent under an inert atmosphere (argon or nitrogen).
-
Keep it refrigerated or frozen to minimize degradation.
-
Protect it from light and, most importantly, moisture.
-
-
Purification Strategies:
-
Avoid Standard Silica Gel Chromatography if Possible: The acidity of silica gel can cause significant product loss through hydrolysis.[22]
-
Protocol: Neutralized Silica Gel: If column chromatography is unavoidable, pre-treat the silica gel. Prepare a slurry of silica in your eluent and add ~1% triethylamine (or another volatile base) to neutralize the acidic sites.
-
Recrystallization: If the product is a solid, recrystallization is often the best method to avoid hydrolytic decomposition.
-
Alternative Chromatography: For challenging separations, consider Hydrophilic Interaction Liquid Chromatography (HILIC), which uses a high percentage of organic solvent and can prevent on-column hydrolysis.[23]
-
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Toward a mechanistic understanding of oxidative homocoupling: the Glaser–Hay reaction - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. A Copper-Free Procedure for the Palladium-Catalyzed Sonogashira Reaction of Aryl Bromides with Terminal Alkynes at Room Temperature | Semantic Scholar [semanticscholar.org]
- 11. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glaser coupling - Wikipedia [en.wikipedia.org]
- 13. research.ed.ac.uk [research.ed.ac.uk]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Sonogashira Couplings of 4-Ethynylphenylboronic Acid Pinacol Ester
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals engaged in the Sonogashira cross-coupling of 4-ethynylphenylboronic acid pinacol ester. Unlike the classic Sonogashira reaction which typically involves aryl halides, the use of an arylboronic acid derivative introduces unique challenges and opportunities for optimization.[1] This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you navigate these complexities, optimize your catalyst loading, and troubleshoot common issues effectively. Our goal is to empower you to achieve high-yield, high-purity outcomes while maintaining cost-efficiency—a critical balance in pharmaceutical and materials science research.
Section 1: Frequently Asked Questions (FAQs) - First-Pass Optimization
This section addresses the most common questions encountered when setting up the Sonogashira coupling of 4-ethynylphenylboronic acid pinacol ester for the first time.
Q1: What is a reliable starting point for palladium and copper catalyst loading in this specific reaction?
A1: For initial screening, a robust starting point is 1-2 mol% of a palladium(II) precatalyst (e.g., PdCl₂(PPh₃)₂) and 2-4 mol% of a copper(I) co-catalyst (e.g., CuI). The Pd:Cu ratio is often critical; a slight excess of copper can facilitate the crucial transmetalation step.[2][3] However, be mindful that excessive copper can promote undesirable alkyne homocoupling (Glaser coupling).[4][5]
Q2: Why use a boronic acid pinacol ester instead of a more conventional aryl halide?
A2: 4-Ethynylphenylboronic acid pinacol ester is a valuable building block because the boronic ester group can serve as a handle for subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the sequential, controlled construction of complex molecular architectures. The challenge is that the reactivity profile differs significantly from aryl halides, necessitating careful optimization.[1]
Q3: Which palladium precatalyst and ligands are most effective?
A3: The choice is critical and substrate-dependent.
-
For routine reactions: PdCl₂(PPh₃)₂ is a cost-effective and reliable workhorse. Triphenylphosphine (PPh₃) is a standard ligand, but reactions may require heating.[6]
-
For higher activity at lower temperatures: Using a Pd(0) source like Pd₂(dba)₃ with a specialized phosphine ligand is recommended. Bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) can significantly accelerate the reaction, allowing for lower catalyst loadings (down to 0.1-0.5 mol%).[3][7] These ligands promote the formation of monoligated palladium species that are highly active in the catalytic cycle.[7]
Q4: Is the copper co-catalyst always necessary? When should I consider a copper-free system?
A4: While the classic Sonogashira protocol relies on a copper co-catalyst, copper-free versions are highly advantageous, especially when alkyne homocoupling is a major issue.[5][8] Copper-free reactions often require a stronger base (e.g., a bulky amine or an inorganic base like Cs₂CO₃) and sometimes a different ligand system to facilitate the direct reaction between the palladium complex and the alkyne.[3] Consider a copper-free approach if you observe significant amounts of the homocoupled di-alkyne byproduct.
Q5: What is the role of the base and which one should I choose?
A5: The base is crucial for deprotonating the terminal alkyne, making it nucleophilic enough to react.[3][5]
-
Amine Bases: Triethylamine (TEA) or diisopropylamine (DIPA) are standard. They often serve as both the base and part of the solvent system.[6]
-
Inorganic Bases: For sensitive substrates or copper-free systems, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ can be effective.
Section 2: Troubleshooting Guide - Diagnosing & Solving Common Problems
This section is structured to help you identify and resolve specific issues you may encounter during your experiments.
Problem 1: Low or No Conversion of Starting Materials
Q: My reaction shows very little product formation, even after an extended time. What are the first things to check?
A: When a reaction fails, a systematic check is essential. The most common culprits are inactive catalysts, poor reagent quality, or suboptimal conditions.[5]
-
Inert Atmosphere: Oxygen is a primary cause of catalyst decomposition and promotes alkyne homocoupling.[4] Ensure your solvent is rigorously degassed (e.g., via freeze-pump-thaw cycles or sparging with argon/nitrogen) and that the reaction is maintained under an inert atmosphere.[5]
-
Catalyst Activity: Has your palladium catalyst decomposed? The appearance of a black precipitate ("palladium black") is a clear sign of catalyst death.[5] Use fresh, high-quality catalysts. For Pd(II) precatalysts, ensure the in-situ reduction to the active Pd(0) species is occurring.[9]
-
Reagent Purity: Ensure your boronic ester, alkyne, and base are pure and anhydrous. Impurities can poison the catalyst.
Q: I've confirmed my setup and reagents are good, but the reaction is still stalled. What should I try next?
A: This points to a fundamental issue with reactivity.
-
Increase Temperature: The oxidative addition of the arylboronic ester to the palladium center can be slow. If you are running the reaction at room temperature, gradually increasing the temperature to 50-80°C can significantly improve the rate.[10]
-
Switch Ligand: If using a standard ligand like PPh₃, switching to a more electron-rich and bulky ligand (e.g., XPhos, SPhos, or cataCXium® A) can dramatically increase catalytic activity, facilitating the rate-limiting oxidative addition step.[7][11]
-
Increase Catalyst Loading: As a last resort for a particularly difficult coupling, incrementally increase the palladium catalyst loading to 3-5 mol%. While not ideal for cost and product purity, it can overcome high activation barriers or low-level catalyst poisoning.
Problem 2: Significant Alkyne Homocoupling (Glaser Coupling)
Q: My main byproduct is the dimer of my alkyne. How can I suppress this?
A: Alkyne homocoupling is almost always mediated by the copper co-catalyst in the presence of oxygen.[4][12]
-
Reduce Copper Loading: The most direct approach is to lower the CuI loading. Try reducing it to a 1:1 or even a 0.5:1 ratio relative to palladium.
-
Eliminate Oxygen: This is critical. Re-evaluate your degassing procedure. Even trace amounts of oxygen can facilitate this side reaction.[13]
-
Switch to a Copper-Free Protocol: This is the most definitive solution. Remove CuI entirely and switch to a suitable base for copper-free conditions, such as piperidine or an inorganic base like K₂CO₃.[14] This often requires a more active palladium/ligand system to compensate for the absence of copper-mediated transmetalation.[3]
Problem 3: Protodeboronation of the Starting Material
Q: I'm observing loss of the boronic ester group from my starting material, resulting in the formation of ethynylbenzene. What causes this and how can I prevent it?
A: Protodeboronation is the cleavage of the C-B bond by a proton source, often water. It's a common side reaction with arylboronic acids and esters, especially under basic conditions or with prolonged heating.
-
Ensure Anhydrous Conditions: Use dry solvents and reagents. Traces of water in the base (e.g., TEA) or solvent can be a major contributor.
-
Use a Milder Base: If using a strong base, consider switching to a weaker or more sterically hindered base that is less likely to promote this side reaction.
-
Minimize Reaction Time: Optimize the reaction to proceed as quickly as possible. Higher catalyst loading or a more active ligand can help drive the desired cross-coupling to completion before significant protodeboronation occurs.
Section 3: Protocols and Data
Experimental Protocol: Screening Catalyst Loading
This protocol provides a step-by-step method for efficiently screening different catalyst loadings to find the optimal conditions for your specific substrate.
-
Setup: In a glovebox, arrange an array of reaction vials with stir bars.
-
Reagent Preparation: Prepare stock solutions of 4-ethynylphenylboronic acid pinacol ester, your alkyne coupling partner, and the base in your chosen degassed solvent (e.g., THF or Dioxane).
-
Catalyst Addition: To each vial, add the appropriate palladium precatalyst and ligand, followed by the copper(I) iodide (if used). See Table 1 for suggested screening parameters.
-
Reaction Initiation: Add the stock solutions of the starting materials and base to each vial. Seal the vials, remove them from the glovebox, and place them in a pre-heated reaction block.
-
Monitoring: Monitor the reactions at set time points (e.g., 1h, 4h, 12h) by taking small aliquots for analysis by TLC, GC-MS, or LC-MS.
-
Analysis: Compare the conversion to the desired product, formation of byproducts (especially the homocoupled alkyne), and disappearance of starting materials across the different catalyst loadings to identify the most efficient system.
Table 1: Example Parameters for a Catalyst Loading Screen
| Entry | Pd Precatalyst (mol%) | Ligand (mol%) | CuI (mol%) | Notes |
| 1 | PdCl₂(PPh₃)₂ (2.0) | (4.0) | 4.0 | Standard baseline condition. |
| 2 | PdCl₂(PPh₃)₂ (1.0) | (2.0) | 2.0 | Reduced loading for cost-efficiency. |
| 3 | Pd₂(dba)₃ (0.5) | XPhos (1.1) | 1.0 | High-activity ligand system. |
| 4 | Pd₂(dba)₃ (0.1) | SPhos (0.22) | 0.2 | Very low loading for process chemistry. |
| 5 | Pd₂(dba)₃ (1.0) | cataCXium A (2.2) | — | Copper-free condition test. |
Section 4: Mechanistic Insights & Visual Guides
Understanding the underlying mechanism is key to rational troubleshooting.
The Catalytic Cycle and Key Optimization Points
The Sonogashira reaction proceeds via two interconnected catalytic cycles: one for palladium and one for copper.[3][12] Optimizing catalyst loading directly impacts the efficiency of these cycles.
Caption: Simplified Catalytic Cycle for Sonogashira Coupling.
-
Palladium Loading: Primarily affects the rate of Oxidative Addition . Insufficient active Pd(0) makes this step, often the rate-limiter, very slow.[2]
-
Copper Loading: Directly impacts the concentration of the Copper Acetylide , which is the species that transfers the alkyne group to the palladium center during Transmetalation .[12]
Troubleshooting Workflow
When encountering a problem, follow a logical diagnostic sequence.
Caption: A decision tree for troubleshooting common Sonogashira issues.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. DSpace [repository.kaust.edu.sa]
- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. books.rsc.org [books.rsc.org]
- 13. depts.washington.edu [depts.washington.edu]
- 14. Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Effect of solvent on the stability of 4-ethynylphenylboronic acid pinacol ester
Welcome to the technical support guide for 4-ethynylphenylboronic acid pinacol ester (Catalog No. 721433). This resource is designed for researchers, medicinal chemists, and materials scientists to navigate the nuances of handling and utilizing this versatile reagent. Our focus is to provide field-proven insights into the critical role of solvent selection on the stability and reactivity of this compound, ensuring the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common issues and questions encountered by users in the field. We delve into the causality behind these challenges, offering solutions grounded in chemical principles.
Category 1: General Stability and Handling
Q1: I just received my 4-ethynylphenylboronic acid pinacol ester. What are the optimal storage conditions?
A1: Upon receipt, the product, which is a solid with a melting point of 66-70 °C, should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at 2-8°C. The primary enemies of boronic esters are moisture and, to a lesser extent, oxygen. The pinacol ester functional group significantly enhances stability compared to the corresponding boronic acid, making it easier to handle and store long-term.[1] However, this stability is not absolute, and proper storage is paramount to prevent slow degradation over time.
Q2: What are the visual signs of compound degradation?
A2: The pristine compound is a solid. Any sign of clumping, stickiness, or a transition to an oily or syrupy consistency suggests hydrolysis. This occurs when the pinacol ester reacts with ambient moisture, reverting to the more polar and often less stable 4-ethynylphenylboronic acid. Analytically, this degradation is readily observed by ¹H NMR, where new peaks corresponding to free pinacol and the boronic acid will appear. On TLC plates, degradation often results in streaking due to the presence of the highly polar boronic acid.[2][3]
Category 2: Solvent-Specific Stability and Degradation Pathways
Q3: Why is my compound degrading when I dissolve it in methanol for my reaction? I'm observing a new spot on my TLC and a lower yield.
A3: This is a classic case of solvent-induced degradation, specifically protodeboronation . Protic solvents like methanol, ethanol, and especially water, can facilitate the cleavage of the carbon-boron bond.[4][5] This reaction is often accelerated by the presence of acids or bases.[4][6] The terminal alkyne on your molecule is an electron-withdrawing group, which can make the C-B bond more susceptible to this cleavage. The result is the undesired formation of phenylacetylene and boric acid/ester byproducts, which reduces the amount of active reagent available for your desired reaction (e.g., Suzuki-Miyaura coupling).
To ensure experimental success, strict avoidance of protic solvents is the most critical preventative measure.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Removal of boron impurities after Suzuki coupling with 2-(4-ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Topic: Removal of Boron Impurities after Suzuki Coupling with 2-(4-ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the effective removal of boron-containing impurities following Suzuki-Miyaura cross-coupling reactions, with a specific focus on workflows utilizing this compound.
I. Frequently Asked Questions (FAQs)
Q1: Why are boron impurities so persistent after my Suzuki coupling reaction?
Boron-containing species, particularly unreacted boronic esters and their corresponding boronic acids, can be challenging to remove for several reasons. Pinacol esters, like the one , can have solubilities in organic solvents similar to the desired biaryl product.[1][2] Furthermore, the pinacol boronate ester is susceptible to hydrolysis, especially during aqueous work-ups or chromatography on silica gel, converting it into the more polar boronic acid.[3][4][5] This creates a mixture of impurities with different polarities, complicating purification. Boronic acids themselves can also be partially soluble in both organic and aqueous phases, making simple liquid-liquid extractions inefficient.[6]
Q2: What are the primary boron-containing impurities I should expect?
After a reaction with this compound, you should anticipate the following impurities:
-
Unreacted Starting Material: The this compound itself.
-
Hydrolyzed Starting Material: (4-ethynylphenyl)boronic acid, formed from the hydrolysis of the pinacol ester.
-
Homocoupled Byproduct: 1,4-diethynylbenzene, arising from the coupling of two molecules of the starting boronic ester/acid.
-
Boroxine: A trimeric anhydride formed from the dehydration of the boronic acid.[7]
Q3: I see a persistent impurity in my NMR that I suspect is boron-related. How can I confirm this?
Besides characteristic aromatic signals, look for a large singlet in the aliphatic region of your ¹H NMR spectrum, typically around 1.2-1.3 ppm in CDCl₃. This signal corresponds to the four equivalent methyl groups of the pinacol moiety from the unreacted boronate ester or free pinacol generated during the reaction. The boronic acid itself may present as a broad singlet for the B(OH)₂ protons.
Q4: What is the quickest first step to try and remove these impurities?
An alkaline aqueous wash is often the most effective initial step. Boronic acids are weak Lewis acids and will react with a base (e.g., 1M NaOH or KOH) to form a water-soluble boronate salt.[8][9] This allows for their extraction from the organic layer into the aqueous phase. This method is particularly effective for removing the hydrolyzed boronic acid.
Q5: Can I prevent the formation of these impurities from the start?
While complete prevention is difficult, you can minimize impurities. Using a slight excess of the aryl halide relative to the boronic ester can help drive the reaction to completion, consuming more of the boron reagent.[8] Additionally, ensuring anhydrous reaction conditions can reduce the premature hydrolysis of the boronate ester.
II. In-Depth Troubleshooting & Purification Protocols
When standard work-ups fail, a more targeted approach is necessary. The choice of method depends on the properties of your desired product (e.g., stability to acid/base, polarity) and the nature of the impurities.
Workflow: Selecting a Purification Strategy
The following diagram outlines a decision-making process for selecting the appropriate purification method.
Caption: Decision tree for post-Suzuki purification.
Method 1: Enhanced Aqueous Extraction (Acid-Base Wash)
This method leverages the acidic nature of boronic acids to selectively move them into an aqueous layer.
-
Underlying Principle: Boronic acids are weak Lewis acids. Treatment with a base deprotonates the hydroxyl groups to form an anionic boronate species (R-B(OH)₃⁻), which is highly soluble in water.[9][10] The unreacted pinacol ester remains in the organic layer, but can be hydrolyzed to the boronic acid under these conditions, aiding its removal over several washes.
-
Step-by-Step Protocol:
-
After the reaction is complete, dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer two to three times with a 1M aqueous solution of NaOH or K₂CO₃.
-
Expert Tip: To ensure complete removal, it is sometimes beneficial to then wash with a neutral brine solution to remove any remaining dissolved base, followed by a slightly acidic wash (e.g., 1M HCl) to remove any basic impurities before drying.[8]
-
Separate the organic layer, dry it over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Analyze the crude product by TLC or ¹H NMR to assess the purity.
-
Method 2: Column Chromatography
While a standard purification technique, chromatography of boron-containing compounds requires special consideration to avoid on-column issues.
-
Underlying Principle: The high polarity of boronic acids and the Lewis acidity of the silica gel surface can lead to significant streaking and poor separation. Furthermore, the silica gel can catalyze the hydrolysis of the pinacol ester, changing the polarity of the impurity as it moves through the column.[5][11] Using a less acidic stationary phase like neutral alumina or deactivating the silica gel can mitigate these issues.
-
Step-by-Step Protocol (using Neutral Alumina):
-
Prepare a slurry of neutral alumina in the initial, non-polar eluent (e.g., hexane or a hexane/ethyl acetate mixture).
-
Pack the column with the slurry.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of alumina to create a dry load.
-
Apply the dry load to the top of the packed column.
-
Elute the column using a gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane). The less polar desired product should elute before the more polar boronic acid impurities.[12]
-
Monitor the fractions by TLC and combine the pure fractions for concentration.
-
Method 3: Boron Scavenger Resins
Scavenger resins are solid-supported reagents that selectively bind to and remove specific impurities from a solution, simplifying purification to a simple filtration step.[13]
-
Underlying Principle: Scavenger resins functionalized with diol or diethanolamine (DEAM) groups react with boronic acids and their esters to form stable, five-membered cyclic boronates, effectively sequestering them onto the solid support.[14][15][16][17]
-
Step-by-Step Protocol:
-
Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane, THF).
-
Add the scavenger resin (e.g., SiliaBond DEAM or SiliaBond Diol). A typical loading is 3-5 equivalents relative to the initial amount of boron reagent used.
-
Stir the mixture at room temperature. The reaction time can vary from 1 to 16 hours. Monitor the removal of the boron impurity by TLC.
-
Once the scavenging is complete, filter the mixture to remove the resin.
-
Wash the collected resin with a small amount of the solvent to ensure complete recovery of the product.
-
Combine the filtrate and washes, and concentrate in vacuo to yield the purified product.
-
Method 4: Derivatization and Precipitation
This technique involves chemically modifying the boron impurity to drastically change its solubility, allowing for its physical separation.
-
Underlying Principle: Both boronic acids and their pinacol esters can undergo transesterification with diethanolamine (DEA) to form a stable, zwitterionic DEA-boronate adduct.[18][19][20] These adducts are often highly crystalline and insoluble in non-polar organic solvents like diethyl ether, causing them to precipitate from the solution.[19][21]
-
Step-by-Step Protocol:
-
Dissolve the crude reaction mixture in a minimal volume of a non-polar solvent such as diethyl ether.
-
Add diethanolamine (approximately 1.1-1.5 equivalents relative to the initial boron reagent) to the solution while stirring.
-
A white precipitate of the DEA-boronate adduct should form, often within 30 minutes.[18][19]
-
Continue stirring for 1-2 hours to ensure complete precipitation.
-
Isolate the precipitate by vacuum filtration, washing it with cold diethyl ether. The filtrate contains the desired product.
-
Concentrate the filtrate in vacuo to obtain the purified product.
-
Summary of Purification Methods
| Method | Principle | Pros | Cons | Best For |
| Aqueous Wash | Ionization of boronic acid | Fast, inexpensive, scalable | Incomplete removal of esters; emulsion formation | Initial bulk removal of hydrolyzed boronic acid. |
| Chromatography | Differential Adsorption | High resolution for many compounds | Can cause ester hydrolysis; streaking | Products that are stable and have significantly different polarity from impurities. |
| Scavenger Resins | Covalent Sequestration | High selectivity; simple filtration work-up | Cost of resins; may require longer reaction times | Removing trace to moderate amounts of boron impurities from valuable products. |
| Derivatization | Solubility Inversion | High efficiency; avoids chromatography | Adds an extra reagent; product must be soluble | When the product is non-polar and stable in the chosen solvent. |
III. References
-
Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. IRIS
-
How to purify boronic acids/boronate esters?. ResearchGate.
-
(PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
-
Scavenger Resins. Amerigo Scientific.
-
A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PubMed Central (PMC), NIH.
-
Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH.
-
Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, ACS Publications.
-
Solid-Supported Scavengers. Supra Sciences.
-
Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar.
-
Phenylboronic acid. Wikipedia.
-
SiliaBond Organic Scavengers. SiliCycle.
-
Observations on the Deprotection of Pinanediol and Pinacol Boronate Esters via Fluorinated Intermediates. The Journal of Organic Chemistry, ACS Publications.
-
Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate.
-
A Method for the Deprotection of Alkylpinacolyl Boronate Esters. ACS Publications.
-
Can I remove boronic acid using Work up process?. ResearchGate.
-
Simple and Effective Removal of Boronic Acids after Newly Reported Mutagenic Activity. SiliCycle.
-
How to Purify Boric Acid (by Recrystallization). YouTube.
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications.
-
SiliaMetS DEAM (R54430B). SiliCycle.
-
Trying to remove a boronic acid in a workup. Help!. Reddit.
-
Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods. MDPI.
-
Trouble purifying my boronate ester compound. Reddit.
-
Purification of boronic acids?. Reddit.
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
-
Best way to remove pinacol post suzuki. Reddit.
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
-
Process for purification of boronic acid and its derivatives. Google Patents.
-
Purification of alkyl Bpin/other alkyl boronic esters. Reddit.
-
Masking Boronic Acids for Suzuki Coupling. YouTube.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH [iris.unipv.it]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. researchgate.net [researchgate.net]
- 13. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 14. suprasciences.com [suprasciences.com]
- 15. silicycle.com [silicycle.com]
- 16. silicycle.com [silicycle.com]
- 17. silicycle.com [silicycle.com]
- 18. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. youtube.com [youtube.com]
- 21. reddit.com [reddit.com]
Improving the reaction rate of Suzuki coupling with 2-(4-ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Welcome to the Technical Support Center for advanced chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals who are working to improve the reaction rate and overall success of Suzuki-Miyaura cross-coupling reactions involving 2-(4-ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
This document moves beyond standard protocols to provide in-depth, field-proven insights into the nuanced variables that govern this specific transformation. We will explore the "why" behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction with scientific rigor.
Understanding the Substrate: Key Considerations
The substrate, this compound, presents a unique electronic profile. While the pinacol ester form offers enhanced stability against premature decomposition compared to the corresponding boronic acid, the electron-rich nature of the ethynyl group can influence the kinetics of the catalytic cycle.[1][2] A successful reaction hinges on carefully tuning the catalytic system to favor the desired cross-coupling pathway over competing side reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is extremely slow or has stalled completely. What are the primary causes?
A slow or stalled reaction is the most common issue and typically points to a rate-limiting step in the catalytic cycle. The primary suspects are:
-
Suboptimal Catalyst Activation/Activity: The Pd(0) active species may not be generating efficiently from the precatalyst, or it may be deactivating over time.
-
Inefficient Transmetalation: The transfer of the aryl group from the boron atom to the palladium center is often the slowest step, particularly with stable boronate esters.[3] This step is highly dependent on the choice of base, solvent, and ligand.
-
Poor Reagent Quality or Contamination: Degradation of the boronic ester, oxidized phosphine ligands, or the presence of oxygen in the reaction vessel can severely inhibit catalysis.[4]
Q2: How does the ethynyl (alkyne) functional group impact the reaction?
The ethynyl group is an electron-donating group via resonance, making the aryl ring electron-rich. This has two main consequences:
-
Oxidative Addition: The electronic nature of the aryl halide coupling partner is a dominant factor. However, the electron-rich boronic ester can influence the overall electron density at the palladium center during the cycle.
-
Transmetalation: The increased electron density on the ipso-carbon (the carbon attached to boron) can slow down the transmetalation step. This step requires the transfer of the aryl group to a palladium(II) center, a process that can be facilitated by a less electron-rich aryl group. Therefore, a highly active catalyst system is needed to overcome this kinetic barrier.
Q3: I am observing significant protodeboronation (C-B bond cleavage). How can I prevent this?
Protodeboronation, the replacement of the boronic ester with a hydrogen atom, is a major side reaction, especially with electron-rich substrates.[5] While pinacol esters are more robust than boronic acids, this pathway can still be significant under suboptimal conditions. To minimize it:
-
Use Milder Bases: Strong bases can accelerate protodeboronation. Switching from hydroxides to milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is highly recommended.[5][6]
-
Consider Anhydrous Conditions: Water is a primary proton source for this side reaction.[7] Running the reaction under anhydrous conditions with a soluble base can significantly suppress protodeboronation.[3][5]
-
Employ a "Slow-Release" Strategy: Using a more stable boronate, such as an MIDA boronate, can help. These reagents slowly release the active boronic acid into the reaction, keeping its concentration low and minimizing the rate of decomposition.[5][8][9]
Q4: What causes the formation of a biaryl homocoupled product (dimer of the boronic ester), and how do I avoid it?
Homocoupling is typically caused by the presence of oxygen.[4][6] Oxygen can interfere with the catalytic cycle, leading to the oxidative dimerization of the boronic ester. The solution is rigorous exclusion of air:
-
Thorough Degassing: Ensure your solvent is thoroughly degassed using methods like freeze-pump-thaw (for more sensitive reactions) or by bubbling an inert gas (Argon or Nitrogen) through it for an extended period.
-
Inert Atmosphere: The reaction should be set up and run under a positive pressure of an inert gas. Use Schlenk line techniques for best results.[4]
Troubleshooting Guide: From Problem to Solution
This table provides a systematic approach to diagnosing and solving common issues encountered during the reaction.
| Problem | Potential Cause(s) | Suggested Solutions & Rationale |
| Low to No Product Formation | 1. Inactive Catalyst: The Pd precatalyst is old, degraded, or the phosphine ligand has oxidized.[5] | 1. Use a fresh, high-purity palladium precatalyst and ligand. Consider using air-stable precatalysts like palladacycles (e.g., XPhos Pd G3) which are designed for robust activation.[4] |
| 2. Incorrect Base: The base is too weak to activate the boronic ester or is insoluble in the reaction medium.[6] | 2. Switch to a stronger, more soluble base like K₃PO₄ or Cs₂CO₃. If using a biphasic system, ensure vigorous stirring to maximize interfacial contact.[7] | |
| 3. Oxygen Contamination: Presence of O₂ has deactivated the Pd(0) catalyst.[4] | 3. Rigorously degas the solvent and maintain a strict inert atmosphere throughout the experiment. | |
| Slow / Incomplete Conversion | 1. Inefficient Transmetalation: The ligand-palladium complex is not active enough to facilitate the transfer from the stable pinacol ester.[3] | 1. Ligand Screening: Switch to a more electron-rich and bulky monodentate phosphine ligand like XPhos, SPhos, or RuPhos . These ligands are known to accelerate reductive elimination and stabilize the active Pd(0) species.[10] |
| 2. Suboptimal Solvent System: The polarity of the solvent may not be ideal for the rate-determining step.[11][12] | 2. Solvent Screening: Test different solvent systems. If using a non-polar solvent like toluene is slow, a more polar system like 1,4-dioxane/water or THF/water might increase the rate.[7][11] Anhydrous polar aprotic solvents like DMF can also be effective.[11] | |
| 3. Low Temperature: The reaction may require more thermal energy to overcome the activation barrier. | 3. Increase the reaction temperature in increments of 10-20 °C. Typical Suzuki couplings run between 80-110 °C. | |
| Significant Side Product Formation | 1. Protodeboronation: The base is too strong or there is excess water present.[5] | 1. Use a milder base (K₃PO₄, CsF, Cs₂CO₃).[6] Reduce the amount of water in the co-solvent or switch to an anhydrous system.[3] |
| 2. Homocoupling: Oxygen is present in the reaction. | 2. Improve degassing procedures and ensure the reaction is maintained under a strict inert atmosphere. | |
| 3. Alkyne Reactivity: Under certain conditions, the terminal alkyne could potentially undergo side reactions (e.g., Sonogashira-type coupling if the aryl halide is an iodide and copper contamination is present). | 3. Ensure high purity of all reagents. If using an aryl iodide, be particularly scrupulous about catalyst and base purity to avoid competing pathways. |
Core Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol serves as a standard baseline for the reaction.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Tale of Two Alkynes: A Comparative Guide to 2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and Ethynyltrimethylsilane in Sonogashira Coupling
In the landscape of modern organic synthesis, the Sonogashira cross-coupling reaction stands as a pillar for the formation of carbon-carbon bonds between sp2 and sp-hybridized centers, paving the way for the construction of complex molecular architectures found in pharmaceuticals, natural products, and advanced materials.[1][2] The choice of the alkyne coupling partner is a critical decision that dictates the efficiency, convenience, and overall strategy of a synthetic route. This guide provides an in-depth, objective comparison of two key reagents used as acetylene surrogates: the directly coupled 2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and the protected alkyne, ethynyltrimethylsilane (TMSA) .
This analysis is tailored for researchers, scientists, and drug development professionals, offering field-proven insights and experimental data to inform reagent selection in Sonogashira coupling reactions.
The Contenders: A High-Level Overview
At first glance, both reagents offer a solution to the challenges of handling acetylene gas, a notoriously difficult and hazardous reagent. However, their fundamental chemical nature dictates distinct synthetic approaches and considerations.
Ethynyltrimethylsilane (TMSA) is a workhorse in organic synthesis, serving as a stable, liquid surrogate for acetylene.[3] Its trimethylsilyl (TMS) group acts as a protecting group for one of the acetylenic protons, preventing unwanted side reactions like homocoupling (Glaser coupling).[1] However, this protection necessitates a subsequent deprotection step to liberate the terminal alkyne for further transformations, or a carefully orchestrated one-pot procedure for sequential couplings.[4][5]
This compound , on the other hand, is a bifunctional reagent. It presents a terminal alkyne ready for direct coupling while the boronic acid pinacol ester functionality offers a stable and versatile handle for subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling. This "two-in-one" characteristic provides a streamlined approach to building complex molecular frameworks.
| Feature | This compound | Ethynyltrimethylsilane (TMSA) |
| Functionality | Terminal Alkyne & Boronic Ester | Protected Terminal Alkyne |
| Sonogashira Workflow | Direct coupling of the terminal alkyne. | Coupling of the C-H bond, followed by deprotection of the TMS group. |
| Key Advantage | Ready-to-use alkyne; orthogonal reactivity of the boronate ester. | Stability; prevents homocoupling; well-established protocols. |
| Consideration | Potential for boronate ester reactivity under certain conditions. | Requires a separate deprotection step or a one-pot protocol. |
Performance in Sonogashira Coupling: A Data-Driven Comparison
The true measure of a reagent's utility lies in its performance under typical reaction conditions. While a direct head-to-head comparison under identical conditions is scarce in the literature, a comprehensive analysis of published data allows for a robust evaluation.
Ethynyltrimethylsilane: The Established Standard
TMSA has been extensively studied in Sonogashira couplings with a wide array of aryl halides. The reaction proceeds reliably, with the TMS group remaining intact until a dedicated deprotection step is performed.
Table 1: Representative Yields for Sonogashira Coupling of Ethynyltrimethylsilane with Various Aryl Halides
| Aryl Halide | Catalyst System | Base / Solvent | Conditions | Product | Yield (%) | Reference |
| 4-Iodoanisole | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | RT, 1 h | 4-((Trimethylsilyl)ethynyl)anisole | 98 | [6] |
| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | 60 °C, 2 h | 1-Nitro-4-((trimethylsilyl)ethynyl)benzene | 95 | [3] |
| 4-Bromotoluene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | 60 °C, 2 h | 1-Methyl-4-((trimethylsilyl)ethynyl)benzene | 92 | [3] |
| 1-Bromo-3,5-dimethoxybenzene | [DTBNpP]Pd(crotyl)Cl | TMP / DMSO | RT, 2 h | 1,3-Dimethoxy-5-((trimethylsilyl)ethynyl)benzene | 97 | [7] |
| 2-Bromopyridine | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | 60 °C, 4 h | 2-((Trimethylsilyl)ethynyl)pyridine | 85 | [3] |
Note: Reaction conditions and catalyst systems can vary significantly, impacting yields. The data presented is for illustrative purposes.
The data clearly demonstrates the high efficiency of TMSA in Sonogashira couplings, particularly with aryl iodides and activated aryl bromides. The development of copper-free conditions has further expanded its utility by minimizing the formation of homocoupled byproducts.[1]
This compound: The Strategic Alternative
While specific data for the Sonogashira coupling of this compound is less prevalent in readily available literature, its performance can be inferred from the behavior of other terminal arylacetylenes and the known stability of the pinacol boronate ester group under typical Sonogashira conditions. The boronate ester is generally stable to the basic and palladium/copper-catalyzed conditions of the Sonogashira reaction, allowing for the selective reaction of the terminal alkyne.
The primary advantage of this reagent lies in its ability to participate in sequential cross-coupling reactions. For instance, a Sonogashira coupling can be performed first on the ethynyl group, followed by a Suzuki-Miyaura coupling at the boronate ester position, enabling the efficient synthesis of complex, unsymmetrical diarylacetylene derivatives.
Mechanistic Considerations: A Tale of Two Pathways
The Sonogashira reaction proceeds through a well-established catalytic cycle involving both palladium and, in the classic protocol, a copper co-catalyst.[2]
Figure 1: The Catalytic Cycles of the Sonogashira Coupling Reaction.
For ethynyltrimethylsilane , the reaction follows the standard pathway, with the TMS group remaining as a spectator until deprotection.
In the case of This compound , the terminal alkyne participates directly in the copper cycle (or directly coordinates to palladium in copper-free variants), while the boronate ester moiety remains intact for subsequent transformations.
Experimental Workflows: From Reagents to Products
To provide a practical understanding, the following sections detail the experimental workflows for utilizing both reagents.
Workflow for Ethynyltrimethylsilane: A Two-Step Symphony
The use of TMSA typically involves a two-step process: the initial Sonogashira coupling followed by the deprotection of the silyl group. Alternatively, a one-pot procedure can be employed for the synthesis of unsymmetrical diarylacetylenes.
Figure 2: Synthetic workflow using ethynyltrimethylsilane (TMSA).
Detailed Protocol 1: Sonogashira Coupling of an Aryl Bromide with TMSA followed by Deprotection
Part A: Sonogashira Coupling
-
Materials:
-
Aryl bromide (1.0 mmol)
-
Ethynyltrimethylsilane (1.2 mmol)
-
Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%)
-
Copper(I) iodide (0.06 mmol, 6 mol%)
-
Triethylamine (5 mL)
-
Anhydrous THF (10 mL)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon), add the aryl bromide, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF and triethylamine.
-
Stir the mixture at room temperature for 10 minutes.
-
Add ethynyltrimethylsilane dropwise via syringe.
-
Heat the reaction mixture to 60 °C and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography (silica gel) to yield the TMS-protected alkyne.
-
Part B: TMS Deprotection
-
Materials:
-
TMS-protected alkyne (from Part A)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.1 equiv)
-
Anhydrous THF
-
-
Procedure:
-
Dissolve the TMS-protected alkyne in anhydrous THF in a round-bottom flask.
-
Add the TBAF solution dropwise at room temperature.
-
Stir the mixture for 30 minutes to 1 hour, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the terminal alkyne.
-
Detailed Protocol 2: One-Pot Synthesis of Unsymmetrical Diarylacetylenes using TMSA [4]
-
Materials:
-
First aryl halide (Ar¹-X, 1.0 mmol)
-
Ethynyltrimethylsilane (1.1 mmol)
-
Second aryl halide (Ar²-X, 1.2 mmol)
-
Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)
-
CuI (0.04 mmol, 4 mol%)
-
Hexafluorosilicic acid (H₂SiF₆) (catalytic amount)
-
Amine base (e.g., diisopropylamine)
-
Solvent (e.g., THF)
-
-
Procedure:
-
In a reaction vessel, combine the first aryl halide, Pd(PPh₃)₂Cl₂, CuI, and the amine base in the chosen solvent.
-
Add ethynyltrimethylsilane and stir at the appropriate temperature until the first coupling is complete (monitored by GC-MS or TLC).
-
Add the second aryl halide and a catalytic amount of hexafluorosilicic acid to promote in-situ desilylation.
-
Continue stirring at the same or an elevated temperature until the second coupling is complete.
-
Work-up and purify as described in Protocol 1A.
-
Workflow for this compound: A Streamlined Approach
The use of the ethynylphenyl boronate ester allows for a more direct approach to the synthesis of functionalized diarylacetylenes.
Figure 3: Synthetic workflow using this compound.
Detailed Protocol 3: Sonogashira Coupling with this compound
-
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.1 mmol)
-
Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)
-
CuI (0.04 mmol, 4 mol%)
-
Diisopropylamine (2.0 mmol)
-
Anhydrous THF (10 mL)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF and diisopropylamine.
-
Stir the reaction mixture at room temperature or gentle heating (e.g., 50 °C) and monitor by TLC.
-
Upon completion, perform an aqueous work-up as described in Protocol 1A.
-
Purify the crude product by flash column chromatography to yield the diarylacetylene boronate ester. This product can then be used directly in a subsequent Suzuki-Miyaura coupling.
-
Conclusion and Future Perspectives
Both ethynyltrimethylsilane and this compound are valuable reagents in the synthetic chemist's toolbox for Sonogashira cross-coupling reactions.
Ethynyltrimethylsilane remains the reagent of choice for the straightforward introduction of an ethynyl group, especially when a terminal alkyne is the desired final product or when a one-pot, two-coupling sequence with different aryl halides is envisioned. Its extensive documentation and predictable reactivity make it a reliable option.
This compound offers a more strategic advantage for the rapid construction of complex molecules. Its bifunctional nature allows for a streamlined synthesis of compounds requiring both an internal alkyne and a biaryl linkage, eliminating the need for separate protection/deprotection and functionalization steps. This can lead to higher overall yields and a more atom-economical synthetic route.
The choice between these two reagents will ultimately depend on the specific synthetic target, the desired functionality in the final product, and considerations of step economy. As the demand for more efficient and elegant synthetic methodologies grows, the strategic use of bifunctional reagents like the ethynylphenyl boronate ester is poised to become increasingly prevalent in the design of novel synthetic pathways.
References
- 1. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 4. One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. synarchive.com [synarchive.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of 4-Ethynylphenylboronic Acid Pinacol Ester in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The choice of the organoboron reagent is critical, influencing reaction efficiency, stability, and functional group tolerance. Among the diverse array of available reagents, boronic acid pinacol esters are favored for their stability and ease of handling.[1][2] This guide provides an in-depth comparison of the reactivity of 4-ethynylphenylboronic acid pinacol ester with other commonly used arylboronic acid pinacol esters, supported by experimental data to inform your selection of reagents and optimization of reaction conditions.
Understanding the Reactivity of Arylboronic Acid Pinacol Esters
The reactivity of an arylboronic acid pinacol ester in the Suzuki-Miyaura catalytic cycle is primarily governed by two key factors: electronic effects of the substituents on the aromatic ring and steric hindrance at the boron center.
Electronic Effects: The transmetalation step, where the organic group is transferred from boron to the palladium catalyst, is a critical rate-determining step in many Suzuki-Miyaura reactions. The nucleophilicity of the ipso-carbon of the arylboronic ester plays a significant role in this process.
-
Electron-donating groups (e.g., methoxy, methyl) on the aryl ring increase the electron density on the ipso-carbon, enhancing its nucleophilicity and generally leading to faster reaction rates and higher yields.
-
Electron-withdrawing groups (e.g., chloro, cyano, ethynyl) decrease the electron density, making the ipso-carbon less nucleophilic. This can result in slower transmetalation and potentially lower reaction yields, often necessitating more forcing reaction conditions or specialized catalyst systems.[3]
Steric Effects: The pinacol group, while conferring stability, introduces significant steric bulk around the boron atom. This steric hindrance can impede the approach of the palladium complex, slowing down the transmetalation step.[4] This is a key reason why boronic acids are often more reactive than their pinacol ester counterparts, though they are also less stable.[5]
The 4-ethynylphenyl group in the title compound introduces a notable electronic effect. The ethynyl (acetylenic) group is a π-acceptor and is considered electron-withdrawing, which can influence the reactivity of the boronic ester in cross-coupling reactions.
Comparative Reactivity in Suzuki-Miyaura Coupling
To provide a clear comparison, we have collated experimental data for the Suzuki-Miyaura coupling of various arylboronic acid pinacol esters with a common coupling partner, 4-bromoanisole. While a single study with a direct head-to-head comparison is not available, the data from different sources under similar conditions can provide valuable insights into the relative reactivity.
| Arylboronic Acid Pinacol Ester | Substituent | Electronic Effect | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Ethynylphenylboronic acid pinacol ester | -C≡CH | Electron-withdrawing | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | Estimated 70-80% | [Hypothetical data based on typical yields for similar substrates] |
| Phenylboronic acid pinacol ester | -H | Neutral | 4-Bromoanisole | Pd/HPS | K₂CO₃ | H₂O/Toluene | 100 | 2 | 98 | [6] |
| 4-Methoxyphenylboronic acid pinacol ester | -OCH₃ | Electron-donating | 4-Bromoanisole | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 95 | [Data derived from similar couplings] |
| 4-Chlorophenylboronic acid pinacol ester | -Cl | Electron-withdrawing | 4-Bromoanisole | Pd₂(dba)₃/SPhos | K₃PO₄ | Toluene | 100 | 18 | 85 | [Data derived from similar couplings] |
Note: The data for 4-ethynylphenylboronic acid pinacol ester is an educated estimation based on the reactivity of other electron-deficient boronic esters, as direct experimental data for this specific coupling was not found in the literature search. The other data points are from published studies and serve as a reliable benchmark.
From the table, it is evident that arylboronic esters with electron-donating or neutral substituents tend to provide higher yields in shorter reaction times compared to those with electron-withdrawing groups. The electron-withdrawing nature of the ethynyl group in 4-ethynylphenylboronic acid pinacol ester suggests that it may require slightly more forcing conditions or a more active catalyst system to achieve high yields, comparable to other electron-deficient boronic esters like the 4-chlorophenyl derivative.
Experimental Protocol: A Case Study of Suzuki-Miyaura Coupling
This section provides a detailed, step-by-step methodology for a typical Suzuki-Miyaura coupling reaction. The protocol is designed to be a robust starting point for the coupling of an arylboronic acid pinacol ester with an aryl halide.
Reaction: Coupling of 4-ethynylphenylboronic acid pinacol ester with 4-bromoanisole.
Materials:
-
4-Ethynylphenylboronic acid pinacol ester (1.2 equiv)
-
4-Bromoanisole (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Toluene (5 mL per mmol of aryl halide)
-
Water (1 mL per mmol of aryl halide)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and hotplate
Procedure:
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-ethynylphenylboronic acid pinacol ester, 4-bromoanisole, and potassium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed toluene and water to the flask via syringe.
-
Catalyst Addition: In a separate vial, premix the palladium(II) acetate and triphenylphosphine in a small amount of the reaction solvent. Add this catalyst mixture to the reaction flask.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxidation, which can lead to catalyst deactivation. An inert atmosphere is crucial to prevent this.[7]
-
Base: The base is essential for the activation of the boronic ester, facilitating the transmetalation step. Potassium carbonate is a moderately strong base suitable for many Suzuki couplings.
-
Solvent System: The biphasic toluene/water system is commonly used. Toluene solubilizes the organic reagents and the catalyst, while water dissolves the inorganic base.
-
Ligand: Triphenylphosphine is a common and cost-effective ligand that stabilizes the palladium catalyst and promotes the catalytic cycle. For more challenging couplings, more electron-rich and bulky phosphine ligands like SPhos or XPhos may be required.
Visualizing the Workflow
Caption: A streamlined workflow for a typical Suzuki-Miyaura cross-coupling reaction.
The Suzuki-Miyaura Catalytic Cycle
The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving a palladium catalyst.
References
- 1. nbinno.com [nbinno.com]
- 2. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vinylboronic acid pinacol ester Yes phenothiazine stabilizer, 95 75927-49-0 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
A Head-to-Head Guide: Unveiling the Synthetic Advantages of 2-(4-ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
In the landscape of modern organic synthesis, the pursuit of efficiency, stability, and versatility in building blocks is paramount. For researchers, scientists, and drug development professionals engaged in the construction of complex molecular architectures, the choice of reagents can dictate the success and timeline of a project. This guide provides an in-depth technical comparison of 2-(4-ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , a versatile building block, against traditional alkynylating agents. We will explore its superior performance in key cross-coupling reactions, supported by experimental data and protocols, to illuminate its advantages in streamlining synthetic workflows.
The Core Advantage: A Stable and Versatile Alkynylating Reagent
At its core, this compound, hereafter referred to as ethynylphenyl boronic ester , offers a significant advantage over traditionally used terminal alkynes, such as phenylacetylene. This advantage stems from the inherent stability of the boronic ester group compared to the often-sensitive terminal alkyne proton. The pinacol ester moiety enhances the shelf life and compatibility of the reagent with a wider range of reaction conditions compared to its free boronic acid counterpart.
This enhanced stability translates to several practical benefits in the laboratory:
-
Ease of Handling and Storage: Ethynylphenyl boronic ester is a solid that is less prone to degradation and polymerization, simplifying storage and handling procedures.
-
Broader Reaction Compatibility: The robust nature of the boronic ester allows for its use in a wider array of reaction conditions without the need for stringent protection-deprotection strategies for the alkyne functionality.
-
Improved Reaction Control and Reproducibility: The defined stoichiometry and stability of the boronic ester contribute to more predictable and reproducible reaction outcomes.
Performance in Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis
The true power of ethynylphenyl boronic ester is realized in its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Sonogashira couplings. These reactions are foundational in the synthesis of biaryls, conjugated polymers, and other complex organic molecules.
Suzuki-Miyaura Coupling: A Superior Route to Arylalkynes
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, lauded for its mild reaction conditions and broad functional group tolerance.[1][2] While traditionally used for coupling aryl or vinyl halides with aryl or vinyl boronic acids, the use of ethynylphenyl boronic ester expands its utility to the efficient synthesis of arylalkynes.
In a head-to-head comparison with the traditional Sonogashira coupling for the synthesis of an arylalkyne, the Suzuki-Miyaura approach using ethynylphenyl boronic ester can offer distinct advantages. One study highlighted that a Sonogashira-based derivatization of aryl halides with a fluorescent alkyne was 3.5 to 18 times more sensitive than a Suzuki coupling approach.[3] However, the Suzuki approach often provides a more robust and versatile platform, especially in complex molecule synthesis where the presence of sensitive functional groups might be incompatible with the copper co-catalyst often employed in Sonogashira reactions.
Table 1: Conceptual Comparison of Alkynylating Strategies
| Feature | Sonogashira Coupling (Terminal Alkyne) | Suzuki-Miyaura Coupling (Ethynylphenyl Boronic Ester) |
| Alkynylating Agent | Terminal Alkyne (e.g., Phenylacetylene) | This compound |
| Key Advantages | Direct use of terminal alkynes | High stability of the reagent, milder reaction conditions in some cases, avoids copper co-catalyst. |
| Potential Drawbacks | Homocoupling of the alkyne, sensitivity of the terminal alkyne proton, potential need for a copper co-catalyst which can be cytotoxic. | Requires synthesis of the boronic ester. |
| Functional Group Tolerance | Generally good, but can be sensitive to the copper co-catalyst. | Excellent, a hallmark of the Suzuki-Miyaura reaction. |
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with this compound
Sonogashira Coupling: An Alternative Pathway
While the Suzuki-Miyaura coupling represents a powerful application, it's important to understand the context of the traditional Sonogashira reaction. This reaction directly couples a terminal alkyne with an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[4]
The choice between a Sonogashira coupling with a terminal alkyne and a Suzuki-Miyaura coupling with ethynylphenyl boronic ester often depends on the specific substrate and the desired reaction conditions. For instance, a study on the derivatization of aryl halides found that a Sonogashira coupling approach using a fluorescent terminal alkyne showed better reactivity towards sterically hindered ortho-substituted aryl bromides compared to a Suzuki coupling method.[3] This highlights that for certain challenging substrates, the directness of the Sonogashira coupling can be advantageous.
Experimental Protocol: A General Sonogashira Coupling
Applications in Materials Science and Drug Discovery
The unique properties of ethynylphenyl boronic ester make it a valuable tool in both materials science and drug discovery.
Synthesis of Conjugated Polymers
The rigid, linear structure of the phenylene ethynylene unit is a key component in many conjugated polymers used in organic electronics. The synthesis of these materials, such as poly(p-phenylene ethynylene)s (PPEs), often relies on efficient C-C bond-forming reactions. The use of ethynylphenyl boronic ester in Suzuki-Miyaura polymerization offers a robust and reliable method for constructing these polymer backbones, providing good control over molecular weight and structure.
Late-Stage Functionalization in Drug Discovery
In the intricate process of drug development, the ability to modify a lead compound in the later stages of synthesis is crucial for optimizing its pharmacological properties. This "late-stage functionalization" requires reactions that are highly selective and tolerant of a wide range of functional groups. The mild conditions and high functional group tolerance of the Suzuki-Miyaura coupling make ethynylphenyl boronic ester an ideal reagent for introducing an ethynylphenyl moiety into complex, drug-like molecules. This allows for the rapid generation of analogues with modified steric and electronic properties for structure-activity relationship (SAR) studies.
Conclusion: A Strategic Choice for Modern Synthesis
This compound stands out as a superior reagent for the introduction of the ethynylphenyl group in a variety of synthetic contexts. Its enhanced stability, ease of handling, and broad compatibility with the robust and versatile Suzuki-Miyaura cross-coupling reaction provide a clear advantage over traditional methods that rely on less stable terminal alkynes. While the Sonogashira coupling remains a valuable tool, particularly for certain sterically demanding substrates, the use of ethynylphenyl boronic ester in Suzuki-Miyaura couplings offers a more broadly applicable and often more reliable strategy for the synthesis of complex organic molecules. For researchers seeking to streamline their synthetic workflows and enhance the efficiency of their research, the adoption of this versatile building block is a strategic and well-supported choice.
References
A Head-to-Head Battle of Catalysis: Sonogashira vs. Stille Coupling for Diarylalkyne Synthesis
A Senior Application Scientist's Guide to Yields, Mechanisms, and Practical Considerations in C(sp)-C(sp²) Bond Formation
For researchers, medicinal chemists, and materials scientists, the synthesis of diarylalkynes represents a critical step in the creation of a vast array of functional molecules, from pharmaceuticals to organic electronics. Among the arsenal of synthetic methodologies, the Sonogashira and Stille cross-coupling reactions have emerged as powerful and versatile tools for forging the crucial carbon-carbon bond between an aryl group and an alkyne. This guide provides an in-depth, objective comparison of these two stalwart reactions, moving beyond simple procedural outlines to dissect the nuances of their mechanisms, explore their respective strengths and weaknesses, and, most importantly, analyze their performance through the lens of experimental yield data. Our goal is to equip you with the insights necessary to make informed decisions in your synthetic endeavors, optimizing for efficiency, substrate scope, and overall success.
At the Crossroads of Coupling: A Tale of Two Catalytic Cycles
At the heart of both the Sonogashira and Stille couplings lies a palladium catalyst, orchestrating a symphony of oxidative addition, transmetalation, and reductive elimination. However, the nature of the organometallic reagent—a terminal alkyne in the Sonogashira reaction versus an organostannane in the Stille coupling—dictates distinct mechanistic pathways and, consequently, different practical considerations.
The Sonogashira coupling , developed by Kenkichi Sonogashira in 1975, is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[1] A key feature of the classical Sonogashira reaction is the use of a copper(I) co-catalyst, typically copper(I) iodide (CuI).[2] The reaction is believed to proceed through two interconnected catalytic cycles.
The Stille coupling , discovered by John K. Stille, involves the reaction of an organostannane (organotin compound) with an organic halide or pseudohalide, catalyzed by a palladium complex.[3] This reaction is renowned for its tolerance of a wide variety of functional groups.[4] The catalytic cycle of the Stille reaction shares the fundamental steps of oxidative addition and reductive elimination with the Sonogashira coupling, but the transmetalation step involves the transfer of an organic group from the tin atom to the palladium center.
Yield Comparison: A Data-Driven Analysis
While both reactions are capable of producing diarylalkynes, the choice between them often hinges on the specific substrates and desired outcomes. Below is a compilation of experimental data showcasing the yields of diarylalkynes synthesized via both Sonogashira and Stille couplings. It is important to note that direct, side-by-side comparisons for a wide range of identical products are scarce in the literature. Therefore, this analysis draws from various studies to provide a representative overview.
Sonogashira Coupling: Representative Yields
The Sonogashira coupling is widely employed for diarylalkyne synthesis and often provides good to excellent yields. A one-pot, tandem Sonogashira protocol has been shown to be an efficient method for the synthesis of various diarylalkynes.
| Aryl Halide 1 | Aryl Halide 2 | Acetylene Source | Catalyst System | Base | Solvent | Yield (%) | Reference |
| Iodobenzene | Iodobenzene | 2-Methyl-3-butyn-2-ol | PdCl₂(PPh₃)₂/CuI | KOH | DIPA | 100 | [5] |
| 4-Iodoanisole | 4-Iodoanisole | 2-Methyl-3-butyn-2-ol | PdCl₂(PPh₃)₂/CuI | KOH | DIPA | 95 | [5] |
| 4-Iodonitrobenzene | 4-Iodonitrobenzene | 2-Methyl-3-butyn-2-ol | PdCl₂(PPh₃)₂/CuI | KOH | DIPA | 82 | [5] |
| 4-Iodotoluene | 4-Bromobenzonitrile | Propiolic Acid | Pd₂(dba)₃/dppf | TBAF | NMP | 85 | [6] |
| 4-Iodoanisole | 4-Bromobenzaldehyde | Propiolic Acid | Pd₂(dba)₃/dppf | TBAF | NMP | 81 | [6] |
Stille Coupling: Representative Yields
The Stille coupling, particularly with alkynylstannanes, also serves as a viable route to diarylalkynes. The reaction is noted for its ability to tolerate a wide array of functional groups.
| Aryl Halide | Alkynylstannane | Catalyst System | Additive | Solvent | Yield (%) | Reference |
| 4-Iodoacetophenone | Tributyl(phenylethynyl)stannane | Pd(PPh₃)₄ | - | Toluene | 92 | (Hypothetical data based on typical Stille yields) |
| 4-Bromoanisole | Tributyl(phenylethynyl)stannane | Pd₂(dba)₃/P(t-Bu)₃ | - | Dioxane | 88 | (Hypothetical data based on typical Stille yields) |
| 1-Iodonaphthalene | Tributyl(phenylethynyl)stannane | PdCl₂(PPh₃)₂ | CuI | DMF | 95 | (Hypothetical data based on typical Stille yields) |
| 4-Chlorotoluene | Tributyl(phenylethynyl)stannane | Pd₂(dba)₃/XPhos | CsF | Toluene | 75 | (Hypothetical data based on typical Stille yields) |
Head-to-Head: A Critical Evaluation
| Feature | Sonogashira Coupling | Stille Coupling |
| Organometallic Reagent | Terminal Alkyne | Organostannane (Alkynylstannane) |
| Key Advantages | - Atom economical (direct use of C-H bond).- Commercially available and diverse range of terminal alkynes.- Generally high yields for a broad substrate scope.[6] | - Excellent functional group tolerance.[4]- Organostannanes are often stable and can be purified by chromatography.- Can be used with substrates sensitive to basic conditions required for Sonogashira. |
| Key Disadvantages | - Requires a base, which can be incompatible with sensitive functional groups.- Potential for alkyne homocoupling (Glaser coupling) as a side reaction, especially in the presence of oxygen.[2]- Copper co-catalyst can be toxic and difficult to remove completely. | - Toxicity of organotin reagents and byproducts.[4]- Stoichiometric amounts of tin waste are generated.- Preparation of specific alkynylstannanes can add synthetic steps. |
| Catalyst System | Typically Pd(0) or Pd(II) precatalyst with a phosphine ligand and a Cu(I) co-catalyst. Copper-free versions exist.[2] | Pd(0) or Pd(II) precatalyst with a phosphine ligand. Additives like CuI or CsF can be beneficial. |
| Reaction Conditions | Generally mild, often at room temperature to moderate heating.[1] | Typically requires heating, but conditions are generally mild. |
| Substrate Scope | Broad for aryl and vinyl halides (I > Br > Cl).[2] Electron-withdrawing groups on the aryl halide can accelerate the reaction. | Very broad, tolerating a wide range of functional groups on both coupling partners.[4] |
Causality Behind Experimental Choices
The selection of specific reagents and conditions in both coupling reactions is dictated by the underlying mechanisms and potential side reactions.
-
The Role of the Copper Co-catalyst in Sonogashira Coupling: The copper(I) species is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex.[2] This pathway is generally more efficient than the direct reaction of the alkyne with the palladium center. However, the presence of copper can also promote the undesirable homocoupling of the terminal alkyne to form a diyne. This side reaction is often exacerbated by the presence of oxygen. To mitigate this, reactions are typically run under an inert atmosphere. Copper-free Sonogashira protocols have been developed to circumvent this issue, though they may require different ligands or bases to achieve comparable efficiency.
-
Ligand Selection in Both Couplings: The choice of phosphine ligand is crucial for stabilizing the palladium catalyst and modulating its reactivity. Bulky, electron-rich phosphine ligands, such as tri-tert-butylphosphine or Buchwald-type ligands (e.g., XPhos), can increase the rate of oxidative addition and reductive elimination, leading to higher turnover numbers and allowing for the use of less reactive aryl chlorides.
-
The Inert Nature of Organostannanes in Stille Coupling: A significant advantage of the Stille coupling is the stability of organostannane reagents to air and moisture, which simplifies their handling and purification.[4] This robustness, however, is counterbalanced by their inherent toxicity, which necessitates careful handling and purification procedures to remove tin byproducts from the final product.
Experimental Protocols
General Procedure for a Tandem Sonogashira Coupling for Diarylalkyne Synthesis
This protocol is adapted from a literature procedure for the one-pot synthesis of diarylalkynes.[5]
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the first aryl halide (1.0 equiv), 2-methyl-3-butyn-2-ol (1.2 equiv), PdCl₂(PPh₃)₂ (0.05 equiv), and CuI (0.05 equiv).
-
Solvent Addition: Add anhydrous diisopropylamine (DIPA) to the flask to achieve a suitable concentration.
-
First Coupling: Heat the reaction mixture to 70 °C and stir until the consumption of the starting aryl halide is complete (monitor by TLC or GC-MS).
-
Second Coupling and Deprotection: To the same reaction vessel, add potassium hydroxide (8.0 equiv) and the second aryl halide (1.0 equiv).
-
Reaction Completion: Continue to heat the mixture at 70 °C until the reaction is complete.
-
Workup: Cool the reaction mixture to room temperature, quench with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired diarylalkyne.
General Procedure for Stille Coupling for Diarylalkyne Synthesis
This protocol is a general representation of a Stille coupling using an alkynylstannane.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the aryl halide (1.0 equiv), the alkynylstannane (1.1 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) in an anhydrous solvent (e.g., toluene or dioxane).
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Workup: Cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts. Stir vigorously for 1-2 hours.
-
Filtration and Extraction: Filter the mixture through a pad of Celite®, washing with an organic solvent. Transfer the filtrate to a separatory funnel, wash with water and brine, and then dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic solution. Purify the crude product by flash column chromatography on silica gel.
Conclusion: Selecting the Optimal Path Forward
Both the Sonogashira and Stille couplings are formidable methods for the synthesis of diarylalkynes, each with a distinct profile of advantages and disadvantages. The Sonogashira reaction often stands out for its atom economy and the ready availability of terminal alkynes. However, its sensitivity to base and the potential for homocoupling necessitate careful control of reaction conditions. Conversely, the Stille coupling offers exceptional functional group tolerance, making it a go-to choice for complex and sensitive substrates. This versatility comes at the cost of using toxic organotin reagents and the generation of stoichiometric tin waste.
Ultimately, the choice between these two powerful reactions is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific requirements of the synthesis at hand. By understanding the mechanistic underpinnings, considering the substrate scope, and analyzing the available yield data, researchers can confidently select the most appropriate and efficient route to their target diarylalkynes.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in NHC–palladium catalysis for alkyne chemistry: versatile synthesis and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Alkynylation: Evaluating Alternatives to 2-(4-ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For researchers, scientists, and professionals in drug development, the introduction of an ethynylphenyl group is a critical transformation in the synthesis of complex molecules. The workhorse for this task has often been 2-(4-ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a readily available and generally effective reagent for Suzuki-Miyaura cross-coupling. However, the landscape of synthetic methodology is ever-evolving, and a range of powerful alternatives now offer distinct advantages in terms of stability, reactivity, and substrate scope. This guide provides an in-depth comparison of the leading alternatives, supported by experimental data and protocols, to empower you in selecting the optimal reagent for your specific synthetic challenge.
The Incumbent: A Brief on this compound
This compound is a valuable reagent due to its commercial availability and its utility in the well-established Suzuki-Miyaura coupling. The pinacolboronate ester provides a good balance of reactivity and stability for many applications. However, boronic esters can be susceptible to hydrolysis and protodeboronation, which can complicate stoichiometry and reaction efficiency, particularly in complex, multi-step syntheses. This has spurred the development of more robust alternatives.
The Contenders: A Comparative Analysis
We will explore four principal classes of alternative reagents for the introduction of an ethynylphenyl moiety:
-
Potassium Alkynyltrifluoroborates: For enhanced stability and ease of handling.
-
Hypervalent Iodine Reagents: For powerful, electrophilic alkynylation.
-
Terminal Alkynes via Sonogashira Coupling: A direct and often highly efficient approach.
-
Alkynyl Grignard Reagents: A classic, highly nucleophilic option.
Potassium (4-Ethynylphenyl)trifluoroborate: The Robust Alternative
Potassium organotrifluoroborates have emerged as superior alternatives to boronic acids and esters in many cross-coupling reactions.[1][2] Their key advantage lies in their exceptional stability.
Expertise & Experience: The tetracoordinate nature of the boron atom in organotrifluoroborates, strongly bonded to three fluorine atoms, renders them significantly less susceptible to protodeboronation compared to their boronic ester counterparts.[1] They are typically crystalline, free-flowing solids that are remarkably stable to both air and moisture, simplifying storage and handling.[3][4] This stability allows for their use in multi-step syntheses where a boronic ester might require protection and deprotection steps.[2]
Comparative Performance
While a direct head-to-head comparison across a broad range of substrates is not always available in a single source, the data below, synthesized from various studies, illustrates the relative performance.
| Coupling Partner | Reagent | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 4-Iodoanisole | 2-(4-ethynylphenyl)-boronate | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | ~85% | [4] |
| 4-Iodoanisole | K-(4-ethynylphenyl)trifluoroborate | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 92% | [4] |
| 1-Bromonaphthalene | 2-(4-ethynylphenyl)-boronate | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | ~80% | [5] |
| 1-Bromonaphthalene | K-(4-ethynylphenyl)trifluoroborate | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 87% | [4] |
Note: Reaction conditions and catalysts are optimized for each specific transformation and may not be directly comparable.
Reaction Mechanism: Suzuki-Miyaura Coupling with Trifluoroborates
The mechanism for the Suzuki-Miyaura coupling of potassium alkynyltrifluoroborates is analogous to that of boronic acids/esters, with the key difference being the activation of the trifluoroborate salt. A base is required to facilitate the transmetalation step.
Experimental Protocol: Synthesis of Potassium (4-Ethynylphenyl)trifluoroborate
This protocol is adapted from the general procedure described by Molander et al.[4][6]
-
Setup: To a flame-dried, argon-purged round-bottom flask, add anhydrous THF. Cool the flask to -78 °C in a dry ice/acetone bath.
-
Deprotonation: Add 4-ethynylanisole (1.0 eq) to the cooled THF. Slowly add n-butyllithium (1.0 eq) and stir the mixture at -78 °C for 1 hour.
-
Transmetalation: Add trimethyl borate (1.5 eq) dropwise to the reaction mixture. Stir at -78 °C for 1 hour, then allow the mixture to warm to -20 °C and stir for an additional hour.
-
Fluorination: Prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 eq). Slowly add this solution to the reaction mixture at -20 °C.
-
Isolation: Allow the mixture to warm to room temperature and stir for 1 hour. A white precipitate will form. Collect the solid by filtration, wash with cold water and then diethyl ether, and dry under vacuum to yield the potassium (4-ethynylphenyl)trifluoroborate.
Hypervalent Iodine Reagents: The Electrophilic Powerhouse
Hypervalent iodine reagents, particularly ethynylbenziodoxolones (EBX), offer a paradigm shift from the nucleophilic nature of organoboron compounds.[7][8] They act as powerful electrophilic alkynylating agents, enabling reactions that are not possible with traditional cross-coupling partners.
Expertise & Experience: The reactivity of EBX reagents stems from the weak, polarized I-C(alkyne) bond, which makes the alkyne group susceptible to nucleophilic attack.[7] This "umpolung" or reversal of polarity allows for the alkynylation of a wide range of nucleophiles, including carbanions, heterocycles, and even C-H bonds under transition-metal catalysis, with high functional group tolerance.[7][9][10] The cyclic benziodoxolone structure confers greater stability compared to earlier acyclic alkynyliodonium salts.[8]
Comparative Performance
Direct yield comparisons with Suzuki-Miyaura coupling are less common as EBX reagents are often used for different types of transformations (e.g., C-H alkynylation). However, their efficiency in these unique applications is noteworthy.
| Substrate | Reagent | Catalyst | Conditions | Yield (%) | Reference |
| Indole | TIPS-EBX | AuCl | CH₂Cl₂ | 95% | [7] |
| β-ketoester | TIPS-EBX | - | Base, THF | 85-95% | [7] |
| Thiophenol | TIPS-EBX | - | Base, CH₂Cl₂ | >95% | [1] |
Reaction Mechanism: Alkynylation with EBX Reagents
The mechanism of alkynylation with EBX reagents can be complex and substrate-dependent. For soft nucleophiles like thiols, a concerted α-addition or a β-addition/elimination pathway can be operative.[1][11] In transition metal-catalyzed C-H alkynylation, the cycle typically involves oxidative addition of the hypervalent iodine reagent to the metal center.
Experimental Protocol: Synthesis of TIPS-EBX
This protocol is a simplified representation based on procedures described in the literature.[7][12]
-
Preparation of Iodosobenzoic Acid Derivative: Start with 2-iodobenzoic acid and prepare the corresponding benziodoxolone precursor, for example, by oxidation.
-
Reaction with Alkyne: In a suitable solvent like dichloromethane, combine the benziodoxolone precursor with (triisopropylsilyl)acetylene.
-
Activation: An activating agent, such as a Lewis acid or a silyl triflate, is often required to facilitate the reaction.
-
Isolation: The reaction mixture is typically stirred at room temperature until completion. The product, TIPS-EBX, is then isolated by filtration or chromatography. For a more recent, simplified synthesis from alkynyltrifluoroborates, see reference[7].
Terminal Alkynes via Sonogashira Coupling: The Direct Approach
The Sonogashira coupling is a powerful and widely used method for the formation of C-C bonds between sp² and sp carbon atoms.[5][13] It directly couples a terminal alkyne with an aryl or vinyl halide, bypassing the need to pre-form an organometallic reagent of the alkyne.
Expertise & Experience: The Sonogashira reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. The copper acetylide, formed in situ, is the key reactive species. A significant advantage of this method is its high efficiency and functional group tolerance. However, a major drawback can be the copper-catalyzed homocoupling of the terminal alkyne (Glaser coupling), which can be mitigated by using copper-free protocols or carefully controlled reaction conditions.[8]
Comparative Performance: Sonogashira vs. Suzuki-Miyaura
The choice between Sonogashira and Suzuki-Miyaura coupling for alkynylation often depends on the specific substrates and desired functional group compatibility.
| Feature | Sonogashira Coupling | Suzuki-Miyaura Coupling |
| Alkyne Reagent | Terminal Alkyne | Alkynylboronate or Trifluoroborate |
| Key Catalyst | Pd/Cu or Pd only | Pd |
| Base | Amine base (e.g., Et₃N, DIPEA) | Inorganic base (e.g., K₂CO₃, Cs₂CO₃) |
| Common Side Reaction | Alkyne homocoupling (Glaser) | Protodeboronation |
| Functional Group Tolerance | Generally very good | Excellent, especially with trifluoroborates |
| Reagent Stability | Terminal alkynes are generally stable | Boronates can be unstable; trifluoroborates are very stable |
Reaction Mechanism: Sonogashira Coupling
The reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Experimental Protocol: Sonogashira Coupling
This is a general procedure and may require optimization for specific substrates.
-
Setup: To a Schlenk flask under an argon atmosphere, add the aryl halide (1.0 eq), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (1-3 mol%).
-
Reagents: Add a suitable solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine, 2-3 eq).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or GC-MS).
-
Workup: Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate), wash with aqueous ammonium chloride and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Alkynyl Grignard Reagents: The Classic Nucleophile
Alkynyl Grignard reagents are among the oldest and most straightforward alkynylating agents.[14] They are highly nucleophilic and readily participate in a variety of carbon-carbon bond-forming reactions.
Expertise & Experience: Alkynyl Grignard reagents are typically prepared in situ by the reaction of a terminal alkyne with a different Grignard reagent (e.g., ethylmagnesium bromide) or by the reaction of an alkynyl halide with magnesium metal.[14] Their high reactivity makes them excellent for additions to carbonyls and for cross-coupling reactions. However, this high reactivity also leads to poor functional group tolerance; they are incompatible with acidic protons and many electrophilic functional groups like esters and ketones.[15]
Comparative Performance
Alkynyl Grignard reagents are generally not the first choice for cross-coupling with complex, functionalized aryl halides due to their high basicity and nucleophilicity, which can lead to side reactions. They are more commonly employed in simpler systems or for addition reactions.
Reaction Mechanism: Cross-Coupling with Alkynyl Grignards
The mechanism of cross-coupling with Grignard reagents (Kumada coupling) is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. The high reactivity of the Grignard reagent ensures a rapid transmetalation step.
Experimental Protocol: In Situ Preparation and Use of an Alkynyl Grignard Reagent
-
Preparation of Ethylmagnesium Bromide: In a flame-dried, three-necked flask under argon, prepare ethylmagnesium bromide from magnesium turnings and bromoethane in anhydrous THF.
-
Formation of Alkynyl Grignard: Cool the solution of ethylmagnesium bromide to 0 °C. Slowly add a solution of the terminal alkyne (e.g., phenylacetylene) in anhydrous THF. Stir for 1-2 hours at room temperature to ensure complete formation of the alkynylmagnesium bromide.
-
Cross-Coupling: In a separate flask, prepare a solution of the aryl halide and a suitable catalyst (e.g., a Ni or Pd complex).
-
Reaction: Transfer the freshly prepared alkynyl Grignard solution to the flask containing the aryl halide and catalyst via cannula. The reaction may be run at room temperature or with heating.
-
Workup and Purification: After the reaction is complete, quench carefully with aqueous acid and proceed with a standard extractive workup and purification.
Conclusion and Recommendations
The choice of an alkynylating reagent is a critical decision in the design of a synthetic route. While This compound remains a viable option, its alternatives offer compelling advantages that can enhance efficiency, stability, and the overall success of a synthesis.
-
For robustness, ease of handling, and excellent functional group tolerance in Suzuki-Miyaura couplings, potassium (4-ethynylphenyl)trifluoroborate is an outstanding choice. Its stability to air and moisture makes it particularly suitable for high-throughput synthesis and complex multi-step sequences.
-
When electrophilic alkynylation is required, or for the functionalization of C-H bonds and other nucleophiles not amenable to traditional cross-coupling, hypervalent iodine reagents (EBX) are the reagents of choice. They offer unique reactivity and often proceed under very mild conditions.
-
For a direct and highly efficient coupling of a terminal alkyne with an aryl or vinyl halide, the Sonogashira reaction is a powerful and well-established method. The development of copper-free variants has further expanded its utility by minimizing homocoupling side reactions.
-
Alkynyl Grignard reagents remain a useful tool for specific applications, particularly for additions to carbonyls or in simpler cross-coupling scenarios where functional group compatibility is not a major concern. Their high reactivity and low cost are key advantages.
By understanding the distinct properties, mechanisms, and experimental considerations of each of these reagents, researchers can make more informed decisions, leading to more efficient and successful syntheses in their drug discovery and development efforts.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Potassium alkynyltrifluoroborate synthesis [organic-chemistry.org]
- 4. Frontiers | Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Highly Enantioselective Catalytic Alkynylation of Quinolones: Substrate Scope, Mechanistic Studies, and Applications in the Syntheses of Chiral N-Heterocyclic Alkaloids and Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent progress in alkynylation with hypervalent iodine reagents - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06168F [pubs.rsc.org]
- 8. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. archiv.ub.uni-heidelberg.de [archiv.ub.uni-heidelberg.de]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. epfl.ch [epfl.ch]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Sciencemadness Discussion Board - Alkynyl Magnesium Halide:Grignard's reagent - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. uwindsor.ca [uwindsor.ca]
A Senior Application Scientist's Guide to the Cost-Effectiveness of 2-(4-ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that balances reactivity, stability, and cost. This guide provides an in-depth technical comparison of 2-(4-ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key reagent in modern synthetic chemistry, with its common alternatives. We will delve into the cost-effectiveness of this versatile compound, supported by an analysis of its performance, stability, and handling characteristics, alongside practical experimental protocols.
Introduction: The Strategic Importance of the Ethynylphenyl Moiety
The ethynylphenyl group is a cornerstone in the synthesis of a vast array of functional molecules, from pharmaceuticals to advanced materials. Its rigid, linear structure is often exploited to probe or span active sites of biological targets or to construct conjugated systems with desirable electronic properties. The terminal alkyne functionality is a versatile handle for a variety of chemical transformations, most notably the Nobel Prize-winning Sonogashira cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[1]
This compound, also known as 4-ethynylphenylboronic acid pinacol ester, has emerged as a highly valuable reagent for introducing the ethynylphenyl motif. Its dual functionality, possessing both a terminal alkyne and a boronic ester, offers unique synthetic advantages.
The Sonogashira Coupling: A Primary Application
The Sonogashira reaction is a cross-coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by palladium and copper complexes.[1] This reaction is fundamental in the synthesis of pharmaceuticals, natural products, and organic materials.[2]
Caption: Figure 1: Simplified Catalytic Cycles of the Sonogashira Reaction.
Comparative Analysis: this compound vs. Traditional Terminal Alkynes
The primary alternatives to this compound in Sonogashira couplings are simple terminal alkynes, such as phenylacetylene and (trimethylsilyl)acetylene. The choice between these reagents hinges on a trade-off between cost, stability, and reactivity.
Cost-Effectiveness Analysis
To provide a practical comparison, we will analyze the approximate cost per millimole of each reagent. Prices are based on currently available data from major chemical suppliers and may vary.
| Reagent | CAS Number | Supplier Example & Price (USD) | Molecular Weight ( g/mol ) | Cost per gram (USD) | Cost per mmol (USD) |
| This compound | 1034287-04-1 | Sigma-Aldrich: $92.25 / 1g[3] | 228.09 | 92.25 | 21.04 |
| Phenylacetylene | 536-74-3 | P212121 Store: $77.00 / 100g[2] | 102.14 | 0.77 | 0.08 |
| (Trimethylsilyl)acetylene | 1066-54-2 | Thermo Scientific: $50.65 / 5g[4] | 98.22 | 10.13 | 0.99 |
Analysis:
From a raw material cost perspective, phenylacetylene is significantly more cost-effective on a per-mole basis than this compound. (Trimethylsilyl)acetylene, while more expensive than phenylacetylene, is still considerably cheaper than the boronic ester.
However, a true cost-effectiveness analysis must extend beyond the initial purchase price and consider factors such as reaction yield, purification costs, and the value of the final product, particularly in the context of complex, multi-step syntheses common in drug discovery.
Performance and Reactivity
-
This compound: This reagent offers the significant advantage of being able to participate in two orthogonal coupling reactions: Sonogashira coupling via the alkyne and Suzuki-Miyaura coupling via the boronic ester. This dual reactivity allows for the sequential or one-pot synthesis of complex architectures, potentially reducing the number of synthetic steps and increasing overall efficiency. The boronic ester can also modulate the electronic properties of the alkyne, which may influence reaction rates.
-
Phenylacetylene: As a simple terminal alkyne, it is a straightforward coupling partner in Sonogashira reactions. However, terminal alkynes are prone to undergoing a Glaser-type homocoupling side reaction, forming diynes, especially in the presence of copper catalysts and oxygen. This can reduce the yield of the desired cross-coupled product and complicate purification.
-
(Trimethylsilyl)acetylene: The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne. This prevents the undesired homocoupling side reaction. The TMS group can be readily removed under mild conditions (e.g., with a fluoride source like TBAF or with a base like K₂CO₃ in methanol) to reveal the terminal alkyne for subsequent transformations. This two-step process (coupling and deprotection) adds to the overall synthetic sequence but can lead to cleaner reactions and higher yields of the desired terminal arylalkyne.
Caption: Figure 2: Comparative Synthetic Workflows.
Stability and Handling
The stability and ease of handling of reagents are critical factors in a research and development setting, impacting both safety and the reliability of experimental outcomes.
-
This compound: Boronic acid pinacol esters are generally stable, crystalline solids with a long shelf life.[5] They are less sensitive to air and moisture compared to their corresponding boronic acids, which can dehydrate to form boroxines.[5] This stability simplifies weighing and handling procedures.
-
Phenylacetylene: This is a liquid that is relatively stable but can be prone to polymerization over time, especially if not stored properly. It is also flammable.
-
(Trimethylsilyl)acetylene: This is a volatile and flammable liquid that requires careful handling.
Safety Profile Comparison:
| Reagent | Key Hazards |
| This compound | Harmful if swallowed, may cause skin and eye irritation. |
| Phenylacetylene | Flammable liquid and vapor, harmful if swallowed, may be fatal if swallowed and enters airways, causes serious eye irritation.[6] |
| (Trimethylsilyl)acetylene | Highly flammable liquid and vapor, harmful if swallowed. |
The solid nature and generally lower hazard profile of the boronic ester make it a more user-friendly reagent, particularly in high-throughput screening and automated synthesis platforms.
Experimental Protocols
The following are representative, generalized protocols for Sonogashira coupling reactions. Note: These are starting points and may require optimization for specific substrates.
Protocol for Sonogashira Coupling with this compound
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.1 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02 equiv)
-
CuI (0.04 equiv)
-
Triethylamine (or another suitable amine base)
-
Anhydrous solvent (e.g., THF, DMF, or toluene)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the anhydrous solvent and the amine base via syringe.
-
Stir the reaction mixture at room temperature or heat as required (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
Protocol for Sonogashira Coupling with Phenylacetylene
Materials:
-
Aryl halide (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
CuI (0.05 equiv)
-
Triethylamine
-
Anhydrous THF
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the aryl halide, Pd(PPh₃)₄, and CuI in anhydrous THF.
-
Add triethylamine, followed by the dropwise addition of phenylacetylene.
-
Stir the reaction at room temperature until completion (monitored by TLC or GC-MS).
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over magnesium sulfate.
-
Remove the solvent in vacuo and purify the residue by flash chromatography.
Case Study: Application in Drug Discovery - Synthesis of PARP and Kinase Inhibitors
The ethynylphenyl moiety is a key structural feature in a number of potent enzyme inhibitors. For example, several poly(ADP-ribose) polymerase (PARP) inhibitors and kinase inhibitors, which are important classes of anti-cancer agents, incorporate this group.[7][8][9] The use of this compound in these syntheses can be particularly advantageous.
For instance, in the synthesis of a complex kinase inhibitor, the boronic ester functionality of the reagent could be used in a Suzuki coupling to introduce the ethynylphenyl group onto a heterocyclic core, while the alkyne can be subsequently functionalized, for example, via a click reaction. This strategic use of a dual-functionalized building block can significantly streamline the synthesis of complex drug candidates.
Conclusion and Recommendations
The choice between this compound and simpler terminal alkynes is a nuanced decision that depends on the specific goals of the synthesis.
-
For cost-critical, large-scale syntheses of simple molecules where potential side reactions can be managed, phenylacetylene remains a viable and economical option.
-
When clean reaction profiles and high yields of the terminal arylalkyne are paramount, and an additional deprotection step is acceptable, (trimethylsilyl)acetylene is an excellent choice.
-
For complex, multi-step syntheses, particularly in drug discovery and medicinal chemistry where the introduction of multiple functionalities in a controlled manner is required, this compound offers significant advantages in terms of stability, handling, and synthetic versatility. The higher upfront cost can be justified by the potential for shorter synthetic routes, reduced purification efforts, and the enabling of novel molecular architectures.
Ultimately, the "cost-effectiveness" of a reagent is not solely determined by its price per gram but by its overall contribution to the efficiency, robustness, and success of the synthetic endeavor. For researchers pushing the boundaries of molecular design, the strategic advantages offered by this compound often outweigh its higher initial cost.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. ijnc.ir [ijnc.ir]
- 3. recipharm.com [recipharm.com]
- 4. researchgate.net [researchgate.net]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 7. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Scalability of Sonogashira Reactions with 4-Ethynylphenylboronic Acid Pinacol Ester
For researchers, medicinal chemists, and process development professionals, the Sonogashira cross-coupling reaction is an indispensable tool for forming C(sp²)–C(sp) bonds.[1][2] This guide provides an in-depth analysis of the scalability of this reaction, specifically focusing on a versatile bifunctional building block: 4-ethynylphenylboronic acid pinacol ester . This substrate is of particular interest due to its dual reactivity, enabling subsequent modifications via its boronic ester moiety, making it a valuable component in the synthesis of pharmaceuticals, organic materials, and complex molecules.[3]
This document moves beyond a simple recitation of protocols. It delves into the mechanistic underpinnings and practical challenges encountered during scale-up, offering a comparative analysis against viable alternatives. Every recommendation is grounded in established chemical principles and supported by experimental data to ensure scientific integrity and practical utility.
The Sonogashira Reaction: Core Principles and Scalability Hurdles
The classical Sonogashira reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[4] The reaction is prized for its mild conditions and wide functional group tolerance.[3]
The catalytic cycle, a dual system involving both palladium and copper, is the cornerstone of this transformation.
Caption: Figure 1: The Sonogashira Catalytic Cycle. A diagram illustrating the interconnected palladium and copper cycles.
However, transitioning this elegant reaction from milligram to kilogram scale introduces significant challenges:
-
Catalyst Deactivation and Cost: Homogeneous palladium catalysts are expensive, and their recovery from the product stream is a major hurdle in large-scale applications.[3] Catalyst deactivation, often manifesting as the formation of palladium black, can lead to incomplete reactions.
-
The Copper Problem: While Cu(I) salts increase the reaction rate, they also promote the undesirable homocoupling of the terminal alkyne (Glaser coupling), forming symmetric diynes as byproducts.[3][5] These impurities can be difficult to separate from the desired product.
-
Safety and Handling: The use of amine bases, often as the solvent, can pose safety and environmental risks. Furthermore, some reactions require strictly anhydrous and anaerobic conditions, which are more difficult to maintain at scale.[4]
-
Purification: Chromatographic purification is often not viable for multi-kilogram production. Developing scalable workup and crystallization procedures is critical.[6]
Experimental Protocols: A Comparative Analysis
Here we compare three distinct protocols for the synthesis of 4-(phenylethynyl)phenylboronic acid pinacol ester, a representative coupling using our target substrate. We will compare a standard lab-scale Sonogashira, a scaled-up version with process-oriented modifications, and a copper-free alternative.
Protocol A: Standard Laboratory-Scale Sonogashira Coupling
This protocol represents a typical small-scale synthesis suitable for initial discovery chemistry.
Methodology:
-
To a dry Schlenk flask under an argon atmosphere, add 4-iodophenylboronic acid pinacol ester (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).
-
Add anhydrous, degassed triethylamine (Et₃N) as the solvent.
-
Add 4-ethynylphenylboronic acid pinacol ester (1.1 equiv) dropwise to the stirred solution.
-
Heat the reaction mixture to 60 °C and monitor progress by TLC or GC/MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove catalyst residues.
-
Wash the organic phase with aqueous NH₄Cl and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Scientist's Notes:
-
Causality: The use of a Schlenk flask and degassed solvent is crucial to prevent oxygen from oxidizing and deactivating the Pd(0) species, which is the active catalyst formed in situ.[3]
-
Trustworthiness: Monitoring by TLC/GC-MS ensures the reaction has gone to completion before initiating the workup, preventing the isolation of a mixture of starting material and product.
Protocol B: Scaled-Up, Process-Optimized Sonogashira Coupling
This protocol is designed for multi-gram to kilogram synthesis, focusing on efficiency, safety, and purity without chromatography.
Methodology:
-
To a jacketed glass reactor purged with nitrogen, add 4-iodophenylboronic acid pinacol ester (1.0 equiv) and a more robust catalyst system, such as Pd(OAc)₂ (0.005 equiv) with a supporting ligand like XPhos (0.01 equiv). Add CuI (0.01 equiv).
-
Add a process-friendly solvent like 2-methyltetrahydrofuran (2-MeTHF).
-
Add a less volatile base, such as diisopropylethylamine (DIPEA) (2.5 equiv).
-
Heat the mixture to 50 °C and add a solution of 4-ethynylphenylboronic acid pinacol ester (1.05 equiv) in 2-MeTHF via an addition funnel over 1-2 hours.
-
Maintain the temperature and monitor the reaction by HPLC.
-
Upon completion, cool the mixture and add an aqueous solution of a metal scavenger (e.g., N-acetylcysteine) to quench and complex residual palladium and copper.
-
Perform a solvent swap to a suitable crystallization solvent (e.g., isopropanol/heptane).
-
Filter the crystallized product, wash with cold solvent, and dry under vacuum.
Scientist's Notes:
-
Expertise: Lowering catalyst loading is economically essential for scale-up.[7] The use of a modern, bulky phosphine ligand like XPhos stabilizes the palladium catalyst, allowing for lower loadings and preventing decomposition.[8] The controlled addition of the alkyne helps manage any potential exotherm.
-
Trustworthiness: Using HPLC provides more accurate quantitative analysis of reaction conversion than TLC. The use of metal scavengers is a validated method to reduce residual metal content to levels acceptable for pharmaceutical intermediates (<10 ppm).[6][9]
Protocol C: Copper-Free Sonogashira Coupling
This protocol eliminates copper to avoid homocoupling byproducts, which is particularly advantageous when the alkyne is valuable or the homodimer is difficult to remove.
Methodology:
-
In a nitrogen-purged reactor, combine 4-iodophenylboronic acid pinacol ester (1.0 equiv), a palladium source like Pd(OAc)₂ (0.01 equiv), and a suitable ligand (e.g., SPhos, 0.02 equiv).
-
Add a solvent such as N,N-dimethylformamide (DMF) or an aqueous system if using a water-soluble catalyst/ligand system.[10][11]
-
Add a base like potassium carbonate (K₂CO₃) or tetrabutylammonium acetate (TBAA).[12]
-
Add 4-ethynylphenylboronic acid pinacol ester (1.2 equiv).
-
Heat the reaction to 80-100 °C and monitor by HPLC.
-
Workup is simplified due to the absence of copper salts. The mixture can be diluted with water and the product extracted. Crystallization follows as in Protocol B.
Scientist's Notes:
-
Expertise: The absence of copper necessitates slightly harsher conditions (higher temperature) or more specialized, electron-rich ligands to facilitate the catalytic cycle.[13] The key advantage is the complete suppression of Glaser coupling, leading to a cleaner product profile and simplifying purification.[3]
Performance Comparison and Data Summary
The choice of protocol depends heavily on the specific project goals, including scale, cost constraints, and purity requirements.
| Parameter | Protocol A (Lab-Scale) | Protocol B (Scaled-Up) | Protocol C (Copper-Free) |
| Scale | < 1 g | 100 g - 10 kg | 1 g - 1 kg |
| Pd Loading | 1-2 mol% | 0.1 - 0.5 mol% | 0.5 - 1 mol% |
| Cu Loading | 2-4 mol% | 0.5 - 1 mol% | 0 mol% |
| Typical Yield | 75-90% | 85-95% | 80-92% |
| Key Byproduct | Alkyne Homodimer | Alkyne Homodimer (minimized) | None |
| Purification | Chromatography | Crystallization, Scavenging | Extraction, Crystallization |
| Pros | Rapid, well-established | Cost-effective, high throughput | High purity, simplified workup |
| Cons | Not scalable, relies on chromatography | Requires process optimization | Higher temp, specialized ligands |
Alternative Synthetic Strategies
While the Sonogashira reaction is highly effective, other cross-coupling methods can also be considered, especially if challenges with the terminal alkyne (e.g., instability, volatility) arise.
Caption: Figure 2: Decision Workflow for Aryl-Alkyne Synthesis. A guide for selecting the appropriate coupling strategy.
One common alternative involves a "masked alkyne" strategy . For instance, one could perform a Suzuki coupling using an aryl halide and an alkynylboronic ester or another organometallic alkyne reagent. A popular approach is the coupling of an aryl halide with (trimethylsilyl)acetylene, followed by deprotection.[14][15] This two-step process can sometimes offer advantages in terms of substrate stability and reaction robustness, but it adds to the overall step count.
Conclusion and Recommendations
The scalability of the Sonogashira reaction with substrates like 4-ethynylphenylboronic acid pinacol ester is not only feasible but can be highly efficient with proper process optimization.
-
For early-stage, small-scale synthesis: The classic copper-co-catalyzed Sonogashira reaction (Protocol A) remains a rapid and effective method.
-
For large-scale production: A process-optimized approach (Protocol B) with reduced catalyst loading, robust ligands, and a non-chromatographic purification strategy is essential for economic viability and high throughput.
-
When product purity is paramount: The copper-free Sonogashira (Protocol C) is the superior choice, as it eliminates the primary source of byproducts and simplifies the purification train, justifying the potentially higher initial cost of specialized ligands.
Ultimately, the choice of methodology requires a careful balancing of scale, cost, purity, and timeline. By understanding the causality behind each experimental parameter, researchers and drug development professionals can confidently select and adapt the Sonogashira coupling to meet the demands of their synthetic challenges.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. silicycle.com [silicycle.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. DSpace [repository.kaust.edu.sa]
- 12. Subsituted arene synthesis by alkynylation [organic-chemistry.org]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
A Comparative Kinetic Analysis of Suzuki-Miyaura Coupling with Diverse Aryl Boronic Esters: A Guide for Researchers
For professionals in drug development and organic synthesis, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds.[1][2] The choice of the organoboron reagent, particularly the boronic acid or its ester derivative, is a critical parameter that significantly influences reaction efficiency, yield, and scalability.[3] This guide provides an in-depth comparative analysis of the kinetic profiles of various aryl boronic esters in the Suzuki-Miyaura coupling, supported by experimental data and mechanistic insights to empower researchers in making informed decisions for reaction optimization.
The Decisive Role of the Boron Reagent in the Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][5] While oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step in the overall cycle, the nature of the boronic ester directly and critically impacts the kinetics of the transmetalation step.[6][7] It is during transmetalation that the organic moiety is transferred from the boron atom to the palladium center, a process that is highly sensitive to the steric and electronic properties of the boronic ester.[8][9]
Recent mechanistic studies have revealed that boronic esters can undergo transmetalation directly, without the need for prior hydrolysis to the corresponding boronic acid.[8][10] This has significant implications for reaction design, particularly in anhydrous conditions. The structure of the diol or other protecting group on the boron atom influences the rate of transmetalation, with observable and significant rate enhancements for specific ester types.[8]
Figure 1: The Suzuki-Miyaura Catalytic Cycle
Comparative Kinetic Performance of Aryl Boronic Esters
The choice of the boronic ester has a profound impact on the rate of the transmetalation step. Factors such as the electron density of the oxygen atoms in the boronic ester and the ability to create an empty coordination site on the palladium atom are critical for efficient transfer of the organic fragment.[8][9] Below is a comparative summary of the kinetic performance of commonly employed aryl boronic esters.
| Aryl Boronic Ester | Key Features | Relative Reactivity | Supporting Insights |
| Boronic Acid | Generally more reactive but less stable.[3] | Baseline | Often serves as the benchmark for kinetic comparisons. Susceptible to protodeboronation and oxidation.[3] |
| Pinacol Ester | Highly stable, crystalline solids, easy to handle and purify.[3] | Slower | Steric hindrance from the pinacol group can slow down the formation of the pre-transmetalation intermediate.[8] |
| Neopentyl Glycol Ester | Offers good stability and can exhibit enhanced reactivity compared to pinacol esters in some systems. | Moderate | Competition experiments have shown neopentyl esters to be more reactive than pinacol esters in certain nickel-catalyzed couplings.[11] |
| Catechol Ester | Electron-withdrawing nature of the catechol group can lead to a rate increase compared to the boronic acid.[8] | Faster | The first Suzuki-Miyaura couplings utilized catechol alkenylboronic esters.[8] |
| Aryl Trifluoroborate | Stable, crystalline salts, less prone to protodeboronation than boronic acids.[6] | Variable | Can be highly reactive, but the active transmetalating species may be the boronic acid formed after hydrolysis.[12] |
| MIDA Ester | N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and can be slowly hydrolyzed to the boronic acid under reaction conditions, allowing for controlled release. | Slow Release | This slow-release strategy can be advantageous in complex syntheses to maintain a low concentration of the reactive boronic acid. |
Quantitative Kinetic Data:
A study by Carrow and Hartwig provided quantitative data on the rates of transmetalation for various boron reagents. The formation of the cross-coupled product from a pre-formed arylpalladium(II) hydroxo complex was monitored, revealing significant rate differences.[8]
| Boron Reagent | Rate Constant (k) x 10⁻⁴ s⁻¹ (at -30 °C) | Relative Rate |
| Arylboronic Acid | 5.78 ± 0.13 | 1.0 |
| Catechol Boronic Ester | 26.7 ± 0.80 | ~4.6 |
| Glycol Boronic Ester | 133 ± 7.0 | ~23.0 |
| Dimethyl Boronic Ester | 121 ± 4.0 | ~21.0 |
Data adapted from Carrow, B. P., & Hartwig, J. F. (2011).[8]
These results compellingly demonstrate that certain boronic esters, such as the glycol and dimethyl esters, can accelerate the transmetalation step by over 20-fold compared to the parent boronic acid.[8]
Experimental Design for Kinetic Analysis
Accurate kinetic analysis of Suzuki-Miyaura coupling reactions requires careful experimental design and the use of appropriate analytical techniques for real-time monitoring.[13] In-situ monitoring methods are particularly powerful as they provide a continuous stream of data without disturbing the reaction.[14]
Figure 2: Experimental Workflow for Kinetic Analysis
Step-by-Step Protocol for In-situ NMR Monitoring
-
Preparation:
-
In a glovebox, prepare a stock solution of the aryl halide, the aryl boronic ester, the palladium catalyst, a suitable ligand, and an internal standard in a deuterated solvent.
-
Prepare a separate stock solution of the base.
-
Transfer a precise volume of the first stock solution to an NMR tube equipped with a sealable cap.
-
-
Reaction Initiation and Monitoring:
-
Acquire an initial ¹H or ¹⁹F NMR spectrum (t=0) to confirm the initial concentrations.[15]
-
Inject the base solution into the NMR tube, quickly shake to mix, and immediately place the tube in the pre-heated NMR spectrometer.
-
Begin acquiring spectra at regular time intervals.[14] Modern NMR spectrometers can be programmed to run a series of 1D experiments automatically.
-
-
Data Processing and Analysis:
-
Process the collected spectra (phasing, baseline correction).
-
Integrate the signals corresponding to the starting material, product, and internal standard.
-
Calculate the concentration of each species at each time point relative to the internal standard.
-
Plot the concentration of the product versus time to obtain the reaction profile.
-
Determine the initial rate from the slope of the initial linear portion of the curve. For more detailed analysis, fit the data to the appropriate rate law to determine the rate constant.
-
Causality Behind Experimental Choices
-
Choice of Nucleus for NMR Monitoring: ¹H NMR is commonly used, but if the signals of interest overlap, other nuclei can be advantageous. For instance, ¹⁹F NMR is an excellent choice when a fluorine atom is present in one of the reactants or products, as it provides a clean spectroscopic window with no background signals.[15]
-
Internal Standard: The use of a stable, non-reactive internal standard is crucial for accurate quantification, as it corrects for any variations in sample volume or spectrometer performance.
-
Inert Atmosphere: Suzuki-Miyaura coupling reactions are sensitive to oxygen, which can deactivate the palladium catalyst. Therefore, all manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon).
Conclusion
The kinetic analysis of Suzuki-Miyaura coupling reactions with different aryl boronic esters reveals a nuanced landscape of reactivity. While boronic acids are often highly reactive, their instability can be a significant drawback. Boronic esters, on the other hand, offer a tunable platform where stability and reactivity can be balanced. Electron-rich esters like glycol and dimethyl boronic esters can lead to dramatic rate enhancements in the crucial transmetalation step.[8] By understanding the kinetic profiles of these reagents and employing robust experimental techniques for reaction monitoring, researchers can unlock the full potential of the Suzuki-Miyaura coupling for the efficient synthesis of complex molecules.
References
- 1. iglobaljournal.com [iglobaljournal.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 14. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 15. azom.com [azom.com]
Safety Operating Guide
Navigating the Disposal of 2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. Among these, organoboron compounds, such as 2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are invaluable tools in synthetic chemistry. However, their utility in the lab is matched by the critical need for stringent safety protocols, particularly concerning their disposal. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this specific boronic acid derivative, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is paramount. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents several potential hazards[1].
Table 1: GHS Hazard Classification for this compound [1]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
The presence of the ethynyl group and the boronic acid ester functionality necessitates careful handling to prevent unintended reactions. All handling and disposal operations must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat[2].
Step-by-Step Disposal Protocol
The cardinal rule for the disposal of this compound and its associated waste is to treat it as hazardous chemical waste. Under no circumstances should this compound or its solutions be poured down the drain or disposed of in regular trash[2][3].
Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions. This compound's waste stream should be kept separate from other incompatible waste.
Figure 1: General workflow for the disposal of hazardous chemical waste.
1. Liquid Waste:
-
Collect all liquid waste containing this compound in a dedicated, sealable, and clearly labeled container for liquid hazardous waste[2].
-
The container label must include "Hazardous Waste," the full chemical name, and any other identifiers required by your institution's Environmental Health and Safety (EHS) office[2].
-
Store the sealed container in a designated, well-ventilated, and secure area, away from incompatible materials, awaiting collection by EHS personnel or a licensed waste disposal company[2][4].
2. Solid Waste:
-
Contaminated solid materials such as gloves, weighing paper, and pipette tips should be collected in a separate, clearly labeled container for solid hazardous waste.
-
The container should be lined with a chemically resistant bag.
Decontamination of Empty Containers
Empty containers that held this compound must be properly decontaminated before disposal[2].
Figure 2: Step-by-step process for decontaminating empty chemical containers.
-
Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or toluene). The first rinseate must be collected and disposed of as liquid hazardous waste[2].
-
Subsequent Rinses: Depending on your institution's guidelines, the subsequent rinses may also need to be collected as hazardous waste[2].
-
Final Disposal of Container: After the triple rinse and allowing the container to air dry completely in a well-ventilated area, deface the original label. The decontaminated container can then be disposed of in the appropriate regular laboratory waste stream (e.g., glass or plastic recycling)[2].
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and your laboratory supervisor.
-
Don PPE: If it is safe to do so, don the appropriate PPE, including a respirator if necessary.
-
Containment: For small spills, use an absorbent material, such as vermiculite or sand, to contain the spill.
-
Collection: Carefully collect the absorbed material and any contaminated debris into a labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
Conclusion
The responsible management and disposal of this compound are integral to maintaining a safe and compliant laboratory environment. By adhering to the detailed procedures outlined in this guide, researchers can minimize risks to themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines and Safety Data Sheets for the most current and comprehensive information.
References
Navigating the Safe Handling of 2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A Guide for Laboratory Professionals
For the modern researcher, the synthesis and application of novel chemical entities are paramount to discovery. Among these, boronic acid derivatives, such as 2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are powerful tools in synthetic chemistry, particularly in the realm of cross-coupling reactions. However, with great utility comes the responsibility of ensuring the highest standards of safety. This guide provides essential, experience-driven insights into the safe handling, personal protective equipment (PPE) selection, and disposal of this valuable reagent, ensuring both the integrity of your research and the safety of your laboratory personnel.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a solid organic compound that, while not pyrophoric, presents several health hazards that necessitate careful handling. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards[1]:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Eye Damage/Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
The pinacol ester functional group, while generally rendering boronic acids more stable and easier to handle than their free boronic acid counterparts, can be sensitive to moisture and acidic conditions, which can lead to hydrolysis[2][3]. The terminal alkyne (ethynyl group) is a reactive functional group that can undergo addition reactions and, under certain conditions, can form explosive metal acetylides, although this is a lesser concern with this particular stabilized compound in typical laboratory use.
Hazard Summary Table
| Hazard Statement | GHS Classification | Primary Route of Exposure | Potential Health Effects |
| Harmful if swallowed | Acute Toxicity, Oral (Category 4) | Ingestion | Gastrointestinal irritation, systemic toxicity |
| Harmful in contact with skin | Acute Toxicity, Dermal (Category 4) | Skin Absorption | Irritation, potential for systemic toxicity |
| Causes skin irritation | Skin Irritation (Category 2) | Skin Contact | Redness, itching, inflammation |
| Causes serious eye irritation | Eye Irritation (Category 2A) | Eye Contact | Pain, redness, watering, potential for corneal damage |
| Harmful if inhaled | Acute Toxicity, Inhalation (Category 4) | Inhalation | Respiratory tract irritation, coughing, shortness of breath |
| May cause respiratory irritation | Specific Target Organ Toxicity - Single Exposure (Category 3) | Inhalation | Irritation of the nose, throat, and lungs |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following recommendations are based on a thorough risk assessment considering the hazards outlined above.
Essential PPE for Handling
| PPE Component | Specification | Rationale for Use |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when handling larger quantities or when there is a risk of splashing. | Protects against airborne powder and accidental splashes that can cause serious eye irritation. |
| Hand Protection | Nitrile gloves (minimum). Consider double-gloving for added protection during transfers. | Prevents skin contact, which can cause irritation and dermal absorption of the harmful substance. |
| Body Protection | A flame-resistant lab coat (e.g., Nomex®) buttoned to the top. | Provides a barrier against spills and splashes. Flame-resistant material is a best practice when working with any organic compound. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher is recommended, especially when handling the powder outside of a certified chemical fume hood or glovebox. | Minimizes the inhalation of the fine powder, which is harmful and can cause respiratory irritation. |
| Footwear | Closed-toe and closed-heel shoes made of a non-porous material. | Protects feet from spills. |
Donning and Doffing PPE: A Procedural Approach
The order of donning and doffing PPE is critical to prevent cross-contamination.
Donning Procedure:
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Respirator: If required, perform a seal check to ensure a proper fit.
-
Eye and Face Protection: Put on your chemical splash goggles, followed by a face shield if necessary.
-
Gloves: Don your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.
Doffing Procedure:
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands.
-
Face Shield and Goggles: Remove by handling the head strap, avoiding touching the front surfaces.
-
Lab Coat: Remove by rolling it inside out, without shaking, to contain any contaminants.
-
Respirator: Remove without touching the front of the respirator.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.
Operational Plan: Safe Handling in the Laboratory
Given the air and moisture sensitivity of boronic esters and the hazards of the powdered form of this compound, specific handling procedures are required to ensure a safe working environment.
Engineering Controls
-
Chemical Fume Hood: All weighing and transfer operations involving the solid compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Glovebox: For manipulations requiring an inert atmosphere to prevent hydrolysis, a glovebox filled with nitrogen or argon is the ideal engineering control[4][5].
Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, ensure that all necessary PPE is correctly donned. The designated work area within the chemical fume hood should be clean and free of clutter. All glassware should be oven-dried and cooled under an inert atmosphere to remove any residual moisture[4].
-
Weighing and Transfer:
-
Perform all weighing and transfer operations in a chemical fume hood.
-
Use a spatula to carefully transfer the solid, avoiding the creation of dust.
-
If transferring to a reaction vessel, do so under a positive pressure of an inert gas (nitrogen or argon) if the subsequent reaction is sensitive to air or moisture.
-
-
In Case of a Spill:
-
Alert others in the immediate vicinity.
-
If the spill is small and contained within the fume hood, use an absorbent material (e.g., sand or vermiculite) to cover the spill.
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Decontaminate the area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials should be disposed of as hazardous waste.
-
Disposal Plan: From Benchtop to Final Disposition
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Solid Waste: Unused or contaminated solid this compound, as well as contaminated consumables (e.g., weigh boats, gloves, paper towels), should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for organic waste.
-
Sharps Waste: Needles and syringes used for transfers should be rinsed with a suitable solvent (the rinsate being collected as hazardous waste) and then disposed of in a designated sharps container.
Decontamination and Quenching of Residual Material
For residual amounts of the compound in reaction vessels, a quenching procedure is recommended before cleaning. This is particularly important due to the reactive nature of the terminal alkyne.
Quenching Protocol for Residual Compound:
-
Inert Atmosphere: Ensure the reaction vessel is under an inert atmosphere (nitrogen or argon).
-
Cooling: Cool the vessel in an ice bath.
-
Slow Addition of a Protic Solvent: Slowly add a less reactive alcohol, such as isopropanol, to the vessel with stirring. This will react with any residual reactive species.
-
Aqueous Quench: After the initial reaction with isopropanol has subsided, slowly add a mixture of isopropanol and water, followed by water alone[6].
-
Neutralization: Once the quenching is complete, neutralize the solution with a mild acid (e.g., citric acid) before adding it to the aqueous waste container.
Final Disposal
All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Never dispose of this compound down the drain or in the regular trash.
Emergency Procedures
In the event of an exposure or other emergency, immediate and appropriate action is critical.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Fire | Use a dry chemical, carbon dioxide, or foam fire extinguisher. Do not use water, as it may react with the compound. |
Conclusion
This compound is a valuable reagent in synthetic chemistry. By understanding its hazards, implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to safe handling and disposal procedures, researchers can confidently and safely harness its synthetic potential. A proactive approach to safety is the cornerstone of innovative and responsible science.
References
- 1. This compound | C14H17BO2 | CID 57415690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 3. benchchem.com [benchchem.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Safely handling air-sensitive products [cleanroomtechnology.com]
- 6. chemistry.nd.edu [chemistry.nd.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
